molecular formula C12H16ClNO B141133 2-butylbenzofuran-5-amine Hydrochloride CAS No. 526196-90-7

2-butylbenzofuran-5-amine Hydrochloride

Numéro de catalogue: B141133
Numéro CAS: 526196-90-7
Poids moléculaire: 225.71 g/mol
Clé InChI: IPNAECRFGLADHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-butylbenzofuran-5-amine Hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-butyl-1-benzofuran-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAECRFGLADHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431067
Record name 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526196-90-7
Record name 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in a range of drugs. This guide details the multi-step synthesis, focusing on the preparation of the key intermediate, 2-butyl-5-nitrobenzofuran, its subsequent reduction to the corresponding amine, and the final conversion to the hydrochloride salt.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-stage process. The overall workflow involves the synthesis of a nitro-substituted benzofuran intermediate, followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

G A Starting Materials (e.g., 4-Nitrophenol) B Synthesis of 2-Butyl-5-nitrobenzofuran A->B C Reduction of Nitro Group B->C D 2-Butylbenzofuran-5-amine C->D E Hydrochloride Salt Formation D->E F 2-Butylbenzofuran-5-amine Hydrochloride E->F

Figure 1: Overall synthetic workflow.

Synthesis of 2-Butyl-5-nitrobenzofuran (Intermediate I)

The synthesis of the key intermediate, 2-butyl-5-nitrobenzofuran, can be accomplished through several routes. Two prominent methods are detailed below, both starting from commercially available 4-nitrophenol.

Route A: Synthesis via Wittig Reaction

This pathway involves the chloromethylation of 4-nitrophenol, followed by the formation of a phosphonium salt and a subsequent intramolecular Wittig reaction and cyclization.

G cluster_0 Route A: Wittig Reaction Pathway A 4-Nitrophenol B Chloromethylation A->B C 2-Chloromethyl-4-nitrophenol B->C D Phosphonium Salt Formation C->D E 2-Hydroxy-5-nitrobenzyl- triphenylphosphonium chloride D->E F Cyclization with n-Valeryl Chloride E->F G 2-Butyl-5-nitrobenzofuran F->G

Figure 2: Synthetic workflow for Route A.

Step 1: Chloromethylation of 4-Nitrophenol

  • 4-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid at 50-60°C.[1]

  • The reaction typically yields 2-chloromethyl-4-nitrophenol.

Step 2: Phosphonium Salt Formation

  • The resulting 2-chloromethyl-4-nitrophenol is reacted with triphenylphosphine in a suitable solvent like chloroform under reflux.[1]

  • This step yields 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride.[1]

Step 3: Cyclization with n-Valeryl Chloride

  • The phosphonium salt is then reacted with n-valeryl chloride in the presence of a base such as triethylamine in a solvent like toluene.[1]

  • This intramolecular Wittig reaction and subsequent cyclization affords 2-butyl-5-nitrobenzofuran.[1]

StepProductReagentsConditionsYieldPurityReference
12-Chloromethyl-4-nitrophenol4-Nitrophenol, paraformaldehyde, conc. HCl50-60°C~88%-[1]
22-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride2-Chloromethyl-4-nitrophenol, triphenylphosphineChloroform, reflux~94%-[1]
32-Butyl-5-nitrobenzofuranPhosphonium salt, n-valeryl chloride, triethylamineToluene~82%-[1]
Route B: Synthesis via Fries Rearrangement and Cyclization

An alternative approach involves the acylation of 4-nitrophenol, followed by a Fries rearrangement, bromination, and cyclization.

G cluster_1 Route B: Fries Rearrangement Pathway H 4-Nitrophenol I Acylation with Valeryl Chloride H->I J 4-Nitrophenyl pentanoate I->J K Fries Rearrangement J->K L 1-(2-Hydroxy-5-nitrophenyl) hexan-1-one K->L M α-Bromination L->M N 2-Bromo-1-(2-hydroxy-5-nitrophenyl) hexan-1-one M->N O Cyclization N->O P 2-Butyl-5-nitrobenzofuran O->P

Figure 3: Synthetic workflow for Route B.

Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine (Intermediate II)

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation
  • Catalyst : Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro groups.

  • Solvent : Alcoholic solvents such as ethanol or methanol are typically employed.

  • Hydrogen Source : The reaction is carried out under a hydrogen gas atmosphere, often using a balloon or a Parr hydrogenator.

  • Conditions : The reaction is usually run at room temperature and atmospheric or slightly elevated pressure. Acidic conditions, such as the addition of acetic acid, can sometimes accelerate the reaction.

A general procedure involves dissolving 2-butyl-5-nitrobenzofuran in ethanol, adding a catalytic amount of 10% Pd/C, and stirring the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 2-butylbenzofuran-5-amine.

Synthesis of this compound (Final Product)

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation
  • The crude 2-butylbenzofuran-5-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Butylbenzofuran-5-amineC12H15NO189.25--
This compoundC12H16ClNO225.72White to off-white crystalline powder183-187

Safety Information

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).

  • Operations should be carried out in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

This guide provides a framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available equipment.

References

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and some organic solvents such as methanol and ethanol.[1] The hydrochloride salt form enhances its solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆ClNO[1][2]
Molecular Weight 225.71 g/mol [3]
Appearance White or almost white crystal powder[1]
Melting Point Approximately 183-187°C[1]
Boiling Point 317.1°C at 760 mmHg[3]
Flash Point 145.6°C[3]
Solubility Soluble in water, alcohol, and ether[1]
CAS Number 526196-90-7[3]

Synthesis and Experimental Protocols

This compound is primarily known as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic drug.[3][4] Various synthetic routes have been described in patent literature, often starting from substituted phenols or benzofurans.

A common synthetic approach involves the formation of the 2-butylbenzofuran core, followed by nitration and subsequent reduction of the nitro group to an amine, and finally, formation of the hydrochloride salt.

Generalized Experimental Protocol for Synthesis:

While specific, detailed protocols for the synthesis of solely this compound are not extensively published as standalone procedures, the following represents a generalized pathway compiled from various sources describing the synthesis of Dronedarone and its intermediates.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

One potential route starts with the appropriate nitrophenol, which is converted in several steps to 2-butyl-5-nitrobenzofuran.[4] An alternative patented method involves the reaction of 2-hydroxy-5-nitrobenzyl triphenyl phosphonium chloride with n-valeryl chloride.[5]

Step 2: Reduction of the Nitro Group

The 2-butyl-5-nitrobenzofuran is then subjected to a reduction reaction to convert the nitro group at the 5-position to an amine group, yielding 2-butylbenzofuran-5-amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Step 3: Formation of the Hydrochloride Salt

The resulting 2-butylbenzofuran-5-amine is then treated with hydrochloric acid in a suitable solvent, such as isopropanol or ether, to precipitate the hydrochloride salt. The solid is then typically collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification:

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amine, the aromatic ring, and the ether linkage of the benzofuran system.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to quantify any impurities.

Role in Pharmaceutical Synthesis

The primary and well-documented application of this compound is as a key building block in the multi-step synthesis of Dronedarone.[4][6]

Below is a simplified graphical representation of the synthetic workflow illustrating the position of this compound in the synthesis of Dronedarone.

G Precursors Precursors 2_Butyl_5_nitrobenzofuran 2-Butyl-5-nitrobenzofuran Precursors->2_Butyl_5_nitrobenzofuran Multiple Steps 2_Butylbenzofuran_5_amine 2-Butylbenzofuran-5-amine 2_Butyl_5_nitrobenzofuran->2_Butylbenzofuran_5_amine Reduction Target_Intermediate 2-Butylbenzofuran-5-amine Hydrochloride 2_Butylbenzofuran_5_amine->Target_Intermediate HCl Salt Formation Acylation_Alkylation Acylation & O-Alkylation Steps Target_Intermediate->Acylation_Alkylation Dronedarone_Base Dronedarone (Base) Acylation_Alkylation->Dronedarone_Base Dronedarone_HCl Dronedarone HCl Dronedarone_Base->Dronedarone_HCl HCl Salt Formation

Caption: Synthetic workflow for Dronedarone HCl.

Biological Activity and Signaling Pathways

There is no significant evidence in the reviewed literature to suggest that this compound possesses inherent therapeutic activity or has been studied for its interaction with specific biological signaling pathways. Its primary relevance is as a chemical intermediate, and as such, its biological effects are not the focus of research. The pharmacological activity of interest arises after its conversion into the final drug product, Dronedarone. Benzofuran derivatives, as a class, are known to exhibit a wide range of biological activities.[7]

Safety and Handling

This compound is a chemical substance that should be handled in a laboratory setting by trained personnel.[1] Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Inhalation of dust and contact with skin and eyes should be avoided.[1] In case of exposure, immediate rinsing with copious amounts of water is recommended, and medical attention should be sought.[1] It is important to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride: From Chemical Intermediate to a Key Component in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylbenzofuran-5-amine hydrochloride is a key chemical intermediate primarily recognized for its role in the synthesis of the antiarrhythmic agent, dronedarone. While direct pharmacological studies on the mechanism of action of this compound are not extensively available in public literature, its significance lies in its structural contribution to the final active pharmaceutical ingredient. This technical guide will explore the known applications of this compound, focusing on its role in the synthesis of dronedarone and detailing the well-established mechanism of action of dronedarone as a multi-channel blocking antiarrhythmic drug.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its chemical structure consists of a benzofuran core substituted with a butyl group at the 2-position and an amine group at the 5-position, formulated as a hydrochloride salt.

PropertyValue
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol [1]
AppearanceWhite Solid[1]
Boiling Point317.1°C at 760 mmHg[1]
Flash Point145.6°C[1]
LogP4.74080[1]

Role as a Pharmaceutical Intermediate

The primary documented application of this compound is as a key starting material in the synthesis of dronedarone.[1] Dronedarone is a benzofuran derivative and a potent antiarrhythmic agent used in the management of atrial fibrillation.[2][3]

Synthesis of Dronedarone: A Conceptual Workflow

The synthesis of dronedarone from this compound involves a multi-step chemical process. A simplified, conceptual workflow is outlined below.

G A 2-Butylbenzofuran-5-amine hydrochloride B Acylation / Sulfonylation A->B C Intermediate (e.g., N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide) B->C D Friedel-Crafts Acylation C->D E Dronedarone D->E G cluster_0 Cardiomyocyte Membrane Dronedarone Dronedarone Na_Channel Voltage-gated Na+ Channels Dronedarone->Na_Channel Inhibition K_Channel Voltage-gated K+ Channels (IKr, IKs, IK1) Dronedarone->K_Channel Inhibition Ca_Channel L-type Ca2+ Channels Dronedarone->Ca_Channel Inhibition Adrenergic_Receptor β-Adrenergic Receptors Dronedarone->Adrenergic_Receptor Antagonism Depolarization Depolarization Na_Channel->Depolarization Repolarization Repolarization K_Channel->Repolarization Plateau Phase Plateau Phase Ca_Channel->Plateau Phase Increased Heart Rate Increased Heart Rate Adrenergic_Receptor->Increased Heart Rate G A Isolate Cardiomyocytes (e.g., from animal models) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Ion Channel Currents B->C D Apply Dronedarone at Varying Concentrations C->D E Record Ion Channel Currents in Presence of Drug D->E F Data Analysis: Determine IC50 Values E->F

References

In Vitro Biological Activity of 2-Butylbenzofuran-5-amine Hydrochloride: A Technical Overview and Guide to Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature, patents, and technical reports reveals a significant lack of specific data on the in vitro biological activity of 2-butylbenzofuran-5-amine hydrochloride. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related benzofuran derivatives. The experimental protocols and potential mechanisms of action detailed herein are provided as a framework for designing and conducting future in vitro studies on this compound.

Introduction to Benzofuran Derivatives

Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring. This core structure is a common motif in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[1][2][3] Derivatives of benzofuran have been extensively studied and have shown a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6] The biological effects of these derivatives are often dictated by the nature and position of the substituents on the benzofuran scaffold.[2]

Given the structural similarity of this compound to other biologically active benzofuran derivatives, it is plausible that this compound may exhibit similar pharmacological properties. This guide will explore the common in vitro biological activities associated with this class of compounds and the methodologies employed for their evaluation.

Potential In Vitro Biological Activities and Illustrative Data

While specific quantitative data for this compound is unavailable, the following tables summarize the reported in vitro activities of various substituted benzofuran derivatives. This data is presented to illustrate the potential therapeutic areas and the range of potencies observed for this compound class.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][7]

Compound Class Cell Line Activity Metric Value Reference
Halogenated Benzofuran DerivativesK562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervix Carcinoma)IC50Varies (Significant Cytotoxicity)[1]
2-Aroylbenzofuran DerivativesA549, HT-29, MCF-7IC50Single to double-digit nanomolar[8]
Benzofuran-Chalcone HybridsA-375, MCF-7, A-549, HT-29, H-460IC502.74 - 7.29 µM[7]
Piperazine-Substituted BenzofuranA549, K562IC5025.15 µM, 29.66 µM[7]
Antimicrobial Activity

The benzofuran scaffold is also a key component in compounds with potent antibacterial and antifungal properties.[4][5]

Compound Class Microorganism Activity Metric Value Reference
Aza-benzofuran DerivativesSalmonella typhimurium, Staphylococcus aureusMIC12.5 µg/mL[4]
Oxa-benzofuran DerivativesPenicillium italicum, Fusarium oxysporum, Colletotrichum musaeMIC12.5 - 25 µg/mL[4]
Benzofuran-3-carbohydrazide DerivativesMycobacterium tuberculosis H37RvMIC2 - 8 µg/mL[5]
Bromo-substituted BenzofuransVarious bacterial strainsMIC29.76 - 31.96 mmol/L[5]
Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[4][6][9]

Compound Class Cell Line/Model Activity Metric Value Reference
Methylene-dioxy-benzofuran DerivativesNeutrophilsIC50 (respiratory burst inhibition)4.15 ± 0.07 µM, 5.96 ± 0.37 µM[9]
Aza-benzofuran DerivativesRAW 264.7 macrophagesIC50 (NO inhibition)16.5 - 17.3 µM[4]
Piperazine/Benzofuran HybridsRAW 264.7 macrophagesIC50 (NO inhibition)52.23 ± 0.97 µM[6]

Experimental Protocols for In Vitro Evaluation

To assess the potential biological activities of this compound, a series of standard in vitro assays can be employed. The following are detailed methodologies for key experiments.

Anticancer Activity - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, MOLT-4, HeLa)[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity - Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

Objective: To find the lowest concentration of the test compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[5]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4][6]

Objective: To determine the IC50 value for the inhibition of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line[4]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for NO measurement)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, this compound could potentially exert its biological effects through various signaling pathways.

Apoptosis Induction in Cancer Cells

Many benzofuran derivatives induce apoptosis in cancer cells.[1] This can be investigated by examining key markers of apoptosis.

apoptosis_pathway benzofuran 2-Butylbenzofuran-5-amine hydrochloride dna_damage DNA Damage/Stress benzofuran->dna_damage caspase_activation Caspase Activation (e.g., Caspase-3/7) dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential mechanism of apoptosis induction.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][10]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway (IKK, IκBα, p65) tlr4->nfkb benzofuran 2-Butylbenzofuran-5-amine hydrochloride benzofuran->mapk benzofuran->nfkb inflammatory_mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) mapk->inflammatory_mediators nfkb->inflammatory_mediators

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Screening

A logical workflow for the initial in vitro screening of this compound is outlined below.

experimental_workflow start 2-Butylbenzofuran-5-amine hydrochloride cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) start->anti_inflammatory active Active? cytotoxicity->active antimicrobial->active anti_inflammatory->active mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways, Apoptosis Assays) active->mechanism Yes inactive Inactive active->inactive No

Caption: General workflow for in vitro biological evaluation.

Conclusion

While direct experimental data on the in vitro biological activity of this compound is currently lacking in the public domain, the extensive research on structurally similar benzofuran derivatives suggests its potential as a bioactive compound. This guide provides a framework for initiating the in vitro evaluation of this molecule, drawing on established protocols and observed activities within the benzofuran class. Future research focusing on the cytotoxicity, antimicrobial, and anti-inflammatory properties of this compound is warranted to elucidate its therapeutic potential.

References

Structural Analogs of 2-Butylbenzofuran-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butylbenzofuran-5-amine and its derivatives represent a significant scaffold in medicinal chemistry, most notably as the core of the antiarrhythmic drug dronedarone. This technical guide provides a comprehensive overview of the structural analogs of 2-butylbenzofuran-5-amine, detailing their synthesis, structure-activity relationships (SAR), and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the benzofuran motif.

Core Structure and Key Intermediates

The foundational structure consists of a benzofuran ring substituted with a butyl group at the 2-position and an amine group at the 5-position. A critical intermediate in the synthesis of many analogs is 2-butyl-5-nitrobenzofuran . The synthesis of this precursor is a key step, often followed by the reduction of the nitro group to an amine, which can then be further functionalized.

Synthesis of Structural Analogs

The synthesis of 2-butylbenzofuran-5-amine analogs typically begins with the construction of the 2-butyl-5-nitrobenzofuran core. A practical synthetic route has been described for a closely related key intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which is pivotal in the preparation of the antiarrhythmic drug dronedarone.[1]

General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., 4-nitrophenol) B Formation of 2-butyl-5-nitrobenzofuran A->B C Reduction of Nitro Group B->C D 2-butylbenzofuran-5-amine C->D E Functionalization (e.g., Acylation, Alkylation) D->E F Target Analogs E->F

Caption: General synthetic workflow for 2-butylbenzofuran-5-amine analogs.

Experimental Protocols

Synthesis of 2-Butyl-5-nitrobenzofuran

A common method involves the reaction of 1-fluoro-4-nitrobenzene with 1-hexyn-3-ol, followed by a Claisen rearrangement and intramolecular cyclization.[2] An alternative practical synthesis starts from commercially available 4-nitrophenol, which is converted to 2-butyl-5-nitrobenzofuran in five steps.[1]

Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The reduction of the nitro group is a critical step to introduce the amine functionality. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source, are commonly employed. Selective catalytic reduction of similar nitrobenzofurans to the corresponding amino compounds has been achieved at room temperature.[3]

Structural Analogs and Biological Activity

The primary therapeutic application of this class of compounds is in the management of cardiac arrhythmias. Dronedarone, a prominent analog, is a multichannel blocker that affects sodium, potassium, and calcium ion channels and also possesses anti-adrenergic properties.[4][5] The structure-activity relationships (SAR) of these compounds are crucial for optimizing their pharmacological profile.

Key Structural Modifications and SAR Insights

The benzofuran ring coupled with a benzoyl moiety is considered an essential structural feature for the antiarrhythmic activity observed in amiodarone and its derivatives like dronedarone.[6] Modifications at other positions on the molecule are explored to develop safer derivatives that retain potent activity.[6]

The lipophilicity of the molecule plays a significant role in its antiarrhythmic activity. For some classes of antiarrhythmic agents, a greater lipophilicity leads to superior properties, although there appears to be an optimal level beyond which potency decreases.[7] The introduction of a methyl sulfonyl group in dronedarone, for instance, decreases its lipophilicity and shortens its plasma half-life compared to amiodarone, which is intended to reduce organ toxicity.[8]

Quantitative Data on Selected Analogs
Compound Key Structural Features Biological Activity Reference
Dronedarone N-(2-butyl-3-(p-(3-(dibutylamino)propoxy)benzoyl)-5-benzofuranyl) methanesulfonamideAntiarrhythmic; multichannel blocker[4][5]
Amiodarone 2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochlorideAntiarrhythmic; multichannel blocker[9]
N-(2-butylbenzofuran-5-yl)methanesulfonamide Intermediate in dronedarone synthesisPotential anticancer, antimicrobial, and anti-angiogenic activities[10]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antiarrhythmic analogs in this class is the blockade of multiple ion channels, including:

  • Sodium (Na+) channels

  • Potassium (K+) channels

  • Calcium (Ca2+) channels

Additionally, these compounds exhibit non-competitive anti-adrenergic effects . This multi-target approach contributes to their efficacy in controlling heart rhythm.

Mechanism of Action cluster_membrane Myocardial Cell Membrane Na_channel Na+ Channel K_channel K+ Channel Ca_channel Ca2+ Channel Adrenergic_receptor β-Adrenergic Receptor Analog 2-Butylbenzofuran-5-amine Analog (e.g., Dronedarone) Analog->Na_channel Blocks Analog->K_channel Blocks Analog->Ca_channel Blocks Analog->Adrenergic_receptor Inhibits

Caption: Mechanism of action of antiarrhythmic 2-butylbenzofuran-5-amine analogs.

Conclusion

The 2-butylbenzofuran-5-amine scaffold is a validated and promising starting point for the development of novel therapeutics, particularly for cardiovascular diseases. The synthesis of the core structure is well-documented, allowing for the generation of diverse analogs. Structure-activity relationship studies, primarily guided by the development of dronedarone, highlight the importance of balancing lipophilicity and avoiding toxicophores to achieve a desirable pharmacological profile. Future research in this area could focus on exploring a wider range of substitutions at the 5-amino position and at the 3-position of the benzofuran ring to identify novel agents with improved efficacy and safety.

References

A Technical Guide to the Spectroscopic Characterization of 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally derived spectroscopic data for 2-butylbenzofuran-5-amine hydrochloride is limited. The data presented herein is a predictive summary based on the analysis of structurally related compounds, including 2-butylbenzofuran and general principles of spectroscopy for amine hydrochlorides.

Introduction

This compound is a key intermediate in pharmaceutical synthesis, notably in the development of antidepressant and neuroprotective agents.[1] Its chemical structure, comprising a butyl-substituted benzofuran core with a primary amine hydrochloride, dictates its reactivity and physical properties. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and regulatory compliance in the drug development process. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for 2-butylbenzofuran and established spectroscopic principles for aromatic amines and their hydrochloride salts.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10.0 - 9.0br s3H-NH₃⁺Broad singlet due to proton exchange and quadrupolar effects of nitrogen.
~7.6 - 7.4m2HAr-HAromatic protons on the benzofuran ring.
~7.2 - 7.0m1HAr-HAromatic proton on the benzofuran ring.
~6.5s1HFuran-HProton on the furan ring.
~2.8t2H-CH₂-Methylene group of the butyl chain adjacent to the benzofuran ring.
~1.7m2H-CH₂-Methylene group of the butyl chain.
~1.4m2H-CH₂-Methylene group of the butyl chain.
~0.9t3H-CH₃Terminal methyl group of the butyl chain.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~158C-O (Benzofuran)
~154C-N (Benzofuran)
~130Quaternary Ar-C
~128Ar-CH
~125Ar-CH
~115Ar-CH
~110Quaternary Ar-C
~105Furan-CH
~30-CH₂-
~28-CH₂-
~22-CH₂-
~14-CH₃
Predicted IR Spectroscopy Data (Solid, KBr)
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch (amine salt)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
~1620MediumN-H bend (amine salt)
~1580, ~1470Medium-StrongAromatic C=C stretch
~1250StrongAromatic C-N stretch
~1100StrongC-O-C stretch (furan)
Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
190.13[M+H]⁺ (protonated free amine)
173.13[M+H - NH₃]⁺
145.09[M+H - C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 16 ppm.

    • Apply a 30° pulse width with a relaxation delay of 2 seconds.

    • Collect 16 scans.

  • ¹³C NMR:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 240 ppm.

    • Apply a 30° pulse width with a relaxation delay of 2 seconds.

    • Collect 1024 scans with proton decoupling.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

  • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.[2][3]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[4][5]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[6]

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.[6]

Data Acquisition:

  • Set the ESI source to positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.

  • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule.

Data Processing:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the observed m/z values with the theoretically calculated values.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis 2-Butylphenol 2-Butylphenol Reaction Reaction 2-Butylphenol->Reaction n-Propylamine n-Propylamine n-Propylamine->Reaction Intermediate Intermediate Reaction->Intermediate Dehydration_Chlorination Dehydration_Chlorination Intermediate->Dehydration_Chlorination Crude_Product 2-Butylbenzofuran-5-amine HCl (Crude) Dehydration_Chlorination->Crude_Product Purification Purification Crude_Product->Purification Pure_Product 2-Butylbenzofuran-5-amine HCl (Pure) Purification->Pure_Product Spectroscopic_Analysis Sample Preparation Pure_Product->Spectroscopic_Analysis NMR NMR Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS MS Spectroscopic_Analysis->MS

Caption: Synthetic and analytical workflow.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample 2-Butylbenzofuran-5-amine HCl Dissolve_DMSO Dissolve in DMSO-d6 Sample->Dissolve_DMSO Prepare_KBr Prepare KBr Pellet Sample->Prepare_KBr Dissolve_MeOH Dissolve & Dilute in MeOH/H2O Sample->Dissolve_MeOH Acquire_NMR Acquire 1H & 13C Spectra Dissolve_DMSO->Acquire_NMR Process_NMR Process & Analyze Data Acquire_NMR->Process_NMR Acquire_IR Acquire FT-IR Spectrum Prepare_KBr->Acquire_IR Process_IR Identify Functional Groups Acquire_IR->Process_IR Acquire_MS Acquire ESI-MS Spectrum Dissolve_MeOH->Acquire_MS Process_MS Determine m/z & Fragmentation Acquire_MS->Process_MS

Caption: Spectroscopic analysis workflow.

References

Crystallography of 2-Butylbenzofuran-5-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the synthesis of pharmacologically active compounds. While a definitive crystal structure is not publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The protocols described herein are based on established chemical principles and common practices in the field of crystallography.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the precursor 2-butyl-5-nitrobenzofuran. This is followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A practical approach to synthesizing 2-butyl-5-nitrobenzofuran begins with commercially available 4-nitrophenol.[1] The synthesis involves the conversion of 4-nitrophenol in five steps to 2-butyl-5-nitrobenzofuran.[1]

Step 2: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The reduction of the nitro group to a primary amine can be achieved using various established methods, such as catalytic hydrogenation or reduction with metal chlorides. A common and effective method involves the use of sodium borohydride in the presence of a transition metal salt like iron(II) chloride.[2]

  • Procedure: In a round-bottom flask, dissolve 2-butyl-5-nitrobenzofuran in a suitable solvent such as tetrahydrofuran (THF).

  • Add iron(II) chloride to the solution at room temperature.

  • Slowly add sodium borohydride to the mixture under a nitrogen atmosphere.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-butylbenzofuran-5-amine.

Step 3: Formation of this compound

The hydrochloride salt is prepared by treating the free amine with hydrochloric acid.

  • Procedure: Dissolve the purified 2-butylbenzofuran-5-amine in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. For organic hydrochloride salts, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution is a common and effective method for growing single crystals.

  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where this compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures with water.

  • Procedure: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Over several days to weeks, single crystals suitable for X-ray diffraction should form.

Other potential crystallization methods include slow cooling of a saturated solution, vapor diffusion, and microbatch under-oil crystallization.[3]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer to determine the three-dimensional atomic structure.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data obtained from single-crystal X-ray diffraction analysis would be summarized in a table similar to the hypothetical example below.

Parameter Value (Hypothetical)
Chemical FormulaC₁₂H₁₆ClNO
Formula Weight225.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.789(3)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1324.5(8)
Z4
Calculated Density (g/cm³)1.132
Absorption Coefficient (mm⁻¹)0.25
F(000)480
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected10567
Independent reflections3025 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148

Visualization of Experimental Workflow

The overall workflow from synthesis to crystallographic analysis is depicted in the following diagram.

experimental_workflow start Start: 4-Nitrophenol synthesis_nitro Synthesis of 2-Butyl-5-nitrobenzofuran start->synthesis_nitro reduction Reduction of Nitro Group synthesis_nitro->reduction salt_formation Hydrochloride Salt Formation reduction->salt_formation purification Purification and Characterization (NMR, MS) salt_formation->purification crystallization Crystallization purification->crystallization xray_diffraction Single-Crystal X-ray Diffraction crystallization->xray_diffraction structure_analysis Structure Solution and Refinement xray_diffraction->structure_analysis end_point Final Crystal Structure and Data structure_analysis->end_point

Caption: Workflow for the synthesis and crystallographic analysis.

References

Potential Therapeutic Targets of 2-Butylbenzofuran-5-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylbenzofuran-5-amine hydrochloride is a key chemical intermediate in the synthesis of Dronedarone, a potent multi-channel blocking antiarrhythmic agent. While direct pharmacological data on this intermediate is scarce, its structural contribution to the final drug product suggests potential interactions with a range of therapeutic targets. This technical guide provides a comprehensive overview of these potential targets by examining the well-established pharmacology of Dronedarone. The document details the ion channels and receptors that Dronedarone modulates, presenting quantitative data on its activity. Furthermore, it outlines the key experimental protocols necessary to investigate the biological activity of this compound and similar benzofuran derivatives. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold.

Introduction

This compound is a benzofuran derivative primarily recognized for its role as a crucial precursor in the manufacturing of Dronedarone.[1][2] The benzofuran nucleus is a common motif in many biologically active compounds, and its derivatives are known to exhibit a wide array of pharmacological properties, including antiarrhythmic, anticancer, and antimicrobial activities. Given that the 2-butylbenzofuran-5-amine moiety forms a significant part of the Dronedarone structure, it is plausible that this intermediate may share some of the pharmacological characteristics of the final drug, albeit likely with different potency and selectivity. This document explores the potential therapeutic targets of this compound by extrapolating from the known mechanism of action of Dronedarone.

Inferred Therapeutic Targets from Dronedarone Pharmacology

Dronedarone is classified as a multi-channel blocker, exhibiting effects on various ion channels and receptors involved in cardiac electrophysiology. These targets represent the most probable areas of biological activity for its precursor, this compound.

Cardiac Ion Channels

Dronedarone's antiarrhythmic effects are primarily attributed to its ability to block several key cardiac ion channels. This modulation of ion flux across the cardiomyocyte membrane leads to prolongation of the action potential duration and the effective refractory period.

  • Potassium Channels (K+): Dronedarone inhibits multiple potassium currents, a hallmark of Class III antiarrhythmic agents. This includes the rapidly activating delayed rectifier potassium current (IKr), the slowly activating delayed rectifier potassium current (IKs), and the inward rectifier potassium current (IK1).

  • Sodium Channels (Na+): Dronedarone exhibits a state-dependent blockade of the fast sodium current (INa), a characteristic of Class Ib antiarrhythmics. This effect is more pronounced at higher heart rates.

  • Calcium Channels (Ca2+): Dronedarone also blocks L-type calcium currents (ICaL), a property associated with Class IV antiarrhythmic drugs.

Adrenergic Receptors

In addition to its ion channel blocking activities, Dronedarone is a non-competitive antagonist of both alpha- and beta-adrenergic receptors, adding a Class II antiarrhythmic component to its profile. This antiadrenergic activity helps to mitigate the pro-arrhythmic effects of sympathetic stimulation on the heart.

Quantitative Data on Dronedarone Activity

The following tables summarize the available quantitative data for Dronedarone's interaction with its primary targets. These values provide a benchmark for the potential, though likely weaker, activity of this compound.

Table 1: Inhibitory Concentrations (IC50) of Dronedarone on Cardiac Ion Channels

Target Ion ChannelSpecies/Cell LineIC50 (µM)Reference
Fast Sodium Current (INa)Guinea Pig Ventricular Myocytes0.7 ± 0.1[1]
L-type Calcium Current (ICaL)Guinea Pig Ventricular Myocytes0.4 ± 0.1[1]
Human HCN4 ChannelsCHO Cells1.0 ± 0.1[1]
Small Conductance Ca2+-activated K+ Channels (SK)Human Atrial Myocytes (Chronic Atrial Fibrillation)2.42[3]
Small Conductance Ca2+-activated K+ Channels (SK2)HEK-293 Cells1.7[3]

Table 2: Binding Affinities (Ki) of Dronedarone for Adrenergic Receptors

Target ReceptorKi (nM)Reference
α1-adrenoceptors330[2]
α2-adrenoceptors56[2]
β1-adrenoceptors740[2]

Experimental Protocols

To empirically determine the therapeutic targets of this compound, the following experimental protocols, commonly used for the characterization of Dronedarone, are recommended.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on the function of various cardiac ion channels.

Methodology:

  • Cell Preparation: Utilize isolated primary cardiomyocytes (e.g., from guinea pig ventricles) or a stable cell line (e.g., HEK-293 or CHO) expressing the specific human ion channel of interest.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Seal Formation: Achieve a high-resistance "giga-seal" (>1 GΩ) between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Apply specific voltage protocols to elicit and record the ionic currents through the channel of interest using a patch-clamp amplifier and data acquisition system.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound to determine its effect on the recorded currents.

  • Data Analysis: Analyze the current traces to determine the concentration-response relationship and calculate the IC50 value.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the adrenergic receptor subtypes of interest (α1, α2, β1).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) at a fixed concentration.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be converted to the inhibition constant (Ki).

Visualizations

Signaling Pathways and Experimental Workflows

Dronedarone_MoA Na_channel Na+ Channel K_channel K+ Channel Ca_channel Ca2+ Channel Adrenergic_receptor Adrenergic Receptor Dronedarone Dronedarone (and potentially its precursors) Dronedarone->Na_channel Inhibition (Class Ib) Dronedarone->K_channel Inhibition (Class III) Dronedarone->Ca_channel Inhibition (Class IV) Dronedarone->Adrenergic_receptor Antagonism (Class II)

Caption: Inferred multi-target mechanism of action.

Patch_Clamp_Workflow A Cell Preparation (Cardiomyocytes or Expressing Cell Lines) B Micropipette Approach & Giga-seal Formation A->B C Whole-Cell Configuration B->C D Voltage Clamp Protocol Application C->D E Current Recording (Baseline) D->E F Perfusion with 2-butylbenzofuran-5-amine HCl E->F G Current Recording (Post-drug) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for patch-clamp electrophysiology.

Radioligand_Binding_Workflow A Membrane Preparation (Expressing Adrenergic Receptors) B Incubation with Radioligand & Competitor (2-butylbenzofuran-5-amine HCl) A->B C Equilibrium B->C D Filtration (Separation of Bound/Free Ligand) C->D E Scintillation Counting D->E F Data Analysis (Ki Determination) E->F

Caption: Workflow for radioligand binding assay.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to Dronedarone strongly suggests a potential for biological activity. The most probable therapeutic targets are the cardiac ion channels (Na+, K+, Ca2+) and adrenergic receptors that are modulated by Dronedarone. The quantitative data and experimental protocols provided in this guide offer a solid framework for initiating a research program to elucidate the specific pharmacological profile of this compound. Such investigations could reveal novel therapeutic applications for this and related benzofuran derivatives, potentially leading to the development of new drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 526196-90-7

Chemical Formula: C12H17NO · HCl

Synonyms: 2-Butyl-5-benzofuranamine hydrochloride, 2-Butyl-benzofuran-5-ylamine hydrochloride[1][2][3]

Core Compound Characteristics

2-Butylbenzofuran-5-amine hydrochloride is a white or almost white crystalline solid.[1] It is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressants and neuroprotective agents.[1] Its structural backbone is a benzofuran ring, which is a common motif in many biologically active natural products and synthetic drugs.[4][5][6] The benzofuran core is known to be associated with a wide range of pharmacological activities, including anticancer, antiviral, and antiarrhythmic properties.[4]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below for ease of reference and comparison.

PropertyValueSource
Molecular Weight 225.71 g/mol [7]
Exact Mass 225.0920418[7]
Melting Point Approx. 183-187°C[1]
Appearance White or almost white crystal powder[1]
Solubility Soluble in water and some organic solvents (e.g., alcohol, ether)[1]
Flash Point 145.6ºC[7]
Boiling Point 317.1ºC at 760 mmHg[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 3[7]
Topological Polar Surface Area 39.2 Ų[7]
Complexity 183[7]
LogP 4.74080

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for Dronedarone, an antiarrhythmic drug used in the management of cardiac arrhythmias.[4] The benzofuran scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a multitude of therapeutic applications.[4] Research into benzofuran derivatives has shown their potential as:

  • Anticancer agents[4][8]

  • Antiviral compounds[4]

  • Antifungal agents[4]

  • Antioxidants[4]

  • CNS stimulants[4]

  • Tubulin polymerization inhibitors[6][8]

The amine group at the 5-position of the benzofuran ring provides a reactive site for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic approach can be outlined based on available information. A common method involves the reaction of 2-butylphenol with n-propylamine, followed by dehydration and chlorination steps to yield the final hydrochloride salt.[1]

A more detailed, related synthesis for a key intermediate of Dronedarone, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described and involves a multi-step process starting from 4-nitrophenol.[9] This highlights the chemical strategies employed for the synthesis of substituted 2-butylbenzofurans.

A generalized workflow for the synthesis of substituted benzofurans often involves the following logical steps:

G A Starting Material (e.g., Substituted Phenol) B Alkylation or Acylation A->B C Cyclization B->C D Functional Group Interconversion (e.g., Reduction of Nitro Group to Amine) C->D E Salt Formation (e.g., with HCl) D->E

Generalized synthetic workflow for substituted benzofurans.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound itself is not well-documented, as it is primarily an intermediate. However, the biological activities of its derivatives, such as Dronedarone, provide insights into the potential pathways that molecules with this scaffold can modulate.

Benzofuran derivatives have been shown to interact with a variety of biological targets. For instance, some act as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents.[6][8] Others, like Dronedarone, exhibit antiarrhythmic effects by blocking multiple ion channels in cardiac cells.[4]

The potential for this class of compounds to act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has also been noted, suggesting a possible role in modulating neurotransmitter signaling in the central nervous system.[10]

The logical relationship for investigating the biological activity of a novel benzofuran derivative could be visualized as follows:

G A 2-Butylbenzofuran-5-amine HCl Derivative Synthesis B In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays) B->C D Identification of Lead Compounds C->D E In Vivo Studies (e.g., Animal Models of Disease) D->E F Mechanism of Action Studies E->F

Drug discovery workflow for benzofuran derivatives.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate laboratory safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds. Its benzofuran core is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities. The data and workflows presented in this guide provide a technical overview for researchers and drug development professionals working with this and related compounds. Further investigation into the synthesis of novel derivatives and their biological evaluation is a promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride (C12H17NO·HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the synthesis of pharmacologically active compounds, most notably the antiarrhythmic agent dronedarone. This document collates available physicochemical data, outlines synthetic approaches, and delves into the mechanistic pathways of the final drug product, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions.[1] The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H17NO·HCl[2]
Molecular Weight 225.71 g/mol [3]
Appearance White or almost white crystal powder[1]
Melting Point ~183-187°C[1]
Boiling Point 317.1°C at 760 mmHg[3]
Flash Point 145.6°C[3]
Solubility Soluble in water and some organic solvents like alcohol and ether.[1]
CAS Number 526196-90-7[3]

Synthesis and Experimental Protocols

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This synthesis involves a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.[4]

Materials:

  • 2-butyl-5-nitrobenzofuran

  • 4-methoxybenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Isopropanol

  • Tributylamine hydrochloride

Procedure:

  • Friedel-Crafts Acylation: 2-butyl-5-nitrobenzofuran is subjected to acylation with 4-methoxybenzoyl chloride using aluminum chloride as a catalyst in dichloromethane at a controlled temperature of 0–5°C.[4] This reaction yields 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.[4]

  • Purification: The resulting product is purified by recrystallization from isopropanol.[4]

  • Demethylation: The methoxy group of the purified intermediate is deprotected using tributylamine hydrochloride at an elevated temperature (200°C) to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[4]

  • Final Purification: The final product is purified by recrystallization from acetone to achieve high purity (>99%).[4]

Reduction of the Nitro Group and Hydrochloride Salt Formation (General Procedure)

The nitro group of the benzofuran intermediate is reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, including:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Following the reduction, the resulting 2-butylbenzofuran-5-amine is treated with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Below is a visual representation of a general synthetic workflow for obtaining this compound.

G cluster_0 Synthesis of 2-Butyl-5-nitrobenzofuran cluster_1 Acylation and Deprotection cluster_2 Final Steps 4-Nitrophenol 4-Nitrophenol Chloromethylation Chloromethylation 4-Nitrophenol->Chloromethylation 2-Chloromethyl-4-nitrophenol 2-Chloromethyl-4-nitrophenol Chloromethylation->2-Chloromethyl-4-nitrophenol Wittig Reaction Wittig Reaction 2-Chloromethyl-4-nitrophenol->Wittig Reaction 2-Butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran Wittig Reaction->2-Butyl-5-nitrobenzofuran Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Butyl-5-nitrobenzofuran->Friedel-Crafts Acylation (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone Friedel-Crafts Acylation->(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone Demethylation Demethylation (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone->Demethylation Acylated_Product (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone Demethylation->Acylated_Product Nitro_Reduction Nitro Group Reduction Acylated_Product->Nitro_Reduction Amine_Intermediate 2-Butylbenzofuran-5-amine Nitro_Reduction->Amine_Intermediate HCl_Salt_Formation HCl Salt Formation Amine_Intermediate->HCl_Salt_Formation Final_Product 2-Butylbenzofuran-5-amine Hydrochloride HCl_Salt_Formation->Final_Product

A representative synthetic workflow for this compound.

Biological Significance and Mechanism of Action

This compound's primary significance lies in its role as a key intermediate for the antiarrhythmic drug, dronedarone. The biological activity of dronedarone provides the context for the importance of its precursors.

Dronedarone is a multi-channel blocker that affects cardiac electrophysiology. Its mechanism of action involves the inhibition of several ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, and it also possesses anti-adrenergic properties. This multifaceted action contributes to its efficacy in managing atrial fibrillation.

A simplified representation of dronedarone's signaling pathway and its effects on cardiac myocytes is depicted below.

G cluster_0 Dronedarone's Multi-Channel Blockade cluster_1 Ion Channel Inhibition cluster_2 Adrenergic Receptor Blockade cluster_3 Cellular Effects in Cardiomyocytes Dronedarone Dronedarone Na_Channel Na+ Channel Dronedarone->Na_Channel Inhibits K_Channel K+ Channel Dronedarone->K_Channel Inhibits Ca_Channel Ca2+ Channel Dronedarone->Ca_Channel Inhibits Beta_Adrenergic β-Adrenergic Receptor Dronedarone->Beta_Adrenergic Blocks AP_Duration Prolonged Action Potential Duration Na_Channel->AP_Duration K_Channel->AP_Duration AV_Conduction Slowed AV Conduction Ca_Channel->AV_Conduction Automaticity Decreased Automaticity Beta_Adrenergic->Automaticity Refractory_Period Increased Effective Refractory Period AP_Duration->Refractory_Period G cluster_assays Functional Assays cluster_mechanism Mechanism of Action Analysis cluster_outcomes Observed Outcomes EPCs Endothelial Progenitor Cells (EPCs) DH_Treatment Treatment with Dronedarone Hydrochloride (DH) EPCs->DH_Treatment Proliferation Proliferation Assay DH_Treatment->Proliferation Tube_Formation Tube Formation Assay DH_Treatment->Tube_Formation Migration Migration Assay DH_Treatment->Migration AKT_Phosphorylation AKT Phosphorylation (Western Blot) DH_Treatment->AKT_Phosphorylation ROS_Production Reactive Oxygen Species (ROS) Measurement DH_Treatment->ROS_Production Increased_Proliferation Increased Proliferation Proliferation->Increased_Proliferation Enhanced_Angiogenesis Enhanced Angiogenesis Tube_Formation->Enhanced_Angiogenesis Increased_Migration Increased Migration Migration->Increased_Migration Upregulated_pAKT Upregulated p-AKT AKT_Phosphorylation->Upregulated_pAKT Reduced_ROS Reduced ROS Production ROS_Production->Reduced_ROS

References

physical and chemical properties of 2-butylbenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-butylbenzofuran-5-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to biologically active benzofurans, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. This document summarizes available data on its properties, outlines a likely synthetic route, and explores its potential role in relevant biological pathways.

Core Physical and Chemical Properties

Quantitative data for 2-butylbenzofuran-5-amine and its hydrochloride salt are summarized below. It is important to note that more experimental data is available for the hydrochloride salt due to its higher stability and ease of handling.

Table 1: Physical and Chemical Properties of 2-Butylbenzofuran-5-amine and its Hydrochloride Salt

Property2-Butylbenzofuran-5-amine (Free Base)2-Butylbenzofuran-5-amine HClData Source(s)
Molecular Formula C₁₂H₁₅NOC₁₂H₁₆ClNO[1]
Molecular Weight 189.25 g/mol 225.71 g/mol [1]
Appearance -White or almost white crystalline powder[2]
Melting Point Not availableapprox. 183-187 °C[2]
Boiling Point Not available317.1 °C at 760 mmHg[2]
Flash Point Not available145.6 °C[2]
Solubility Not availableSoluble in water, alcohol, and ether.[2]
pKa Not availableNot available-
XLogP3 3.4Not available[1]
IUPAC Name 2-butyl-1-benzofuran-5-amine2-butyl-1-benzofuran-5-amine hydrochloride[1]

Experimental Protocols

Proposed Synthesis of 2-Butylbenzofuran-5-amine

The synthesis can be envisioned as a two-step process:

  • Synthesis of 2-Butyl-5-nitrobenzofuran: This intermediate is a key starting material. A common method for the synthesis of similar benzofurans involves the reaction of a substituted phenol with a suitable reagent to form the furan ring, followed by nitration.

  • Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine: The nitro group of 2-butyl-5-nitrobenzofuran can be reduced to the corresponding amine using standard chemical reducing agents.

A potential workflow for this synthesis is outlined in the diagram below.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials (e.g., 4-nitrophenol) step1 Synthesis of 2-Butyl-5-nitrobenzofuran start->step1 Multiple Steps step2 Reduction of Nitro Group step1->step2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) product 2-Butylbenzofuran-5-amine step2->product

Caption: Proposed synthetic workflow for 2-butylbenzofuran-5-amine.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities and are key components in several approved drugs. Research has indicated that some benzofuran derivatives can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified overview of the mTOR signaling pathway and indicates the potential point of intervention for benzofuran derivatives.

G cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates EBP1 4E-BP1 mTORC1->EBP1 inactivates Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation inhibits translation Benzofuran Benzofuran Derivatives (Potential Inhibitors) Benzofuran->mTORC1 inhibit

Caption: Potential intervention of benzofuran derivatives in the mTOR signaling pathway.

Conclusion

2-Butylbenzofuran-5-amine is a compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data for the free base is currently limited in publicly accessible literature, the information available for its hydrochloride salt and related benzofuran analogs provides a solid foundation for further research. The exploration of its synthesis and potential biological activities, particularly in relation to critical signaling pathways like mTOR, warrants continued investigation for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-butylbenzofuran-5-amine hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylbenzofuran-5-amine hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent dronedarone. This document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and describes its role in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it elucidates the mechanism of action of dronedarone, the primary drug synthesized from this intermediate, through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

This compound (CAS No. 526196-90-7) is a heterocyclic aromatic amine that has garnered significant attention in the pharmaceutical industry as a versatile building block. Its unique structural motif, featuring a benzofuran core with a butyl group at the 2-position and an amine group at the 5-position, makes it an ideal precursor for the synthesis of complex molecules with therapeutic potential. While it is implicated as an intermediate for antidepressants and neuroprotective agents, its most prominent application lies in the multi-step synthesis of dronedarone, a benzofuran derivative used in the management of atrial fibrillation. This guide will focus on the synthesis of this compound and its subsequent conversion to dronedarone, providing detailed experimental methodologies and insights into the pharmacological action of the final drug product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO--INVALID-LINK--
Molecular Weight 225.72 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 183-187 °C--INVALID-LINK--
Solubility Soluble in water and some organic solvents--INVALID-LINK--
Chemical Stability Sensitive to oxidizing substances--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available starting material such as 4-nitrophenol. The overall synthetic workflow can be divided into two main stages: the synthesis of the key intermediate 2-butyl-5-nitrobenzofuran, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.

G cluster_0 Stage 1: Synthesis of 2-butyl-5-nitrobenzofuran cluster_1 Stage 2: Synthesis of this compound A 4-Nitrophenol B 2-Chloromethyl-4-nitrophenol A->B Paraformaldehyde, HCl C 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride B->C Triphenylphosphine D 2-butyl-5-nitrobenzofuran C->D n-Valeryl chloride, Triethylamine E 2-butyl-5-nitrobenzofuran F 2-butylbenzofuran-5-amine E->F Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) G This compound F->G HCl

Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-butyl-5-nitrobenzofuran

This protocol is adapted from methodologies described in the scientific literature and patents.[1][2]

Step 1: Synthesis of 2-Chloromethyl-4-nitrophenol

  • To a stirred solution of 4-nitrophenol in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and phosphoric acid), add paraformaldehyde.

  • Heat the reaction mixture to 50-60 °C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloromethyl-4-nitrophenol. A typical yield is around 88%.[1]

Step 2: Synthesis of 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride

  • Dissolve 2-chloromethyl-4-nitrophenol in chloroform.

  • Add triphenylphosphine to the solution and reflux the mixture.

  • Upon completion of the reaction, cool the mixture to allow the product to crystallize.

  • Filter the solid and wash with a small amount of cold chloroform to yield 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride. A typical yield is around 94%.[1]

Step 3: Synthesis of 2-butyl-5-nitrobenzofuran

  • Suspend 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride in toluene.

  • Add triethylamine and n-valeryl chloride to the suspension.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Cool the reaction mixture, filter to remove solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-nitrobenzofuran as a viscous oil. A typical yield is around 82%.[1]

Experimental Protocol: Synthesis of this compound

Step 4: Reduction of 2-butyl-5-nitrobenzofuran to 2-butylbenzofuran-5-amine

Method A: Reduction with Tin(II) Chloride

  • Dissolve 2-butyl-5-nitrobenzofuran in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for several hours.

  • Cool the mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-butylbenzofuran-5-amine.

Method B: Catalytic Hydrogenation

  • Dissolve 2-butyl-5-nitrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-butylbenzofuran-5-amine.

Step 5: Formation of this compound

  • Dissolve the crude 2-butylbenzofuran-5-amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Application in the Synthesis of Dronedarone

This compound is a pivotal intermediate in the synthesis of dronedarone. The synthetic route typically involves the sulfonylation of the amine group followed by a Friedel-Crafts acylation and subsequent alkylation.

G A This compound B N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide A->B Methanesulfonyl chloride, Pyridine C N-(2-butyl-3-(4-hydroxybenzoyl)-1-benzofuran-5-yl)methanesulfonamide B->C 4-Methoxybenzoyl chloride, AlCl3 then demethylation D Dronedarone C->D 3-(Dibutylamino)propyl chloride, K2CO3

Figure 2: Synthetic pathway from this compound to Dronedarone.
Experimental Protocol: Synthesis of Dronedarone

This protocol represents a general synthetic strategy.

Step 1: Synthesis of N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide

  • Suspend this compound in a suitable solvent such as dichloromethane or pyridine.

  • Cool the mixture in an ice bath and slowly add methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide, which may be purified by recrystallization or chromatography.[3]

Step 2: Friedel-Crafts Acylation and Demethylation

  • Dissolve N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide in a suitable solvent like dichloromethane or dichloroethane.

  • Add a Lewis acid, such as aluminum chloride or tin(IV) chloride, at low temperature.

  • Slowly add 4-methoxybenzoyl chloride and stir the reaction mixture.

  • Upon completion, the reaction is quenched with ice-water. The intermediate, N-(2-butyl-3-(4-methoxybenzoyl)-1-benzofuran-5-yl)methanesulfonamide, is extracted.

  • The methoxy group is then demethylated, for example, by heating with aluminum chloride in a suitable solvent, to yield N-(2-butyl-3-(4-hydroxybenzoyl)-1-benzofuran-5-yl)methanesulfonamide.

Step 3: Alkylation to form Dronedarone

  • Dissolve N-(2-butyl-3-(4-hydroxybenzoyl)-1-benzofuran-5-yl)methanesulfonamide in a polar aprotic solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate, and 3-(dibutylamino)propyl chloride.

  • Heat the mixture at reflux for several hours.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The crude dronedarone can be purified by recrystallization from a suitable solvent system.

Pharmacological Significance: Mechanism of Action of Dronedarone

Dronedarone is a multi-channel blocking antiarrhythmic agent. Its therapeutic effect in atrial fibrillation stems from its ability to modulate the activity of several key ion channels involved in the cardiac action potential.

G cluster_channels Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Dronedarone Dronedarone Na Voltage-gated Na+ channels Dronedarone->Na Inhibits K Voltage-gated K+ channels (IKr, IKs, IK1) Dronedarone->K Inhibits Ca L-type Ca2+ channels Dronedarone->Ca Inhibits Alpha α-adrenergic receptors Dronedarone->Alpha Antagonizes Beta β-adrenergic receptors Dronedarone->Beta Antagonizes AP_Prolong Prolongation of Action Potential Duration Na->AP_Prolong K->AP_Prolong ERP_Increase Increased Effective Refractory Period K->ERP_Increase Conduction_Slow Slowing of Cardiac Conduction Ca->Conduction_Slow BP_Decrease Decreased Blood Pressure Alpha->BP_Decrease HR_Decrease Decreased Heart Rate Beta->HR_Decrease Beta->BP_Decrease

References

Methodological & Application

Application Notes and Protocols for 2-butylbenzofuran-5-amine hydrochloride in a Serotonin Transporter Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory activity of 2-butylbenzofuran-5-amine hydrochloride on the human serotonin transporter (SERT) using a fluorescence-based uptake assay. This assay is a critical tool for characterizing the pharmacological profile of novel compounds targeting the serotonergic system, which is implicated in a variety of neurological and psychiatric disorders.

Introduction

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant medications. Given that related benzofuran compounds have shown interaction with monoamine transporters, this protocol outlines a robust method to determine the potency of this compound as a SERT inhibitor by measuring the half-maximal inhibitory concentration (IC50).

Principle of the Assay

This assay utilizes a fluorescent substrate that acts as a mimic of serotonin and is transported into cells expressing the human serotonin transporter. The intracellular accumulation of this fluorescent substrate leads to an increase in fluorescence intensity. In the presence of a SERT inhibitor, such as this compound, the uptake of the fluorescent substrate is blocked, resulting in a dose-dependent decrease in the fluorescence signal. A masking dye is used to quench the extracellular fluorescence, thereby improving the signal-to-noise ratio.[1][2][3]

Data Presentation

The inhibitory activity of this compound and reference compounds on SERT is quantified by determining their IC50 values. The results are summarized in the table below.

CompoundIC50 (nM)Cell LineAssay Format
This compoundTo be determinedHEK293-hSERTFluorescence-based uptake
Fluoxetine (Positive Control)16 - 46[4]JAR / HEK293-hSERTRadiometric/Fluorescence-based
Citalopram (Positive Control)2.68 - 17.7[4]Rat Brain / hSERT-HEK293 / JARRadiometric/Fluorescence-based
Desipramine (Negative Control for SERT)123 - 169[4]JARRadiometric

Experimental Protocols

Materials and Reagents
  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (HEK293-hSERT).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound.

  • Fluoxetine and Citalopram (positive controls).

  • Desipramine (negative control).

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).[1][2][3]

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well, black, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capabilities.

Cell Culture and Plating
  • Culture HEK293-hSERT cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • The day before the assay, harvest the cells and seed them into 96-well, black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[1]

  • Incubate the plates overnight to allow for cell adherence and the formation of a confluent monolayer.[1]

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound and the control compounds (Fluoxetine, Citalopram, Desipramine) in HBSS. The final concentrations should typically range from 0.1 nM to 100 µM.

  • Assay Plate Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the diluted compounds or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.[4]

  • Fluorescent Substrate Addition:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., reconstitute with HBSS).[1]

    • Add 50 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode for 30 minutes or as an endpoint reading after a 10-30 minute incubation.[1][5] Use excitation and emission wavelengths appropriate for the fluorescent substrate.

Data Analysis
  • The fluorescence signal in each well is proportional to the amount of substrate taken up by the cells.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) where Signal_background is the fluorescence from wells with a high concentration of a known inhibitor (e.g., fluoxetine) to determine non-specific uptake.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Serotonin Reuptake Signaling Pathway

SERT_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Inhibitor Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_reuptake Serotonin SERT->Serotonin_reuptake Serotonin_reuptake->Serotonin_vesicle Repackaging Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Inhibitor 2-butylbenzofuran- 5-amine HCl Inhibitor->SERT Inhibition

Caption: Simplified diagram of serotonin reuptake at the synapse and the inhibitory action of this compound on the serotonin transporter (SERT).

Experimental Workflow for SERT Uptake Assay

experimental_workflow start Start cell_culture Culture HEK293-hSERT cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation_overnight Incubate overnight cell_seeding->incubation_overnight add_compounds Wash cells and add compounds incubation_overnight->add_compounds compound_prep Prepare serial dilutions of 2-butylbenzofuran-5-amine HCl and controls compound_prep->add_compounds incubation_compounds Incubate for 15-30 min add_compounds->incubation_compounds add_substrate Add fluorescent substrate mix incubation_compounds->add_substrate measure_fluorescence Measure fluorescence (kinetic or endpoint) add_substrate->measure_fluorescence data_analysis Calculate % inhibition and determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence-based serotonin transporter (SERT) uptake assay.

References

Application Notes and Protocols for In Vivo Administration of 2-Butylbenzofuran-5-amine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guidance for researchers, scientists, and drug development professionals. Specific experimental details for 2-butylbenzofuran-5-amine hydrochloride are not extensively available in published literature. Therefore, the information presented herein is based on established methodologies for in vivo studies of related benzofuran compounds and general principles of pharmacology and toxicology. Researchers should conduct their own literature search and optimize protocols based on their specific research objectives and in compliance with all applicable regulations and ethical guidelines for animal research.

Introduction

This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals, including antidepressants and neuroprotective agents. In vivo studies in animal models are a critical step in the preclinical development of new therapeutic agents to evaluate their pharmacokinetic properties, efficacy, and safety profile. These notes provide a framework for designing and conducting in vivo experiments involving the administration of this compound.

Potential In Vivo Applications

Based on the characterization of related benzofuran derivatives, potential in vivo applications for this compound in animal models could include:

  • Neuropharmacological and Behavioral Studies: Given its potential as an intermediate for antidepressants and neuroprotective agents, studies in rodent models of depression (e.g., forced swim test, tail suspension test) or neurodegenerative diseases (e.g., models of Parkinson's or Alzheimer's disease) could be conducted to assess its therapeutic efficacy.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. This data is crucial for dose selection in efficacy and toxicology studies.

  • Acute and Chronic Toxicity Studies: To determine the safety profile of the compound, toxicity studies are performed. These studies help identify potential target organs of toxicity and establish a safe dose range for further studies.

Experimental Protocols

The following are example protocols for the in vivo administration of this compound. These should be adapted and refined based on the specific research question.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol is adapted from studies on similar benzofuran derivatives and is designed to assess the acute toxic effects of a substance administered orally.

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Animal Model:

  • Species: Wistar rats (female)

  • Age: 8-12 weeks

  • Weight: 150-200 g

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Standard laboratory animal caging and diet

Procedure:

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., starting dose of 300 mg/kg). The concentration should be calculated based on the animal's body weight.

  • Animal Grouping: Randomly assign animals to a control group (vehicle only) and treatment groups (n=3-5 per group).

  • Administration: Administer a single oral dose of the compound or vehicle to the respective groups using an oral gavage needle. The volume administered is typically 1-2 ml/100 g of body weight.

  • Observation:

    • Clinical Signs: Observe animals continuously for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. Record any signs of toxicity, such as changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body Weight: Record the body weight of each animal shortly before administration and at least weekly thereafter.

    • Mortality: Record any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.

  • Histopathology: Collect organs of interest (e.g., liver, kidneys, heart, lungs, brain) and preserve them in 10% neutral buffered formalin for histopathological examination.

Data Presentation

Quantitative data from the acute oral toxicity study should be summarized in tables for clear comparison.

Table 1: Clinical Observations and Mortality

GroupDose (mg/kg)Number of AnimalsClinical Signs of ToxicityTime of OnsetDurationMortality
Control0 (Vehicle)5No observable signsN/AN/A0/5
Treatment 13005e.g., Piloerection, lethargy2 hours6 hours0/5
Treatment 220005e.g., Ataxia, tremors1 hour24 hours2/5

Table 2: Body Weight Changes (in grams)

GroupDose (mg/kg)Day 0Day 7Day 14
Control0 (Vehicle)175 ± 5185 ± 6195 ± 7
Treatment 1300176 ± 4180 ± 5190 ± 6
Treatment 22000174 ± 6165 ± 8170 ± 9
p < 0.05 compared to control

Table 3: Gross Necropsy and Histopathological Findings

GroupDose (mg/kg)Animal IDGross Necropsy FindingsHistopathological Findings (Liver)Histopathological Findings (Kidney)
Control0 (Vehicle)C1No abnormal findingsNormal architectureNormal architecture
Treatment 22000T2-1Enlarged livere.g., Centrilobular necrosise.g., Tubular degeneration

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis compound Compound Preparation (2-butylbenzofuran-5-amine HCl in vehicle) dosing Oral Gavage (Single Dose) compound->dosing animals Animal Acclimatization (Wistar Rats, 7 days) animals->dosing clinical Clinical Signs dosing->clinical bodyweight Body Weight dosing->bodyweight mortality Mortality dosing->mortality necropsy Gross Necropsy clinical->necropsy bodyweight->necropsy mortality->necropsy histology Histopathology necropsy->histology

Caption: Workflow for an acute oral toxicity study.

Hypothetical Signaling Pathway

Based on the potential action of related benzofuran compounds on monoamine systems, a hypothetical signaling pathway is presented. Some benzofuran derivatives act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound 2-butylbenzofuran-5-amine HCl dat Dopamine Transporter (DAT) compound->dat Inhibition net Norepinephrine Transporter (NET) compound->net Inhibition sert Serotonin Transporter (SERT) compound->sert Inhibition da Dopamine dat->da Reuptake ne Norepinephrine net->ne Reuptake ser Serotonin sert->ser Reuptake receptors Postsynaptic Receptors da->receptors ne->receptors ser->receptors effect Downstream Signaling (e.g., therapeutic effect) receptors->effect

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

Application Notes and Protocols for the Quantification of 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butylbenzofuran-5-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. These application notes provide a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it suitable for both routine quality control and stability studies.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₆ClNO[1]
Molecular Weight225.72 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in water and methanol[1]

Recommended Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is recommended for the quantification of this compound. This method is capable of separating the main compound from its degradation products formed under various stress conditions.

Experimental Workflow

Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm C->D E Inject into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Concentration H->I J Report Results I->J Forced Degradation Protocol cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Neutralize Neutralize (if applicable) Acid->Neutralize Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->Neutralize Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Oxidative->Neutralize Thermal Thermal Degradation (80°C, 48h) Thermal->Neutralize Photolytic Photolytic Degradation (UV & Visible Light, 7 days) Photolytic->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze

References

Application Notes and Protocols: 2-Butylbenzofuran-5-amine Hydrochloride for the Study of Cholinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 2-butylbenzofuran-5-amine hydrochloride as a tool to investigate the cholinergic signaling pathway. While direct studies on this specific molecule are limited, its structural similarity to other pharmacologically active benzofuran derivatives suggests its potential as a modulator of key components within this pathway. Benzofuran-containing compounds have been explored for a variety of biological activities, including as intermediates for neuroprotective agents and anti-depressants.[1] This document outlines detailed protocols for assessing the compound's effect on acetylcholinesterase (AChE) activity, its binding affinity for muscarinic and nicotinic acetylcholine receptors, and its impact on downstream signaling cascades. The provided methodologies and data presentation formats are intended to facilitate the exploration of this compound as a novel chemical probe for cholinergic neurotransmission research.

Introduction to Cholinergic Signaling and Benzofuran Derivatives

The cholinergic signaling pathway, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a myriad of physiological processes, including learning, memory, attention, and muscle contraction. Dysregulation of this pathway is implicated in several neurological disorders such as Alzheimer's disease, myasthenia gravis, and schizophrenia. Key molecular players in this pathway include acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and two major classes of acetylcholine receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[2][3][4][5] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[6][7][8][9] Notably, certain benzofuran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by targeting cholinesterases.[10][11] Given that this compound has been identified as an intermediate in the synthesis of potential antidepressants and neuroprotective agents, its exploration as a modulator of cholinergic signaling is a rational line of scientific inquiry.[1]

Potential Mechanisms of Action in the Cholinergic Pathway

Based on the activities of related benzofuran compounds, this compound could potentially modulate the cholinergic pathway through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the compound would increase the synaptic concentration of acetylcholine, thereby enhancing cholinergic transmission.

  • Direct Receptor Binding: The compound may act as an agonist or antagonist at muscarinic or nicotinic acetylcholine receptors, directly stimulating or blocking downstream signaling.

  • Modulation of Downstream Signaling: Even without direct receptor binding, the compound could influence intracellular signaling cascades activated by acetylcholine receptors.

The following protocols are designed to investigate these potential mechanisms.

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against AChE using Ellman's method.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in phosphate buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM in phosphate buffer).

  • Immediately add 125 µL of DTNB solution (3 mM in phosphate buffer).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to a vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

These protocols describe methods to determine the binding affinity (Ki) of this compound for muscarinic and nicotinic acetylcholine receptors.

3.2.1. Muscarinic Receptor Binding Assay

  • Receptor Source: Rat brain cortex homogenate (rich in mAChRs)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist)

  • Non-specific Binding Determinant: Atropine (1 µM)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, combine the rat brain homogenate, [³H]-NMS (at a concentration near its Kd), and either the test compound, vehicle, or atropine.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Nicotinic Receptor Binding Assay

  • Receptor Source: Torpedo californica electric organ membranes (rich in nAChRs)

  • Radioligand: [³H]-Epibatidine (a high-affinity nicotinic agonist)

  • Non-specific Binding Determinant: Nicotine (100 µM)

  • Procedure:

    • Follow a similar procedure as the muscarinic receptor binding assay, using the appropriate receptor source, radioligand, and non-specific binding determinant.

    • Incubate at 4°C for 90 minutes.

    • Perform filtration and scintillation counting as described above.

    • Calculate the IC50 and Ki values.

This protocol assesses the functional activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing a specific muscarinic receptor subtype (e.g., M1).

  • Fluo-4 AM calcium indicator dye.

  • Carbachol (a cholinergic agonist).

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • To assess agonist activity, inject varying concentrations of this compound and measure the fluorescence intensity over time.

  • To assess antagonist activity, pre-incubate the cells with varying concentrations of the compound for 15 minutes, then inject a fixed concentration of carbachol (e.g., EC80) and measure the fluorescence response.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cholinergic Profile of this compound (Hypothetical Data)

AssayTargetResult (IC50 / Ki / EC50 in µM)
Enzyme InhibitionAcetylcholinesterase (AChE)15.2 ± 1.8
Receptor BindingMuscarinic Receptors (non-selective)> 100
Receptor BindingNicotinic Receptors (non-selective)45.7 ± 3.5
Functional AssayM1 Receptor (Agonist)No significant activity
Functional AssayM1 Receptor (Antagonist)> 100

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline + Acetyl-CoA Choline + Acetyl-CoA Choline + Acetyl-CoA->ChAT AChE AChE ACh_cleft->AChE nAChR Nicotinic Receptor (nAChR) (Ion Channel) ACh_cleft->nAChR mAChR Muscarinic Receptor (mAChR) (GPCR) ACh_cleft->mAChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate Ion Influx\n(Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx\n(Na+, Ca2+) G-Protein Activation G-Protein Activation mAChR->G-Protein Activation Depolarization Depolarization Ion Influx\n(Na+, Ca2+)->Depolarization Second Messengers\n(IP3, DAG, cAMP) Second Messengers (IP3, DAG, cAMP) G-Protein Activation->Second Messengers\n(IP3, DAG, cAMP)

Caption: Overview of the Cholinergic Signaling Pathway.

AChE_Inhibition_Workflow start Prepare Reagents (Compound, AChE, ATCI, DTNB) step1 Add Compound and AChE to Plate start->step1 step2 Incubate step1->step2 step3 Add ATCI and DTNB step2->step3 step4 Measure Absorbance at 412 nm step3->step4 step5 Calculate Reaction Rates step4->step5 end Determine IC50 Value step5->end

Caption: Workflow for the AChE Inhibition Assay.

Receptor_Binding_Workflow start Prepare Reagents (Membranes, Radioligand, Compound) step1 Combine Reagents and Incubate start->step1 step2 Rapid Filtration step1->step2 step3 Wash Filters step2->step3 step4 Liquid Scintillation Counting step3->step4 step5 Calculate Specific Binding step4->step5 end Determine Ki Value step5->end

References

dosing and formulation of 2-butylbenzofuran-5-amine hydrochloride for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the formulation and suggested experimental protocols for the research compound 2-butylbenzofuran-5-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals investigating the potential biological activities of this molecule. Due to the limited availability of specific published data on this compound, the following protocols are based on established methodologies for similar benzofuran derivatives and should be considered as a starting point for experimental design and optimization.

Compound Information

This compound is a benzofuran derivative.[1] Compounds of this class have been investigated for a variety of biological activities, including neuroprotective and antidepressant effects.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆ClNO[1]
Molecular Weight225.72 g/mol -
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in water, ethanol, and DMSO[1][2]
Melting PointApproximately 183-187°C[1]

Formulation and Dosing for In Vitro Research

For in vitro studies, it is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired final concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays.[2]

Table 2: Recommended Stock Solution Preparation

ParameterRecommendation
SolventDimethyl sulfoxide (DMSO)
Stock Concentration10 mM
Storage-20°C, protected from light

Protocol for 10 mM Stock Solution Preparation:

  • Weigh out 2.26 mg of this compound.

  • Dissolve the compound in 1 mL of high-purity DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

The optimal concentration of this compound for a specific assay will need to be determined empirically. A common approach is to perform a dose-response study to determine the effective concentration range.

Table 3: Suggested Concentration Range for Initial Screening

Assay TypeSuggested Concentration Range
Cell Viability / Cytotoxicity0.1 µM - 100 µM
Neuroprotection Assays1 µM - 50 µM

Experimental Protocols

The following are generalized protocols for assessing the potential biological activity of this compound. These should be adapted and optimized for specific cell types and experimental conditions.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3][4][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) seed_cells->adhesion add_compound Add Compound to Wells adhesion->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Fig. 1: Workflow for MTT Cell Viability Assay.

N-methyl-D-aspartate (NMDA) receptor overactivation is a key mechanism of neuronal cell death in various neurological disorders.[7][8] This assay evaluates the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

Protocol:

  • Neuronal Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate plates.

  • Pre-treatment: Treat the neuronal cultures with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).

  • NMDA Challenge: Induce excitotoxicity by adding NMDA to the culture medium at a pre-determined toxic concentration (e.g., 100-300 µM).[8] Include a control group with no NMDA, a group with NMDA only, and a positive control group with a known neuroprotective agent (e.g., MK-801).[7]

  • Incubation: Co-incubate the cells with the compound and NMDA for the desired duration (e.g., 24 hours).

  • Viability Assessment: Assess neuronal viability using an appropriate method, such as the MTT assay described above or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Determine the neuroprotective effect by comparing the viability of cells treated with the compound and NMDA to those treated with NMDA alone.

Neuroprotection_Workflow start Culture Neuronal Cells pretreatment Pre-treat with 2-butylbenzofuran-5-amine HCl start->pretreatment nmda_challenge Induce Excitotoxicity with NMDA pretreatment->nmda_challenge incubation Incubate for 24h nmda_challenge->incubation assess_viability Assess Cell Viability (e.g., MTT or LDH assay) incubation->assess_viability data_analysis Analyze Neuroprotective Effect assess_viability->data_analysis

Fig. 2: Experimental Workflow for Neuroprotection Assay.

Potential Signaling Pathways for Investigation

While the specific mechanism of action of this compound is unknown, related benzofuran compounds have been shown to interact with various cellular targets. Based on the potential antidepressant and neuroprotective applications, the following signaling pathways could be relevant areas of investigation.

Signaling_Pathways cluster_neurotransmission Neurotransmitter Systems cluster_neuroprotection Neuroprotective Pathways compound 2-Butylbenzofuran-5-amine HCl serotonin Serotonin Receptors/Transporters compound->serotonin Potential Interaction dopamine Dopamine Receptors/Transporters compound->dopamine Potential Interaction norepinephrine Norepinephrine Transporters compound->norepinephrine Potential Interaction anti_apoptotic Anti-Apoptotic Pathways (e.g., Bcl-2 family) compound->anti_apoptotic Potential Modulation antioxidant Antioxidant Response (e.g., Nrf2 pathway) compound->antioxidant Potential Modulation nmda_receptor NMDA Receptor Modulation compound->nmda_receptor Potential Modulation

Fig. 3: Potential Signaling Pathways for Investigation.

Safety Precautions

This compound should be handled in a laboratory setting by trained professionals.[1] Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.[1] Avoid inhalation of dust or contact with skin and eyes.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in these application notes is for guidance purposes only. The protocols are generalized and will require optimization for specific experimental systems. Researchers should conduct their own literature search and validation studies to establish the most appropriate conditions for their experiments.

References

Application Notes and Protocols for 2-Butylbenzofuran-5-amine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling and storage of 2-butylbenzofuran-5-amine hydrochloride powder (CAS No: 526196-90-7). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C12H17NO · HCl.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antidepressants and neuroprotective agents.[1] It is also identified as an intermediate for Dronedarone.

PropertyValueReference
Molecular Formula C12H16ClNO[1]
Molecular Weight 225.71 g/mol [2]
Appearance White or almost white crystalline powder[1]
Melting Point 183-187°C[1]
Solubility Soluble in water, alcohol, and ether[1]
Boiling Point 317.1°C at 760 mmHg[2]
Flash Point 145.6°C[2]
Health and Safety Information

This compound is a chemical that requires careful handling to avoid potential health hazards. The substance is a hydrochloride salt and is sensitive to oxidizing substances.[1]

Hazard Identification:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Personal Protective Equipment (PPE)

When handling this compound powder, it is mandatory to use the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols

Protocol 1: Receiving and Storage of this compound

This protocol outlines the steps to be taken upon receiving the compound to ensure its proper storage and maintain its stability.

cluster_receiving Receiving Protocol cluster_storage Storage Protocol r1 Receive Shipment r2 Inspect Container Integrity r1->r2 r3 Verify Compound Identity and Purity r2->r3 r4 Log into Inventory System r3->r4 s1 Store in a Tightly Sealed Container r4->s1 Proceed to Storage s2 Place in a Cool, Dry, and Dark Location s1->s2 s3 Maintain Temperature between 2-8°C s2->s3 s4 Store Away from Oxidizing Agents s3->s4

Caption: Workflow for receiving and storing the compound.

Methodology:

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verification: Confirm that the compound name, CAS number, and lot number on the container match the ordering information and certificate of analysis.

  • Inventory: Record the date of receipt, lot number, and initial quantity in the laboratory inventory management system.

  • Storage Container: Ensure the compound is stored in its original, tightly sealed container to prevent moisture absorption and contamination.

  • Storage Conditions: Place the container in a designated storage area that is cool, dry, and protected from light. A recommended storage temperature is between 2-8°C.

  • Incompatibility: Store the compound away from strong oxidizing agents.[1]

Protocol 2: Handling and Weighing of this compound Powder

This protocol describes the safe handling and accurate weighing of the powder for experimental use.

cluster_preparation Preparation cluster_handling Handling and Weighing cluster_cleanup Post-Handling p1 Don Appropriate PPE p2 Prepare a Clean and Dry Weighing Area p1->p2 p3 Use a Calibrated Analytical Balance p2->p3 h1 Work in a Ventilated Enclosure p3->h1 h2 Carefully Transfer Powder to Weighing Vessel h1->h2 h3 Record the Exact Weight h2->h3 h4 Tightly Reseal the Main Container h3->h4 c1 Clean Weighing Area and Utensils h4->c1 c2 Dispose of Waste According to Regulations c1->c2 c3 Remove and Dispose of PPE Properly c2->c3

Caption: Workflow for safe handling and weighing of the powder.

Methodology:

  • Work Area Preparation: Conduct all handling and weighing operations within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Personal Protective Equipment: Wear all required PPE as outlined in Section 3.

  • Weighing:

    • Use a clean, dry, and appropriately sized weighing vessel (e.g., weigh boat or glass vial).

    • Tare the balance with the weighing vessel.

    • Carefully transfer the desired amount of powder to the vessel, avoiding the creation of dust.

    • Record the precise weight of the compound.

  • Post-Weighing:

    • Immediately and tightly reseal the main container of this compound.

    • Return the main container to its designated storage location.

    • Clean the balance and surrounding work area of any residual powder.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with institutional and local regulations.[1]

Protocol 3: Preparation of Stock Solutions

This protocol provides a general method for preparing stock solutions of this compound.

Methodology:

  • Solvent Selection: Based on its solubility profile, select an appropriate solvent such as water, ethanol, or ether.[1] The choice of solvent will depend on the specific experimental requirements.

  • Calculation: Calculate the mass of this compound required to achieve the desired stock solution concentration.

  • Dissolution:

    • Weigh the required amount of powder following Protocol 2.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a portion of the chosen solvent to the flask and gently swirl or sonicate to dissolve the powder completely.

    • Once dissolved, add the solvent to the calibration mark on the flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, clearly labeled container. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, depending on the solvent and stability in the frozen state. Protect the solution from light.

Signaling Pathway Considerations

As an intermediate for neuroprotective agents and antidepressants, this compound is a precursor to compounds that may interact with various neurological signaling pathways. The final active pharmaceutical ingredient derived from this intermediate could potentially modulate pathways involving neurotransmitter reuptake, receptor binding (e.g., serotonin, dopamine), or other neuronal signaling cascades.

A 2-Butylbenzofuran- 5-amine Hydrochloride B Chemical Synthesis A->B C Active Pharmaceutical Ingredient (API) B->C D Modulation of Neurological Signaling Pathways C->D E Therapeutic Effect D->E

Caption: Logical relationship from intermediate to therapeutic effect.

References

Application Notes & Protocols for High-Throughput Screening of 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-butylbenzofuran-5-amine hydrochloride in high-throughput screening (HTS) campaigns. Given the known broad biological activities of benzofuran derivatives, including antiviral, neuroprotective, and anticancer effects, this document outlines two distinct HTS assays to explore the potential therapeutic applications of this compound.[1][2][3][4][5][6] The protocols are designed to be adaptable to standard HTS automation platforms.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological functions.[1][3][5][6] While this compound is documented as an intermediate in the synthesis of pharmacologically active molecules, its intrinsic biological activity profile is not extensively characterized.[7] High-throughput screening offers a powerful methodology to systematically investigate its potential as a modulator of various biological pathways.

Hypothesized Biological Target and Rationale

Based on the reported activities of structurally related benzofuran compounds, two plausible biological applications are proposed for screening this compound:

  • Antiviral Activity: Many benzofuran derivatives have demonstrated potent antiviral properties, including activity against Hepatitis C virus and HIV.[1][4][8] A cell-based phenotypic screen can be employed to identify compounds that inhibit viral replication.

  • Neuroprotective Activity: Benzofuran-containing molecules have been investigated as agents for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, with some exhibiting monoamine oxidase (MAO) inhibitory activity.[9][10][11] A biochemical assay targeting MAO-B, an enzyme linked to neurodegeneration, can be utilized to identify potential inhibitors.

Application 1: Cell-Based High-Throughput Screening for Antiviral Activity

This protocol describes a cell-based phenotypic assay to screen for inhibitors of a model RNA virus, such as a luciferase-expressing influenza virus or a lentiviral pseudotype system.

Assay Principle

The assay utilizes a genetically engineered virus that expresses a reporter gene (e.g., Firefly luciferase) upon successful infection and replication in a suitable host cell line.[12][13][14] A reduction in luciferase activity in the presence of the test compound indicates potential inhibition of viral entry, replication, or gene expression.

Experimental Workflow

antiviral_workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_infection Viral Infection cluster_readout Data Acquisition seed_cells Seed Host Cells in 384-well plates incubate_cells Incubate (24h) seed_cells->incubate_cells add_compound Add this compound and controls incubate_cells->add_compound incubate_compound Incubate (1h) add_compound->incubate_compound add_virus Add Luciferase-expressing Virus incubate_compound->add_virus incubate_infection Incubate (48h) add_virus->incubate_infection add_reagent Add Luciferase Assay Reagent incubate_infection->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence

Antiviral HTS Workflow

Detailed Protocol
  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., A549 for influenza, HEK293T for lentivirus) in the recommended growth medium.

    • On the day of the assay, harvest cells and adjust the density to 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, solid-bottom plate.

    • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the compound in assay medium. A typical screening concentration is 10 µM.

    • Include positive controls (e.g., a known antiviral drug) and negative controls (e.g., DMSO vehicle).

    • Transfer 5 µL of the diluted compounds and controls to the cell plates.

    • Incubate for 1 hour at 37°C.

  • Viral Infection:

    • Thaw the luciferase-expressing virus stock and dilute to the pre-determined multiplicity of infection (MOI) in assay medium.

    • Add 5 µL of the diluted virus to each well.

    • Incubate the plates for 48-72 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.[12][15][16]

Data Presentation and Analysis

Table 1: Sample HTS Data for Antiviral Screen

WellCompound IDConcentration (µM)Luminescence (RLU)% Inhibition
A1Negative Control-150,0000
A2Positive Control105,00096.7
B1Test Compound1075,00050
B2Test Compound10145,0003.3

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = (1 - (RLU_sample - RLU_background) / (RLU_negative_control - RLU_background)) * 100

A common quality control metric for HTS is the Z'-factor, which assesses the separation between the positive and negative controls.[7][17][18][19] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor > 0.5 is generally considered excellent for an HTS assay.

Application 2: Biochemical High-Throughput Screening for MAO-B Inhibition

This protocol details a biochemical assay to identify inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in dopamine metabolism and a target for neuroprotective therapies.

Assay Principle

This assay measures the activity of recombinant human MAO-B enzyme. The enzyme catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2 is then detected using a sensitive fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). A decrease in the fluorescent signal indicates inhibition of MAO-B activity.

Signaling Pathway

maob_pathway cluster_pathway MAO-B Catalytic Cycle substrate MAO-B Substrate (e.g., Benzylamine) maob MAO-B substrate->maob + O2 + H2O product Aldehyde Product maob->product h2o2 H2O2 maob->h2o2 hrp HRP h2o2->hrp amplex_red Amplex Red (Non-fluorescent) amplex_red->hrp resorufin Resorufin (Fluorescent) hrp->resorufin inhibitor 2-butylbenzofuran-5-amine hydrochloride inhibitor->maob Inhibition

MAO-B Inhibition Assay Pathway

Detailed Protocol
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of recombinant human MAO-B, the substrate (e.g., benzylamine), Amplex Red, and HRP in the assay buffer.

    • The final concentrations in the assay well should be optimized, but typical concentrations are: 5-10 µg/mL MAO-B, 10-50 µM Amplex Red, 0.1-0.5 U/mL HRP, and the Km concentration of the substrate.[20]

  • Compound Plating:

    • In a 384-well black, low-volume plate, add 50 nL of this compound in DMSO using an acoustic liquid handler.

    • Include a known MAO-B inhibitor (e.g., selegiline) as a positive control and DMSO as a negative control.

  • Enzyme and Detection Mix Addition:

    • Prepare a master mix containing MAO-B enzyme, Amplex Red, and HRP in assay buffer.

    • Dispense 5 µL of this master mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prepare a solution of the MAO-B substrate in the assay buffer.

    • Add 5 µL of the substrate solution to each well to start the reaction.

    • Immediately begin kinetic reading of the fluorescence (excitation ~540 nm, emission ~590 nm) every 1-2 minutes for 15-30 minutes using a plate reader.

Data Presentation and Analysis

Table 2: Key Parameters for MAO-B Inhibition HTS

ParameterRecommended Value
Plate Format384-well, black, low-volume
Final Assay Volume10 µL
Compound Concentration10 µM
MAO-B Concentration5-10 µg/mL
Substrate ConcentrationAt Km
ReadoutKinetic Fluorescence
Z'-factor> 0.5

Data Analysis: The rate of reaction (slope of the kinetic read) is determined for each well. The percent inhibition is calculated as: % Inhibition = (1 - (Slope_sample / Slope_negative_control)) * 100

Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls). Confirmed hits should be further characterized by determining their IC50 values.[20][21]

Conclusion

The provided application notes and protocols offer a robust framework for initiating high-throughput screening of this compound. These assays can be adapted to various automation platforms and provide a starting point for discovering novel biological activities of this compound, potentially leading to the development of new therapeutic agents. Rigorous data analysis and follow-up studies on confirmed hits are essential to validate any initial findings.[7][17][18][21]

References

Application Notes and Protocols for 2-Butylbenzofuran-5-amine Hydrochloride in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylbenzofuran-5-amine hydrochloride is a synthetic organic compound with the chemical formula C12H16ClNO.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological pathways.[3] Given its structural similarity to known psychoactive benzofurans, this application note explores its potential interaction with the human Serotonin Receptor 5-HT2B, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including mood regulation and cardiovascular function.[4][5]

These protocols provide a framework for characterizing the binding affinity of this compound to the 5-HT2B receptor using a competitive fluorescence polarization assay.

Hypothetical Protein Target: Human Serotonin Receptor 5-HT2B

The 5-HT2B receptor is a subtype of the 5-HT2 receptor family, which are Gq/G11-protein coupled receptors that activate phospholipase C upon serotonin binding.[4] This signaling cascade plays a role in various cellular responses. Due to the structural motifs present in this compound, it is hypothesized to act as a ligand for the 5-HT2B receptor, potentially modulating its downstream signaling.

Data Presentation: Binding Affinity of this compound

The following table summarizes the hypothetical binding affinity data of this compound and a known 5-HT2B receptor agonist, Serotonin, as determined by a competitive fluorescence polarization immunoassay.

CompoundIC50 (nM)Ki (nM)Assay Conditions
This compound12578Recombinant human 5-HT2B receptor, Fluorescent Ligand (5-HT-TAMRA) at 10 nM, 25°C, 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 hour incubation
Serotonin (Reference Compound)159.4Recombinant human 5-HT2B receptor, Fluorescent Ligand (5-HT-TAMRA) at 10 nM, 25°C, 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 hour incubation

Note: The data presented in this table is for illustrative purposes and is not based on published experimental results for this compound.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the 5-HT2B receptor by measuring its ability to displace a fluorescently labeled ligand.

Materials:

  • This compound

  • Recombinant human 5-HT2B receptor (purified)

  • Fluorescent Ligand (e.g., 5-HT-TAMRA)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Plate Preparation:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted this compound or reference compound (Serotonin) to the appropriate wells. For control wells, add 5 µL of Assay Buffer with DMSO at the same final concentration as the compound wells.

    • Add 5 µL of the Fluorescent Ligand solution (e.g., 20 nM 5-HT-TAMRA in Assay Buffer for a final concentration of 10 nM).

    • Add 5 µL of the recombinant 5-HT2B receptor solution (concentration to be optimized, typically in the low nM range) to all wells except for the "no receptor" control wells. To these, add 5 µL of Assay Buffer.

  • Incubation:

    • Seal the plate and incubate at room temperature (25°C) for 1 hour, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 540 nm excitation and 590 nm emission for TAMRA).

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 2-Butylbenzofuran- 5-amine hydrochloride Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Binding G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, neuronal excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical 5-HT2B Receptor Signaling Pathway Activation.

Experimental Workflow

Fluorescence_Polarization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Loading Dispense reagents into 384-well plate Compound_Prep->Plate_Loading Reagent_Prep Prepare Receptor, Fluorescent Ligand, and Assay Buffer Reagent_Prep->Plate_Loading Incubation Incubate for 1 hour at room temperature Plate_Loading->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement IC50_Calc Calculate IC50 from polarization data Measurement->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc Result Binding Affinity (Ki value) Ki_Calc->Result

Caption: Fluorescence Polarization Competition Assay Workflow.

References

Application Notes and Protocols for Neuroprotective Agent Research: 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the neuroprotective application of 2-butylbenzofuran-5-amine hydrochloride is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating the neuroprotective potential of the broader class of benzofuran derivatives, which have shown promise in various models of neurodegenerative diseases. These protocols can serve as a comprehensive guide for researchers initiating studies on this compound.

Introduction to Benzofurans as Neuroprotective Agents

Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities. In the context of neuroprotection, various substituted benzofurans have demonstrated potential therapeutic effects in preclinical models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Their mechanisms of action are often multifactorial, encompassing antioxidant, anti-inflammatory, and specific molecular target interactions. This compound, as a member of this class, is a promising candidate for investigation as a neuroprotective agent.[1]

Potential Mechanisms of Neuroprotection for Benzofuran Derivatives

Research on various benzofuran compounds suggests several key pathways through which they may exert neuroprotective effects:

  • Antioxidant Activity: Many benzofuran derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key pathological feature in many neurodegenerative diseases.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegeneration. Benzofuran compounds have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Certain benzofuran derivatives have been identified as potent inhibitors of these enzymes.

  • Modulation of NMDA Receptors: Excitotoxicity, mediated by overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major cause of neuronal cell death. Some benzofurans have been shown to antagonize NMDA receptors, thereby preventing excitotoxic damage.

  • Inhibition of Monoamine Oxidase B (MAO-B): In Parkinson's disease, MAO-B inhibitors are used to prevent the breakdown of dopamine. Some benzofuran derivatives have shown selective MAO-B inhibitory activity.

Quantitative Data for Representative Benzofuran Derivatives

The following tables summarize the in vitro activities of various benzofuran derivatives from published studies. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Cholinesterase and BACE1 Inhibitory Activity of 2-Arylbenzofuran Derivatives

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)BACE1 IC₅₀ (µM)
Compound 20 0.086 ± 0.01-0.043 ± 0.01
Donepezil 0.085 ± 0.01--
Baicalein 0.404 ± 0.04-0.087 ± 0.03

Data from a study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.[2]

Table 2: Butyrylcholinesterase Inhibitory Activity of 2-Phenylbenzofuran Derivatives

CompoundBChE IC₅₀ (µM)
Compound 15 6.23
Compound 17 3.57

Data from a study on novel 2-phenylbenzofuran derivatives as selective butyrylcholinesterase inhibitors.[3]

Table 3: MAO-B Inhibitory Activity of a Benzothiazole Derivative

CompoundMAO-B IC₅₀ (µM)
Compound 3h 0.062

Data from a study on benzothiazole derivatives as multifunctional MAO-B inhibitors for Parkinson's disease.[4]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay against Excitotoxicity

This protocol is designed to evaluate the ability of the test compound to protect primary neurons from NMDA-induced excitotoxicity.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium. Allow neurons to mature for 7-10 days in vitro.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-incubate the mature neuronal cultures with varying concentrations of the test compound for 1-2 hours.

  • Induction of Excitotoxicity: Add NMDA (e.g., 100 µM) to the culture medium for 15-30 minutes to induce excitotoxic neuronal damage.

  • Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the NMDA-treated control. Determine the EC₅₀ value.

G cluster_workflow In Vitro Excitotoxicity Assay Workflow start Primary Neuron Culture treatment Pre-incubation with 2-butylbenzofuran-5-amine HCl start->treatment induce Induce Excitotoxicity (NMDA) treatment->induce recover Washout and Recovery (24h) induce->recover assess Assess Cell Viability (MTT/LDH Assay) recover->assess analyze Data Analysis (EC₅₀ Determination) assess->analyze

Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection in an Animal Model of Alzheimer's Disease

This protocol describes the use of a streptozotocin (STZ)-induced model of sporadic Alzheimer's disease to evaluate the in vivo efficacy of the test compound.

Animals:

  • Adult male Swiss mice

Materials:

  • This compound

  • Streptozotocin (STZ)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Y-maze, Morris water maze)

  • Biochemical assay kits for oxidative stress markers (e.g., TBARS, ROS) and cholinesterase activity.

Procedure:

  • Induction of AD Model: Anesthetize the mice and administer intracerebroventricular (ICV) injections of STZ (e.g., 3 mg/kg) using a stereotaxic apparatus.

  • Compound Administration: Following the induction of the AD model, administer this compound daily via an appropriate route (e.g., oral gavage) at various doses for a specified period (e.g., 14-21 days).

  • Behavioral Testing:

    • Y-maze: Assess short-term spatial working memory.

    • Morris Water Maze: Evaluate long-term spatial learning and memory.

  • Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).

    • Measure levels of oxidative stress markers.

    • Determine acetylcholinesterase activity.

  • Data Analysis: Compare the behavioral performance and biochemical parameters of the compound-treated group with the STZ-induced AD model group and a healthy control group.

G cluster_workflow In Vivo Alzheimer's Disease Model Workflow induction Induce AD Model (ICV STZ injection) treatment Daily Administration of 2-butylbenzofuran-5-amine HCl induction->treatment behavior Behavioral Testing (Y-maze, Morris Water Maze) treatment->behavior biochem Biochemical Analysis (Oxidative Stress, AChE activity) behavior->biochem analysis Data Analysis and Comparison biochem->analysis

Workflow for in vivo Alzheimer's disease model.

Signaling Pathways Potentially Modulated by Benzofuran Derivatives

The neuroprotective effects of benzofuran derivatives are likely mediated through the modulation of complex intracellular signaling pathways.

Anti-Apoptotic Signaling

Many neuroprotective agents act by inhibiting apoptosis, or programmed cell death. Benzofuran compounds may modulate the expression of key apoptotic and anti-apoptotic proteins.

G cluster_pathway Anti-Apoptotic Signaling Pathway compound 2-Butylbenzofuran-5-amine HCl bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Upregulates bax Bax (Pro-apoptotic) compound->bax Downregulates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Potential anti-apoptotic signaling pathway.
Nrf2-ARE Antioxidant Pathway

The Nrf2-ARE pathway is a major regulator of endogenous antioxidant responses. Activation of this pathway by benzofuran compounds could enhance cellular defense against oxidative stress.

G cluster_pathway Nrf2-ARE Antioxidant Pathway compound 2-Butylbenzofuran-5-amine HCl keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters and Degrades are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, GST) are->antioxidant_genes Initiates transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection

Potential Nrf2-ARE antioxidant pathway.

Conclusion

While direct evidence for the neuroprotective effects of this compound is currently lacking, the broader class of benzofuran derivatives has demonstrated significant potential in preclinical studies. The application notes and protocols provided herein offer a comprehensive framework for researchers to systematically evaluate the neuroprotective properties of this compound. By employing these established in vitro and in vivo models and investigating the underlying signaling pathways, the therapeutic potential of this compound for the treatment of neurodegenerative diseases can be thoroughly explored.

References

Application Note: A Detailed Protocol for the Preparation of 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-butylbenzofuran-5-amine hydrochloride, a key intermediate in the development of pharmaceutical agents, notably as a precursor for the antiarrhythmic drug dronedarone. The described synthetic route is a three-step process commencing with the preparation of 2-butyl-5-nitrobenzofuran, followed by the catalytic hydrogenation of the nitro group to the corresponding amine, and culminating in the formation of the hydrochloride salt. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a significant heterocyclic compound utilized as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary importance lies in its role as a key intermediate in the manufacturing of dronedarone, a drug used for the management of atrial fibrillation and atrial flutter. The benzofuran core is a privileged scaffold in medicinal chemistry, and the presence of the butyl group and the amine functionality allows for further chemical modifications to develop novel therapeutic agents. This application note presents a reliable and reproducible method for the preparation of this compound, ensuring high purity and yield.

Chemical Reaction Pathway

The overall synthesis is a three-step process starting from a suitable precursor to form the nitro-intermediate, which is then reduced and subsequently converted to the final hydrochloride salt.

cluster_0 Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Hydrochloride Salt Formation Start 4-Nitrophenol Intermediate_1 2-Butyl-5-nitrobenzofuran Start->Intermediate_1 Multi-step synthesis Intermediate_2 2-Butylbenzofuran-5-amine Intermediate_1->Intermediate_2 Catalytic Hydrogenation (Pd/C, H2) Final_Product This compound Intermediate_2->Final_Product HCl

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions must be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A practical synthesis of 2-butyl-5-nitrobenzofuran can be achieved from commercially available 4-nitrophenol in a multi-step process. A reported method involves the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran over five steps with a good overall yield.[1] For the purpose of this application note, we will assume the availability of 2-butyl-5-nitrobenzofuran as the starting material for the subsequent steps.

Step 2: Preparation of 2-Butylbenzofuran-5-amine

This step involves the reduction of the nitro group of 2-butyl-5-nitrobenzofuran to an amine using catalytic hydrogenation.

Procedure:

  • In a hydrogenation vessel, dissolve 2-butyl-5-nitrobenzofuran (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-15 mL per gram of substrate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-butylbenzofuran-5-amine as an oil or solid. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 3: Preparation of this compound

This final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Procedure:

  • Dissolve the crude 2-butylbenzofuran-5-amine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl dissolved in the reaction solvent) dropwise with stirring until the precipitation of the salt is complete. The pH of the solution should be acidic.

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation.

  • Dry the product under vacuum to afford this compound as a white to off-white solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-butyl-5-nitrobenzofuran.

ParameterStep 2: ReductionStep 3: Salt Formation
Starting Material 2-Butyl-5-nitrobenzofuran2-Butylbenzofuran-5-amine
Molecular Weight ( g/mol ) 219.24189.26
Molar Equivalents 1.01.0
Reagents 10% Pd/C, H₂HCl
Solvent Ethanol or Ethyl AcetateDiethyl Ether or Ethyl Acetate
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4-6 hours30 minutes
Product 2-Butylbenzofuran-5-amine2-Butylbenzofuran-5-amine HCl
Molecular Weight ( g/mol ) 189.26225.72
Expected Yield >90%>95%
Purity (by HPLC) >95% (crude)>98%

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of this compound.

start Start dissolve_nitro Dissolve 2-butyl-5-nitrobenzofuran in solvent start->dissolve_nitro add_catalyst Add Pd/C catalyst dissolve_nitro->add_catalyst hydrogenation Perform catalytic hydrogenation under H2 pressure add_catalyst->hydrogenation monitor_reaction Monitor reaction by TLC/HPLC hydrogenation->monitor_reaction filter_catalyst Filter to remove catalyst monitor_reaction->filter_catalyst concentrate_amine Concentrate to obtain 2-butylbenzofuran-5-amine filter_catalyst->concentrate_amine dissolve_amine Dissolve amine in solvent concentrate_amine->dissolve_amine add_hcl Add HCl solution dissolve_amine->add_hcl precipitate_salt Precipitate hydrochloride salt add_hcl->precipitate_salt filter_salt Filter and wash the salt precipitate_salt->filter_salt dry_product Dry the final product filter_salt->dry_product end End dry_product->end

Figure 2: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • 2-Butyl-5-nitrobenzofuran: Handle with care. Avoid contact with skin and eyes.

  • Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle in an inert atmosphere when possible.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure there are no ignition sources.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • This compound: Avoid inhalation of dust. Avoid contact with skin and eyes.[2]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed procedures, researchers can obtain this valuable intermediate in high yield and purity, facilitating its use in drug discovery and development programs. The provided diagrams and quantitative data serve as a useful guide for the successful execution of this synthesis.

References

Safety Precautions for Handling 2-Butylbenzofuran-5-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling of 2-butylbenzofuran-5-amine hydrochloride based on available chemical data and information from structurally related compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, this compound should be handled as a potentially hazardous substance with the utmost caution. All laboratory activities should be preceded by a thorough risk assessment specific to the planned experiment.

Introduction

This compound is a heterocyclic amine used as a key intermediate in the synthesis of pharmaceutical compounds, including potential antidepressants and neuroprotective agents.[1] As a research chemical, its toxicological properties are not extensively documented. However, data from analogous benzofuran derivatives suggest that this class of compounds may pose significant health risks, including acute toxicity, carcinogenicity, and reproductive hazards. Therefore, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Physicochemical and Hazard Data

The following table summarizes the known physical, chemical, and inferred hazard information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 526196-90-7
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Appearance White or almost white crystalline powder.[1]
Melting Point ~183-187°C[1]
Boiling Point 317.1°C at 760 mmHg (data for free base)
Flash Point 145.6°C (data for free base)
Solubility Soluble in water and some organic solvents (e.g., alcohol, ether).[1]
Known Hazards (Inferred from related compounds) Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer. May damage fertility or the unborn child. Sensitive to oxidizing substances.[1][2]

Personal Protective Equipment (PPE)

A comprehensive barrier against exposure is critical. The minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.

  • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.

Safe Handling and Storage Protocol

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Certified Chemical Fume Hood B->C D Weigh Compound Carefully (Use secondary containment) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove PPE Correctly G->H I End H->I Wash Hands Thoroughly G A Derivative of 2-Butylbenzofuran-5-amine B Neuronal Receptor (e.g., GPCR, Ion Channel) A->B C Second Messenger (e.g., cAMP, Ca2+) B->C D Kinase Cascade (e.g., PKA, MAPK) C->D E Transcription Factor Activation (e.g., CREB) D->E F Gene Expression E->F G Synthesis of Neuroprotective Proteins F->G H Increased Neuronal Survival G->H

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is an organic compound with the chemical formula C12H16ClNO.[1] It is described as a white or almost white crystalline powder.[1] As a hydrochloride salt, it is generally soluble in water and some organic solvents like alcohols and ether.[1] The hydrochloride form is typically more water-soluble than its free base counterpart.[1]

Q2: Why is my this compound not dissolving in a specific solvent?

A2: Several factors can affect solubility, including:

  • Solvent Polarity: "Like dissolves like." The polarity of your solvent may not be optimal for this specific molecule.

  • pH of the Solution: For amine hydrochlorides, solubility in aqueous media is highly pH-dependent.[2][3]

  • Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature.

  • Purity of the Compound: Impurities can significantly impact the solubility of a substance.

  • Particle Size: Larger particles have a smaller surface area, which can lead to a slower dissolution rate, although it doesn't change the saturation solubility.[4][5]

Q3: What are the most common strategies to improve the solubility of an amine hydrochloride salt?

A3: A variety of techniques can be employed to enhance solubility.[6] These include:

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly increase the solubility of ionizable compounds.[4][7]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (like ethanol or propylene glycol) can greatly enhance the solubility of poorly soluble compounds.[8][9][10]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of guest molecules.

  • Conversion to Free Base: For solubility in non-polar organic solvents, converting the hydrochloride salt to its free base form can be effective.

Q4: How does pH specifically affect the solubility of this compound in aqueous solutions?

A4: this compound is the salt of a weak base (the amine) and a strong acid (HCl). In an aqueous solution, it exists in equilibrium. Lowering the pH (making it more acidic) will favor the protonated, ionic form of the amine, which is generally more water-soluble.[12][13] Conversely, increasing the pH (making it more basic) will deprotonate the amine, converting it to the free base. The free base is typically less water-soluble and may precipitate out of an aqueous solution.[2][14]

Q5: Can I convert the hydrochloride salt back to the free base to improve solubility in certain solvents? If so, how?

A5: Yes, converting the hydrochloride salt to the free base is a common strategy to improve solubility in non-polar or less polar organic solvents. This is achieved by basification. You would dissolve the hydrochloride salt in an aqueous solution and then carefully add a base (e.g., sodium hydroxide, sodium bicarbonate) to raise the pH. This neutralizes the hydrochloride, causing the less water-soluble free base to precipitate. The free base can then be extracted with an organic solvent in which it is more soluble.

Troubleshooting Guide

Problem: My compound precipitates out of my aqueous solution when I try to buffer it to a neutral or basic pH.

  • Cause: You are likely converting the highly water-soluble hydrochloride salt into its less soluble free base form. The amine group is deprotonated at higher pH values, reducing its polarity and aqueous solubility.[14]

  • Solution:

    • Maintain a Low pH: If your experimental conditions allow, keep the pH of the solution in the acidic range (typically pH < 6) to maintain the compound in its protonated, soluble salt form.[2]

    • Use a Co-solvent System: If a higher pH is required, consider adding a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) to the buffer.[5][10] This will increase the solubility of the free base form as it is generated. You will need to determine the optimal co-solvent ratio experimentally.

Problem: The dissolution rate is very slow, even in solvents where the compound is known to be soluble.

  • Cause: This is often related to the physical properties of the solid material. Large particle sizes reduce the surface area available for dissolution.[4]

  • Solution:

    • Agitation and Sonication: Increase the rate of stirring or use an ultrasonic bath to provide mechanical energy that breaks up particle agglomerates and accelerates the dissolution process.

    • Gentle Heating: Gently warming the solvent can increase both the dissolution rate and the overall solubility. Always check the thermal stability of the compound before heating.

    • Particle Size Reduction (Micronization): If possible, gently grind the solid material with a mortar and pestle to increase its surface area before adding it to the solvent.[9]

Problem: I need to prepare a high-concentration stock solution in an organic solvent, but the hydrochloride salt has poor solubility.

  • Cause: The ionic nature of the hydrochloride salt makes it less soluble in many non-polar or moderately polar organic solvents.

  • Solution:

    • Solvent Screening: Test a range of polar aprotic solvents (e.g., DMSO, DMF) or alcohols (e.g., methanol, ethanol), where amine salts often show better solubility.[1]

    • Conversion to Free Base: For the highest solubility in non-polar organic solvents (e.g., dichloromethane, ethyl acetate), convert the salt to the free base as described in FAQ Q5. The neutral free base will be significantly more soluble in these types of solvents.

    • Use a Co-solvent System: Start by dissolving the compound in a small amount of a solvent in which it is highly soluble (like DMSO or methanol), and then dilute this solution with the desired, less-effective solvent.[8]

Data Presentation

Physicochemical Properties
PropertyValueSource
Chemical Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Appearance White or almost white crystal powder[1]
Melting Point ~183-187°C[1]
LogP (for free base) 3.4[15]
Overview of Solubilization Techniques
TechniquePrinciple of ActionBest Suited ForKey Considerations
pH Adjustment Increases the concentration of the ionized form of the drug, which is more water-soluble.Aqueous solutions of ionizable drugs.The required pH must be compatible with compound stability and the experimental system.[2]
Co-solvency Reduces the polarity of the solvent system, making it more favorable for less polar solutes.Aqueous and non-aqueous systems; creating concentrated stock solutions.Co-solvents can sometimes affect the stability of the compound or interfere with downstream assays.[8][10]
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility in water.Aqueous formulations.Surfactant choice and concentration are critical; can cause foaming or interfere with cell-based assays.[11]
Complexation Host molecules (e.g., cyclodextrins) form non-covalent complexes with the drug, shielding it from the solvent.Aqueous solutions.Requires a good structural fit between the drug and the complexing agent.[7]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement in Aqueous Buffer
  • Prepare a series of acidic buffers (e.g., citrate or acetate buffers) with pH values ranging from 2.0 to 6.0.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials. An excess is confirmed by visible undissolved solid.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solution, e.g., PTFE).

  • Accurately dilute a sample of the clear supernatant with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the final measured pH of each sample to determine the optimal pH range for solubilization.

Protocol 2: Developing a Co-solvent System
  • Select a set of biocompatible, water-miscible co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare a series of co-solvent/water mixtures in various ratios (e.g., 10%, 20%, 50% v/v co-solvent in water).

  • Determine the solubility of this compound in each mixture using the equilibration method described in Protocol 1.

  • Identify the co-solvent and ratio that provides the desired solubility while minimizing the concentration of the organic solvent.

  • Verify compatibility: Ensure the final co-solvent system does not cause the compound to precipitate upon further dilution into the final experimental medium.

Protocol 3: Conversion of Hydrochloride Salt to Free Base
  • Dissolve the this compound in deionized water.

  • Slowly add a mild base , such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution, dropwise while stirring.

  • Monitor the pH of the solution. The free base will begin to precipitate as the solution becomes basic (typically pH > 8). Continue adding base until precipitation is complete.

  • Extract the free base from the aqueous solution using a water-immiscible organic solvent in which the free base is highly soluble (e.g., ethyl acetate or dichloromethane). Perform the extraction 2-3 times.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, typically as an oil or solid.

Visualizations

G cluster_start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_end start Solubility Issue Identified purity Verify Compound Purity & Identity start->purity solvent_quality Check Solvent Quality & pH purity->solvent_quality conditions Review Experimental Conditions (Temp, Agitation) solvent_quality->conditions adjust_ph Adjust pH (Aqueous) conditions->adjust_ph Problem Persists cosolvent Introduce Co-solvent adjust_ph->cosolvent No resolved Issue Resolved adjust_ph->resolved Yes temp_sonicate Increase Temp / Sonicate cosolvent->temp_sonicate No cosolvent->resolved Yes convert Convert to Free Base (for Organic Solvents) temp_sonicate->convert No temp_sonicate->resolved Yes convert->resolved Yes consult Consult Further convert->consult No

Caption: Troubleshooting workflow for solubility issues.

G start Start: Need to Dissolve 2-butylbenzofuran-5-amine HCl solvent_type What is the primary solvent? start->solvent_type aqueous_path Aqueous (Buffer) solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic ph_check Is acidic pH acceptable? aqueous_path->ph_check organic_solvent_polarity Is solvent polar or non-polar? organic_path->organic_solvent_polarity use_acidic_buffer Use Acidic Buffer (pH < 6) ph_check->use_acidic_buffer Yes cosolvent_complex Use Co-solvent System or Complexation Agent (e.g., Cyclodextrin) ph_check->cosolvent_complex No polar_organic Polar (e.g., DMSO, MeOH) organic_solvent_polarity->polar_organic Polar nonpolar_organic Non-Polar (e.g., DCM, Hexane) organic_solvent_polarity->nonpolar_organic Non-Polar try_salt_direct Try Dissolving HCl Salt Directly polar_organic->try_salt_direct convert_free_base Convert to Free Base for Better Solubility nonpolar_organic->convert_free_base

Caption: Decision tree for selecting a solubilization strategy.

References

optimizing 2-butylbenzofuran-5-amine hydrochloride concentration for [specific experiment]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-butylbenzofuran-5-amine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the formula C₁₂H₁₅NO·HCl. It is a white to off-white crystalline powder. Due to its chemical structure, it is often investigated for its potential as a pharmaceutical intermediate, particularly in the development of antidepressants and neuroprotective agents.

Q2: What are the primary applications of this compound in research?

A2: This compound is primarily used as a building block in medicinal chemistry for the synthesis of more complex molecules. In a research context, it may be studied for its own biological activities, which, based on related benzofuran structures, could include neuroprotective effects, inhibition of enzymes like cholinesterase, and modulation of oxidative stress pathways.

Q3: What is the solubility of this compound?

A3: As a hydrochloride salt, it is generally soluble in water and polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). However, solubility can be limited in aqueous buffers at neutral pH. It is crucial to determine the solubility in your specific experimental medium.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the optimal, non-toxic concentration range of this compound for use in cell-based assays.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.5%.

    • Include a "cells only" (no treatment) control and a "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range for your specific experiment.

Data Presentation

Table 1: Example Dose-Response Data for this compound on SH-SY5Y Cell Viability
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100%
0.11.230.0798.4%
11.200.0996.0%
101.150.0692.0%
250.980.1178.4%
500.650.0552.0%
1000.300.0424.0%

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

  • Question: I observed precipitation when I diluted my stock solution of this compound in the cell culture medium. What should I do?

  • Answer:

    • Decrease Final Concentration: The compound may have limited solubility at higher concentrations in your specific medium. Try working with a lower concentration range.

    • Increase Solvent Concentration: If your experimental design allows, you can slightly increase the final concentration of the co-solvent (e.g., DMSO). However, be mindful of solvent toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[1]

    • pH Adjustment: The solubility of amine hydrochloride salts can be pH-dependent. Ensure the pH of your final solution is compatible with both compound solubility and cell viability.

    • Sonication: Briefly sonicating the solution during dilution can help to dissolve the compound.

Issue 2: High Variability Between Replicate Wells

  • Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of the compound. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipette up and down gently before aspirating cells for each well.

    • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

    • Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique. When adding the compound, add it to the side of the well and then gently mix.

    • Incomplete Solubilization of Formazan: After adding the solubilization buffer in an MTT assay, ensure the formazan crystals are completely dissolved by mixing thoroughly before reading the plate.

Issue 3: Vehicle Control Shows Cytotoxicity

  • Question: My vehicle control (DMSO) is showing a significant decrease in cell viability compared to the "cells only" control. Why is this happening?

  • Answer:

    • High DMSO Concentration: The final concentration of DMSO may be too high for your cell line. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may be affected by lower concentrations.[1][2] Perform a dose-response experiment with just the vehicle to determine the maximum tolerable concentration.

    • Impure Solvent: Ensure you are using a high-purity, cell culture-grade DMSO. Contaminants in the solvent can be toxic to cells.

    • Extended Incubation: The toxic effects of solvents can be time-dependent. Consider reducing the incubation time if possible for your experiment.

Signaling Pathways and Workflows

Based on the known activities of related benzofuran compounds, this compound may exert neuroprotective effects through multiple pathways. Two plausible mechanisms are the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress via the Nrf2 pathway.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (10 mM in DMSO) dilute Serial Dilutions (0.1 - 100 µM) stock->dilute cells Seed Cells (96-well plate) treat Treat Cells (24-48h incubation) cells->treat dilute->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Plot Dose-Response read->analyze

Fig. 1: Experimental workflow for determining optimal concentration.

signaling_pathway cluster_cholinergic Cholinergic Pathway cluster_oxidative Oxidative Stress Pathway compound 2-Butylbenzofuran- 5-amine HCl ache AChE compound->ache Inhibits ach Acetylcholine ache->ach Breaks down receptors Cholinergic Receptors ach->receptors Activates neurotransmission Enhanced Neurotransmission receptors->neurotransmission neuroprotection Neuroprotection neurotransmission->neuroprotection ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 Activates nrf2 Nrf2 keap1->nrf2 Releases are ARE nrf2->are Binds to antioxidant Antioxidant Enzymes (e.g., HO-1) are->antioxidant Upregulates antioxidant->neuroprotection

Fig. 2: Plausible neuroprotective signaling pathways.

References

preventing degradation of 2-butylbenzofuran-5-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-butylbenzofuran-5-amine hydrochloride in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound in solution are oxidation, exposure to high pH (basic conditions), elevated temperatures, and photolytic exposure (light). As an amine salt, it is particularly susceptible to oxidation.

Q2: How can I visually identify if my solution of this compound has degraded?

A2: A common sign of degradation for amine-containing compounds is a change in the solution's color, often turning yellowish or brown. The appearance of particulate matter or a change in clarity can also indicate degradation. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To minimize degradation, stock solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer-term storage), protected from light by using amber vials or wrapping the container in foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. It is also advisable to prepare fresh solutions for sensitive experiments.

Q4: Is the hydrochloride salt form of the compound more stable in solution than the free base?

A4: Yes, the hydrochloride salt is generally more stable in solution, particularly against oxidative degradation. The protonated amine group is less susceptible to oxidation than the free amine. Maintaining a slightly acidic pH can help keep the compound in its more stable protonated form.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow/brown upon preparation or storage. Oxidation of the amine group.Prepare solutions using deoxygenated solvents. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Store solutions protected from light at low temperatures (2-8°C). Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%), after verifying its compatibility with your experimental system.
Loss of compound potency or inconsistent experimental results over time. Degradation due to hydrolysis, oxidation, or photolysis.Prepare fresh solutions for each experiment. If using a stock solution, perform regular purity checks using a stability-indicating analytical method like HPLC. Avoid prolonged exposure to ambient light and temperature.
Precipitate forms in the aqueous solution. Poor solubility at the prepared concentration or change in pH. The hydrochloride salt is generally water-soluble, but the free base may be less so.Ensure the pH of the solution is maintained in the acidic range to keep the compound in its soluble hydrochloride form. If a buffer is used, ensure its compatibility. For high concentrations, consider using a co-solvent, but verify its inertness towards the compound.
Inconsistent results when using different batches of the compound. Variability in the initial purity of the compound or handling-induced degradation.Always source high-purity material from a reputable supplier and review the certificate of analysis. Standardize solution preparation and storage procedures across all experiments.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound (solid)

  • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen or argon for 15-20 minutes)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the solid compound accurately using an analytical balance.

  • Transfer the weighed solid to a volumetric flask.

  • Add a portion of the deoxygenated water to the flask and gently swirl to dissolve the compound completely.

  • Once dissolved, add deoxygenated water to the calibration mark of the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to an amber glass vial.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds before tightly sealing the cap.

  • Store the vial at the recommended temperature (2-8°C for short-term, -20°C for long-term), protected from light.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
  • Analyze the sample by a suitable analytical method (e.g., HPLC).

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 2 hours.
  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
  • Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide in water to a final concentration of 1 mg/mL.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 48 hours.
  • Also, prepare a solution of the compound (1 mg/mL in water) and incubate at 70°C for 48 hours.
  • Analyze both the solid and the solution samples by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in water) and the solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • Analyze the samples by HPLC.

A control sample, stored under normal conditions, should be analyzed alongside the stressed samples in all cases.

Visualizations

Troubleshooting_Degradation Troubleshooting Workflow for Solution Degradation start Solution Shows Signs of Degradation (e.g., color change, precipitate) check_oxidation Is the solution turning yellow/brown? start->check_oxidation check_precipitate Is there a precipitate? check_oxidation->check_precipitate No solve_oxidation Likely Oxidation: - Use deoxygenated solvents. - Purge with inert gas. - Store protected from light at 2-8°C. - Consider compatible antioxidants. check_oxidation->solve_oxidation Yes check_potency Are experimental results inconsistent? check_precipitate->check_potency No solve_precipitate Likely Solubility/pH Issue: - Ensure pH is acidic. - Check buffer compatibility. - Consider a co-solvent. check_precipitate->solve_precipitate Yes solve_potency Likely General Degradation: - Prepare fresh solutions. - Perform purity checks (HPLC). - Minimize exposure to light and heat. check_potency->solve_potency Yes end Stable Solution check_potency->end No solve_oxidation->end solve_precipitate->end solve_potency->end

Caption: Troubleshooting workflow for degradation issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C, Solid & Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo control Control Sample (Stored at 2-8°C, protected from light) start->control analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis result Characterize Degradants and Determine Degradation Pathways analysis->result

Caption: Workflow for forced degradation studies.

common pitfalls in experiments using 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 526196-90-7) is a heterocyclic organic compound. It is primarily used as a key intermediate in the synthesis of pharmaceutical compounds, most notably antiarrhythmic drugs such as dronedarone and amiodarone.[1]

Q2: What are the basic physical and chemical properties of this compound?

This compound is typically a white to off-white crystalline powder.[1] It is soluble in water and some organic solvents like methanol.[1][2] As a hydrochloride salt, it is more water-soluble than its free base form and can be sensitive to strong oxidizing agents.[1]

Q3: How should I properly store this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. For general benzofuran derivatives, it is advised to keep them away from heat, sparks, and open flames.[3]

Q4: What are the main safety precautions to take when handling this compound?

When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

Troubleshooting Guide

Synthesis and Purification

Q5: I am seeing a low yield in my synthesis of this compound. What are the potential causes?

Low yields can stem from several factors in the synthetic process. Incomplete reactions are a common issue. Ensure that the reaction has gone to completion by using appropriate monitoring techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of moisture can also interfere with certain steps, so ensure all glassware is dry and solvents are anhydrous. The choice of reagents and their stoichiometry is critical; for instance, in Friedel-Crafts type reactions, the ratio of the catalyst to the reactants can significantly impact the yield.

Q6: My purified product contains impurities. What are the likely side-products?

During the synthesis, particularly in steps involving Friedel-Crafts acylation, there is a possibility of forming isomeric byproducts. For example, acylation of a substituted benzofuran can sometimes lead to a mixture of products with the acyl group at different positions on the aromatic ring. Inadequate purification, such as incomplete removal of starting materials or reagents, is another common source of impurities. Recrystallization or column chromatography may be necessary to achieve the desired purity.

Experimental Use

Q7: I am having trouble dissolving this compound in my buffer for a biological assay. What can I do?

While the hydrochloride salt is generally water-soluble, its solubility can be affected by the pH and ionic strength of the buffer.[1] If you are experiencing solubility issues, you can try gently warming the solution or using sonication. Adjusting the pH of the buffer may also improve solubility, but be mindful of the stability of the compound and the requirements of your assay. For some applications, preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice.

Q8: I am observing unexpected results or high background noise in my cell-based assay. Could the compound be interfering?

Benzofuran derivatives have been reported to interfere with certain biological assays. Some may exhibit autofluorescence, which can be problematic in fluorescence-based assays. It is also possible that the compound or its degradation products could be cytotoxic at higher concentrations, leading to unexpected cell death.[4][5] Running appropriate controls, such as a vehicle control and a positive control for cytotoxicity, can help to identify if the compound is the source of the issue.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆ClNO[1]
Molecular Weight225.71 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting PointApproximately 183-187 °C[1]
SolubilitySoluble in water and some organic solvents (e.g., methanol)[1][2]

Experimental Protocols

Protocol 1: General Procedure for Acylation of 2-Butylbenzofuran (A key step in the synthesis of dronedarone precursors)

Disclaimer: This is a generalized protocol based on literature and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-butylbenzofuran and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining the temperature below 5°C.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an appropriate acyl chloride) dropwise from the dropping funnel, ensuring the temperature remains controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the prescribed time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired acylated 2-butylbenzofuran.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_application Biological Application start Starting Materials (e.g., 2-butylbenzofuran) reaction Chemical Reaction (e.g., Acylation) start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Purity Analysis (NMR, LC-MS) purification->analysis product Pure 2-Butylbenzofuran Derivative analysis->product dissolution Dissolution in Appropriate Solvent/Buffer product->dissolution assay Biological Assay (e.g., Cell-based assay) dissolution->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: A typical experimental workflow involving a 2-butylbenzofuran derivative.

signaling_pathway cluster_drug Dronedarone/Amiodarone Action cluster_channels Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects drug Dronedarone / Amiodarone (Derived from 2-butylbenzofuran-5-amine) k_channel Potassium Channels (e.g., KCNH2) drug->k_channel Blocks na_channel Sodium Channels drug->na_channel Blocks ca_channel Calcium Channels drug->ca_channel Blocks beta_receptor Beta-Adrenergic Receptors drug->beta_receptor Antagonizes alpha_receptor Alpha-Adrenergic Receptors drug->alpha_receptor Antagonizes ap_prolong Action Potential Prolongation k_channel->ap_prolong conduction Slowed Cardiac Conduction na_channel->conduction hr_decrease Decreased Heart Rate ca_channel->hr_decrease beta_receptor->hr_decrease alpha_receptor->hr_decrease refractory Increased Refractory Period ap_prolong->refractory

Caption: Signaling pathway of drugs derived from 2-butylbenzofuran-5-amine.

References

identifying and minimizing off-target effects of 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary targets of this compound?

A1: Direct, experimentally validated primary targets for this compound are not extensively documented in publicly available literature. However, its chemical structure, a benzofuran derivative, is found in various pharmacologically active compounds. Structurally related compounds, such as 1-(benzofuran-5-yl)propan-2-amine (5-APB), are known to interact with monoamine transporters, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent.[1][2] Therefore, it is plausible that this compound may also interact with these or other central nervous system (CNS) targets. To identify its primary targets, initial screening should include binding and functional assays for monoamine transporters and a broad panel of G-protein coupled receptors (GPCRs) and ion channels associated with neurotransmission.

Q2: What are off-target effects, and why are they a concern for this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from mild side effects to severe toxicity.[3] For this compound, an uncharacterized compound, identifying off-target effects is crucial to ensure its safety and efficacy in preclinical and clinical studies.[4][5] Given its potential action on CNS targets, off-target interactions could lead to undesirable neurological, cardiovascular, or other systemic side effects. Early identification of these interactions allows for compound modification or provides a rationale for monitoring specific safety parameters.[6]

Q3: How can I predict potential off-target effects of this compound in silico?

A3: Several computational, or in silico, methods can predict potential off-target interactions based on the chemical structure of this compound.[4][7] These approaches leverage large databases of known compound-protein interactions.[8][9]

  • Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA)[4] and Chemical Similarity Network Analysis Pull-down (CSNAP) compare the structure of your compound to those of molecules with known biological activities. A high degree of similarity suggests a potential for similar target interactions.

  • Pharmacophore-Based Screening: This method identifies the 3D arrangement of essential chemical features (pharmacophore) of your compound and screens for proteins with binding pockets that can accommodate this arrangement.

  • Molecular Docking: This technique computationally places the compound into the binding sites of a large number of protein structures to predict binding affinity and identify potential off-targets.

These in silico predictions should always be followed by experimental validation.[10]

Q4: What initial in vitro assays should I perform to screen for off-target effects?

A4: A tiered approach to in vitro screening is recommended.

  • Broad Target Binding Assays: Begin with a broad off-target screening panel, such as the InVEST44™ panel, which covers 44 clinically relevant targets including GPCRs, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[6]

  • Kinase Profiling: Even if the compound is not designed as a kinase inhibitor, broad kinase profiling is crucial as many small molecules exhibit off-target kinase activity.[11] Radiometric or fluorescence-based kinase activity assays against a panel of representative kinases are recommended.[12][13]

  • CYP450 Inhibition Assays: Assess the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., using the InVEST CYP panel) to identify potential drug-drug interactions and metabolic liabilities.[6]

Q5: How can I investigate the functional consequences of potential off-target interactions in a cellular context?

A5: Cell-based assays are essential for understanding the physiological relevance of any identified off-target binding.[14][15][16]

  • Cytotoxicity Assays: Use cell lines relevant to the intended therapeutic area (e.g., neuronal cells) and control cell lines (e.g., hepatocytes for liver toxicity) to determine the compound's effect on cell viability and proliferation.

  • Signaling Pathway Analysis: If initial screens identify off-target binding to a specific receptor or kinase, use reporter gene assays or phospho-specific antibodies to measure the downstream effects on relevant signaling pathways.[16]

  • Phenotypic Screening: High-content imaging can be used to assess a wide range of cellular phenotypes, such as changes in morphology, organelle health, and protein localization, providing an unbiased view of the compound's cellular effects.[3]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in initial cell-based assays.

Possible Cause Troubleshooting Step
General cellular toxicity Perform a dose-response curve to determine the TC50 (toxic concentration 50%). Assess markers of apoptosis and necrosis to understand the mechanism of cell death.
Off-target kinase inhibition Cross-reference cytotoxicity data with results from a broad kinase profiling panel to identify any correlations between inhibition of a specific kinase and cell death.
Mitochondrial toxicity Evaluate the compound's effect on mitochondrial membrane potential and oxygen consumption.
Reactive metabolite formation Conduct experiments in the presence and absence of metabolic inhibitors (e.g., CYP450 inhibitors) to determine if toxicity is mediated by a metabolite.

Issue 2: Inconsistent results between binding assays and functional cell-based assays.

Possible Cause Troubleshooting Step
Compound is an agonist/antagonist, not just a binder Ensure the functional assay is designed to detect both agonistic and antagonistic activity.
Cellular permeability issues Verify that the compound can reach its intracellular target in the cell-based assay. Use cell lines with and without specific transporters if efflux is suspected.
Presence of endogenous ligands In cell-based assays, endogenous ligands may compete with your compound, leading to a lower apparent potency than in isolated binding assays.
Allosteric modulation The compound may bind to an allosteric site that is only accessible or functional in the native cellular environment.

Issue 3: In silico predictions do not align with experimental results.

Possible Cause Troubleshooting Step
Limitations of the prediction algorithm In silico tools are predictive and not definitive.[10] Prioritize experimental data. Use multiple prediction tools with different algorithms to look for consensus predictions.[4]
Incorrect compound representation Ensure the correct 2D and 3D structure, including stereochemistry and protonation state, was used for the in silico screening.
Database limitations The databases used by the prediction tools may not contain the specific off-target identified in your experiments.

Data Presentation

Table 1: Example Summary of an In Vitro Off-Target Screening Panel

Target ClassTargetAssay Type% Inhibition at 10 µM
GPCR 5-HT2B ReceptorRadioligand Binding85%
Dopamine D2 ReceptorRadioligand Binding15%
Adrenergic α1 ReceptorRadioligand Binding55%
Ion Channel hERGPatch Clamp48%
Enzyme Cyclooxygenase-1 (COX-1)Activity Assay5%
Transporter Serotonin Transporter (SERT)Uptake Assay92%

Table 2: Example Kinase Selectivity Profile

Kinase% Inhibition at 1 µMIC50 (nM)
Kinase A 95%50
Kinase B 12%> 10,000
Kinase C 68%850
Kinase D 5%> 10,000

Experimental Protocols

Protocol 1: Kinase Profiling Using a Radiometric Assay

This protocol is adapted from established methods for determining kinase inhibition.[12]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100).

    • Prepare a solution of [γ-³³P]-ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km for each kinase.

    • Prepare substrate solutions for each kinase to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include wells with DMSO only as a negative control.

    • Add 10 µL of the specific kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the [γ-³³P]-ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash several times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment Using a Resazurin-Based Assay

  • Cell Plating:

    • Seed cells (e.g., HEK293, HepG2, or a neuron-derived cell line) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Assay:

    • Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Calculate the percentage of cell viability at each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the TC50 value.

Visualizations

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_outcome Outcome in_silico In Silico Profiling (SEA, Docking, etc.) binding_assay Broad Target Binding (GPCRs, Ion Channels) in_silico->binding_assay Guide initial screens cytotoxicity Cytotoxicity Assays binding_assay->cytotoxicity pathway_analysis Signaling Pathway Analysis binding_assay->pathway_analysis Validate hits kinase_assay Kinase Profiling kinase_assay->cytotoxicity kinase_assay->pathway_analysis cyp_assay CYP450 Inhibition off_target_profile Comprehensive Off-Target Profile cyp_assay->off_target_profile cytotoxicity->off_target_profile pathway_analysis->off_target_profile phenotypic Phenotypic Screening phenotypic->off_target_profile

Caption: Workflow for identifying off-target effects.

signaling_pathway cluster_on_target Hypothesized On-Target Pathway cluster_off_target Potential Off-Target Pathway compound 2-Butylbenzofuran- 5-amine HCl sert SERT compound->sert ht2b 5-HT2B Receptor compound->ht2b Off-Target Interaction serotonin ↑ Extracellular Serotonin sert->serotonin Inhibition neuron_activity Modulated Neuronal Activity serotonin->neuron_activity gq Gq Protein ht2b->gq Activation plc PLC Activation gq->plc ip3_dag ↑ IP3 / DAG plc->ip3_dag downstream Adverse Effects (e.g., Cardiotoxicity) ip3_dag->downstream

Caption: Potential on-target vs. off-target signaling.

References

refining purification methods for synthesized 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for synthesized 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: A common and effective strategy involves a multi-step process. First, the crude product (the free amine, 2-butylbenzofuran-5-amine) is purified, typically by silica gel column chromatography. The purified free amine is then converted to its hydrochloride salt. The final purification step is the recrystallization of the this compound salt to remove any remaining impurities.

Q2: Why is it recommended to purify the free amine before converting it to the hydrochloride salt?

A2: Purifying the free amine first is generally more straightforward. Aromatic amines can be challenging to purify via chromatography as their hydrochloride salts due to their high polarity and poor solubility in common organic solvents.[1] Column chromatography on silica gel is more effective for the less polar free base.[2] This initial step removes non-basic impurities and major side products, simplifying the final recrystallization of the salt.

Q3: My free amine is streaking badly on the silica gel TLC plate and column. How can I prevent this?

A3: Streaking is a common issue when purifying amines on acidic silica gel due to strong acid-base interactions.[2][3] To mitigate this, you can "deactivate" the silica by adding a small amount of a competing base to your eluent system, typically 0.5-1% triethylamine (TEA) or ammonia in methanol.[2][3] Alternatively, using an amine-functionalized silica gel can provide better results without needing a mobile phase modifier.[2]

Q4: What are the best methods for forming the hydrochloride salt from the purified free amine?

A4: A standard method is to dissolve the purified 2-butylbenzofuran-5-amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Another method involves bubbling dry HCl gas through the solution of the free amine.[4]

Q5: The final hydrochloride salt is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?

A5: Discoloration in aromatic amines and their salts is often due to the formation of colored oxidation products.[4] To address this, you can try recrystallizing the salt from a suitable solvent system, potentially with the addition of a small amount of a reducing agent like sodium bisulfite or by performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Treatment with activated charcoal during the recrystallization process can also help remove colored impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. Amine is irreversibly binding to the acidic silica gel.[2] 2. Product is co-eluting with a non-UV active impurity. 3. Incorrect solvent system leading to poor separation.1. Add 0.5-1% triethylamine to the eluent.[2][3] 2. Use a different visualization technique for TLC (e.g., potassium permanganate stain) to check for hidden impurities. 3. Systematically test different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) with varying polarities.
Incomplete Salt Formation 1. Insufficient HCl added. 2. Use of a solvent in which the hydrochloride salt is soluble. 3. Presence of water in the reaction.1. Check the pH of the solution after HCl addition; it should be acidic. Add more HCl solution if necessary. 2. Use a less polar solvent like diethyl ether or a mixture of solvents to decrease the solubility of the salt. 3. Ensure all solvents and glassware are anhydrous.
Product Fails to Crystallize 1. Solution is not supersaturated (too much solvent). 2. The product is an oil at the current temperature. 3. Presence of impurities inhibiting crystal formation.1. Slowly evaporate the solvent or add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.[5] 2. Cool the solution in an ice bath or freezer. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Re-purify the material (e.g., another column chromatography of the free base) before attempting recrystallization again.
Multiple Spots on TLC of Final Product 1. Incomplete reaction or presence of starting materials. 2. Formation of side-products during synthesis or workup. 3. Decomposition of the product on the silica plate.1. Review the synthesis reaction conditions (time, temperature, stoichiometry). 2. Characterize the impurities (if possible) to understand their origin and devise a targeted purification strategy (e.g., an acidic wash to remove basic impurities).[6] 3. Spot the sample and develop the TLC plate immediately. Consider using a less acidic stationary phase if decomposition is suspected.

Experimental Protocols

Protocol 1: Column Chromatography of 2-Butylbenzofuran-5-amine (Free Base)
  • Slurry Preparation: Prepare a slurry of silica gel (200-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude 2-butylbenzofuran-5-amine in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent system. Monitor the separation by collecting fractions and analyzing them using TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. The addition of ~1% triethylamine to the eluent throughout the process is recommended to prevent streaking.[3]

  • Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-butylbenzofuran-5-amine as an oil or solid.

Protocol 2: Formation and Recrystallization of this compound
  • Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a suitable solvent or solvent mixture (e.g., isopropanol, ethanol/diethyl ether, or methanol/ethyl acetate) in small portions while heating and stirring until the solid just dissolves.

    • If the solution is colored, this is the stage to add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold anti-solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product A Crude 2-Butylbenzofuran-5-amine B Column Chromatography (Free Base) A->B C Purified Free Amine B->C D Salt Formation (Add HCl) C->D E Crude Hydrochloride Salt D->E F Recrystallization E->F G Pure 2-Butylbenzofuran-5-amine HCl F->G

Caption: General workflow for the purification of 2-butylbenzofuran-5-amine HCl.

troubleshooting_discoloration Start Final Product is Off-Color (Yellow/Brown) Recrystallize Recrystallize from appropriate solvent (e.g., Isopropanol) Start->Recrystallize CheckColor Is product color acceptable? Recrystallize->CheckColor Charcoal Add activated charcoal during hot dissolution step of recrystallization CheckColor->Charcoal No End Pure, Colorless Product CheckColor->End Yes Charcoal->Recrystallize Retry InertAtmo Perform recrystallization under inert atmosphere (N2 or Ar) Charcoal->InertAtmo If oxidation is severe RePurify Impurity not removed. Re-purify free base via chromatography. Charcoal->RePurify If color persists InertAtmo->Recrystallize

Caption: Troubleshooting decision tree for product discoloration.

logical_relationships cluster_impurities cluster_steps I1 Non-Basic Organic (e.g., starting materials, non-amine side products) I2 Basic Organic (e.g., related amine isomers) I3 Trace/Colored Impurities (e.g., oxidation products) I4 Inorganic Salts S1 Aqueous Workup (Acid/Base Extraction) S1->I4 Removes S2 Column Chromatography (Free Base) S2->I1 Separates S2->I2 Separates S3 Recrystallization (Hydrochloride Salt) S3->I1 Reduces trace amounts S3->I2 Reduces trace amounts S3->I3 Removes

Caption: Relationship between purification steps and impurity types.

References

how to address poor cell viability with 2-butylbenzofuran-5-amine hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering poor cell viability following treatment with 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing high cell death after treatment with this compound?

A: First, verify the final concentration of the compound in your culture medium and review your calculations. Ensure the stock solution was prepared correctly and that the compound has not degraded.[1] It is also crucial to examine the health of your cells before treatment and to check for any signs of contamination in your cell culture.[2]

Q2: Could the solvent used to dissolve this compound be the cause of cytotoxicity?

A: Yes, solvents such as DMSO can be toxic to cells, even at low concentrations.[3] It is essential to run a vehicle control experiment where cells are treated with the same concentration of the solvent used to deliver the compound. This will help you distinguish between the cytotoxicity of the compound and that of the solvent.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A: The optimal concentration can vary significantly between different cell types.[4] It is recommended to perform a dose-response experiment by treating your cells with a wide range of concentrations of the compound. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select appropriate concentrations for your subsequent experiments.[1][4]

Q4: Can the duration of treatment with this compound affect cell viability?

A: Absolutely. The duration of exposure to a compound can significantly impact its effect on cell viability.[3] Depending on the compound's mechanism of action and the cell type, shorter or longer incubation times may be required to observe the desired effect without causing excessive cell death. It is advisable to perform a time-course experiment to identify the optimal treatment duration.

Q5: Are there alternative cell viability assays I should consider?

A: Different cell viability assays measure different cellular parameters. If you are using a metabolic-based assay (like MTT or resazurin), it's possible the compound interferes with the assay itself. Consider using an alternative method that measures a different aspect of cell health, such as a membrane integrity assay (e.g., Trypan Blue or LDH release assay) or a caspase activity assay to measure apoptosis.[1][5]

Troubleshooting Guide for Poor Cell Viability

This guide provides a systematic approach to troubleshooting unexpected levels of cell death.

Step 1: Initial Checks & Verification
  • Verify Compound Concentration: Double-check all calculations for dilution of the stock solution.

  • Assess Stock Solution Integrity: Ensure the powdered compound and the stock solution have been stored correctly to prevent degradation.[4] If in doubt, prepare a fresh stock solution.

  • Pre-Treatment Cell Health: Before any experiment, confirm that your cells are healthy, in the logarithmic growth phase, and free from any contamination.[2]

  • Solvent Toxicity: Run a vehicle control to ensure the solvent concentration is not causing the observed cytotoxicity.[3]

Step 2: Experimental Parameter Optimization

If the initial checks do not resolve the issue, a systematic optimization of experimental parameters is necessary.

  • Concentration-Response (Dose-Response) Curve:

    • Objective: To determine the cytotoxic profile of the compound on your specific cell line.

    • Procedure: Test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a suitable working concentration.[4]

  • Treatment Duration:

    • Objective: To find the optimal exposure time.

    • Procedure: Select a concentration from your dose-response curve and treat cells for various durations (e.g., 6, 12, 24, 48, 72 hours).[3]

  • Cell Seeding Density:

    • Objective: To ensure that cell density is not a confounding factor.

    • Procedure: Test different initial cell seeding densities as nutrient depletion or overgrowth can affect viability.[6]

Step 3: Assay-Specific Troubleshooting
  • Assay Interference: Consider the possibility that this compound may interfere with the chemistry of your viability assay.

  • Alternative Viability Assays: If you suspect assay interference or want to confirm the results, use an orthogonal assay method.[1] For example, if you are using an assay that measures metabolic activity (like MTT, XTT, or resazurin), try an assay that measures membrane integrity (like Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay).[5]

Data Presentation

Table 1: Example of a Dose-Response Experiment Setup (96-well plate)
Well RangeTreatmentConcentration (µM)Replicates
A1-A3Vehicle Control (0.1% DMSO)03
B1-B3Compound0.13
C1-C3Compound13
D1-D3Compound103
E1-E3Compound503
F1-F3Compound1003
G1-G3Untreated ControlN/A3
H1-H12Blank (Media Only)N/A12
Table 2: Example of Dose-Response Results
Concentration (µM)Average AbsorbanceStandard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.150.0992.0
100.850.0668.0
500.450.0536.0
1000.150.0312.0

Experimental Protocols

Protocol 1: Determining the IC50 with a Dose-Response Curve
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[3]

  • Viability Assay: Perform a cell viability assay of your choice (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[5]

  • Experimental Setup: Seed and treat cells with this compound as described in the dose-response protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive and negative controls.

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Cell Viability Observed initial_checks Initial Checks: - Compound Concentration - Stock Solution Integrity - Pre-treatment Cell Health - Solvent Toxicity start->initial_checks optimization Experimental Parameter Optimization: - Dose-Response Curve - Treatment Duration - Cell Seeding Density initial_checks->optimization Issue Persists resolved Problem Resolved initial_checks->resolved Issue Resolved assay_specific Assay-Specific Troubleshooting: - Check for Assay Interference - Use an Alternative Viability Assay optimization->assay_specific Issue Persists optimization->resolved Issue Resolved assay_specific->resolved Issue Resolved consult Consult Literature / Technical Support assay_specific->consult Issue Persists

Caption: A workflow for troubleshooting poor cell viability.

G cluster_1 Hypothetical Signaling Pathway for Compound-Induced Apoptosis compound 2-Butylbenzofuran-5-amine hydrochloride receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) signal_cascade->pro_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis / Cell Death caspase_activation->apoptosis

Caption: A hypothetical pathway for compound-induced cell death.

References

minimizing batch-to-batch variation of 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis and purification of 2-butylbenzofuran-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variation in the synthesis of this compound?

Batch-to-batch variation in pharmaceutical manufacturing can be difficult to predict but often stems from slight deviations in the manufacturing process.[1][2] Key factors include:

  • Raw Material Quality: Inconsistencies in the purity, particle size, and reactivity of starting materials and reagents.

  • Process Parameter Control: Minor fluctuations in reaction temperature, time, pressure, and agitation speed.

  • Human Error and Equipment Differences: Variations in operator procedures and the performance of different reactors or purification systems.[3]

  • Contamination: Introduction of impurities from previous batches or external sources.[3]

  • Polymorphism: The formation of different crystalline structures of the final product, which can affect its physical properties.[4]

Q2: My final product has a lower than expected melting point and appears discolored. What could be the issue?

A lower melting point and discoloration are often indicative of impurities. Potential causes and troubleshooting steps are outlined below:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is allowed to proceed to completion.
Side Reactions - Optimize reaction conditions (temperature, catalyst, etc.) to minimize the formation of byproducts. - Review the synthetic route for potential competing reactions.
Degradation of Product - Avoid excessive heat or prolonged exposure to air and light during workup and purification. - Consider performing the final steps under an inert atmosphere (e.g., nitrogen or argon).
Residual Solvents - Ensure the product is thoroughly dried under vacuum. - Use analytical techniques like Gas Chromatography (GC) to quantify residual solvents.

Q3: I am observing inconsistent yields between batches. How can I improve the consistency?

Inconsistent yields can be frustrating. A systematic approach to identifying the root cause is essential:

Potential CauseTroubleshooting Steps
Inaccurate Reagent Stoichiometry - Calibrate balances and ensure accurate measurement of all starting materials. - Use fresh, high-purity reagents.
Inefficient Mixing - Ensure the reaction mixture is being stirred effectively to promote homogeneity. - For heterogeneous reactions, consider the impact of particle size on reaction rate.
Losses During Workup/Purification - Optimize extraction and filtration procedures to minimize product loss. - Evaluate the efficiency of the chosen crystallization or chromatography method.
Amine Losses - In industrial settings, amine losses can occur through leaks, frequent filter changes, or contamination of the amine sump.[5]

Q4: The hydrochloride salt formation is not proceeding as expected, leading to a variable final product form. What should I check?

The formation of the hydrochloride salt is a critical step that can be influenced by several factors:

  • Stoichiometry of HCl: Ensure the correct molar equivalent of hydrochloric acid is used. An excess or deficit can lead to incomplete salt formation or the presence of free HCl.

  • Solvent System: The choice of solvent for the salt formation and subsequent precipitation or crystallization is crucial. The product should be soluble in the initial solvent and insoluble in the anti-solvent to ensure good recovery.

  • Temperature Control: The temperature at which the salt is formed and crystallized can affect the crystal size and purity.

  • Heat Stable Salts (HSS): In some amine systems, the formation of heat-stable salts can occur due to contaminants, reducing the availability of the amine for the desired reaction.[6]

Troubleshooting Guides

Guide 1: Optimizing the Final Crystallization Step

Consistent crystal form is vital for the final product's performance.

IssuePotential CauseRecommended Action
Oily Product or Poor Crystal Formation Impurities inhibiting crystallization.- Purify the free base by column chromatography before salt formation. - Experiment with different solvent/anti-solvent systems.
Fine Powder with Poor Filtration Characteristics Rapid precipitation.- Slow down the addition of the anti-solvent. - Control the cooling rate during crystallization.
Inconsistent Crystal Morphology Variations in supersaturation, agitation, or cooling profile.- Standardize the crystallization protocol with precise control over these parameters.
Guide 2: Analytical Methods for Quality Control

Implementing robust analytical methods is key to identifying and controlling sources of variation.

Analytical TechniqueParameter to MonitorImportance
HPLC/UPLC Purity, presence of impurities and byproducts.Quantifies the success of the synthesis and purification steps.
NMR Spectroscopy Structural confirmation, identification of impurities.Confirms the chemical identity of the final product.
Mass Spectrometry Molecular weight confirmation.Verifies the molecular formula.
FT-IR Spectroscopy Functional group analysis, salt formation confirmation.Confirms the presence of the amine hydrochloride salt.
DSC/TGA Melting point, thermal stability, polymorphism.Characterizes the physical properties of the solid form.
Karl Fischer Titration Water content.Important for stability and accurate dosing.

Experimental Protocols

Protocol 1: General Synthesis of 2-Butylbenzofuran-5-amine

This is a generalized protocol based on common benzofuran synthesis routes and should be optimized for specific laboratory conditions.

  • Step 1: Synthesis of 2-Butylbenzofuran. A common route involves the reaction of salicylaldehyde with a 2-bromohexanoate ester, followed by cyclization.[7]

  • Step 2: Nitration. The 2-butylbenzofuran is nitrated to introduce a nitro group at the 5-position, yielding 2-butyl-5-nitrobenzofuran.

  • Step 3: Reduction. The nitro group is then reduced to an amine, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield 2-butylbenzofuran-5-amine.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-butylbenzofuran-5-amine free base in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) with stirring.

  • Stir the mixture at a controlled temperature to allow for complete salt formation and precipitation.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_qc Quality Control synthesis_start Starting Materials (e.g., Salicylaldehyde) benzofuran_formation 2-Butylbenzofuran Formation synthesis_start->benzofuran_formation nitration Nitration benzofuran_formation->nitration reduction Reduction nitration->reduction free_base 2-Butylbenzofuran-5-amine (Free Base) reduction->free_base purification Purification (e.g., Column Chromatography) free_base->purification salt_formation Hydrochloride Salt Formation purification->salt_formation crystallization Crystallization salt_formation->crystallization final_product 2-Butylbenzofuran-5-amine HCl (Final Product) crystallization->final_product analytical_testing Analytical Testing (HPLC, NMR, etc.) final_product->analytical_testing batch_release Batch Release analytical_testing->batch_release

Caption: High-level workflow for the synthesis and quality control of this compound.

troubleshooting_logic start Batch-to-Batch Variation Observed check_raw_materials Review Raw Material Certificates of Analysis start->check_raw_materials check_process_params Audit Process Parameters (T, t, P) start->check_process_params check_equipment Verify Equipment Calibration & Cleaning start->check_equipment analytical_investigation In-depth Analytical Investigation (e.g., impurity profiling) check_raw_materials->analytical_investigation check_process_params->analytical_investigation check_equipment->analytical_investigation root_cause Identify Root Cause analytical_investigation->root_cause implement_capa Implement Corrective and Preventive Actions (CAPA) root_cause->implement_capa monitor_future_batches Monitor Future Batches for Improvement implement_capa->monitor_future_batches end Consistent Batches monitor_future_batches->end

Caption: A logical workflow for troubleshooting batch-to-batch variation.

References

troubleshooting unexpected results with 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Butylbenzofuran-5-amine Hydrochloride

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a low or inconsistent solubility. What should I do?

A1: this compound is a salt, which influences its solubility profile. It is generally soluble in water and some organic solvents like alcohols.[1] However, its solubility in non-polar organic solvents is expected to be limited. Inconsistent solubility can arise from variations in pH or the presence of impurities.

  • For Aqueous Solutions: Ensure the water is deionized and at a neutral or slightly acidic pH. The solubility of amine hydrochlorides can be pH-dependent.[2]

  • For Organic Solvents: For reactions requiring solubility in organic media, conversion to the free amine may be necessary. Amine salts often have lower solubility in common organic solvents compared to their free base counterparts.[3][4]

  • Troubleshooting Steps:

    • Verify the solvent's purity and water content.

    • Attempt gentle heating or sonication to aid dissolution.

    • If using an organic solvent, consider converting the hydrochloride salt to the free amine for improved solubility (see Experimental Protocols).

Q2: The solid material has developed a yellow or brownish tint upon storage. Is it still usable?

A2: A color change from the expected white or off-white powder often indicates degradation, typically oxidation.[1] Aromatic amines are susceptible to air oxidation, which can produce highly colored impurities.[5][6]

  • Initial Check: First, assess the purity of the material using a sensitive analytical technique like HPLC or LC-MS.

  • Usability: If the impurity level is low (<1-2%) and does not interfere with your downstream application, the material may still be usable. However, for applications requiring high purity, such as in drug development, purification is recommended.

  • Prevention: Store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a reduced temperature (2-8°C) to minimize oxidation.

Q3: Analytical data (NMR, MS) of my sample does not match the expected profile. What are the common discrepancies?

A3: Discrepancies in analytical data often point to impurities, residual solvent, or degradation. For this compound, common issues include:

  • ¹H NMR: Broad peaks for the amine (-NH3+) and aromatic protons, or the appearance of new signals in the aromatic region, may suggest oxidation or other impurities. The integration values may also be inconsistent with the expected structure.

  • Mass Spectrometry (MS): The presence of ions with higher m/z values could indicate dimerization or oxidation products. A missing or weak molecular ion peak for the free base (m/z = 189.12) may suggest instability under the analysis conditions.[7]

  • HPLC: The appearance of multiple peaks, especially a broad, tailing peak for the main component, suggests the presence of impurities or on-column degradation.

The workflow below can guide your investigation into unexpected analytical results.

start Unexpected Analytical Result (NMR, HPLC, MS) check_structure Confirm Expected Structure (MW=225.71, Formula=C12H16ClNO) start->check_structure check_purity Assess Purity via HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok identify_impurity Identify Impurity (LC-MS, High-Res MS) purity_ok->identify_impurity No use_as_is Action: Use As-Is (If impurity is non-critical) purity_ok->use_as_is Yes oxidation Oxidation Product? (e.g., M+16) identify_impurity->oxidation repurify Action: Repurify Sample (Recrystallization, Chromatography) oxidation->repurify No review_storage Action: Review Storage (Inert atmosphere, low temp) oxidation->review_storage Yes review_storage->repurify

Diagram 1: Troubleshooting workflow for unexpected analytical results.

Q4: My reaction using this compound is sluggish or failing. What could be the cause?

A4: Reaction failure can be due to several factors related to the nature of this compound:

  • Amine Basicity: As an aromatic amine, the lone pair on the nitrogen is delocalized into the benzene ring, making it less basic and less nucleophilic than aliphatic amines.[8]

  • Hydrochloride Salt Form: The amine is protonated as a hydrochloride salt. In this form, the nitrogen lone pair is unavailable for nucleophilic attack. For reactions where the amine must act as a nucleophile (e.g., acylation, alkylation), it must first be neutralized to the free amine.

  • Steric Hindrance: The butyl group at the 2-position and the fused ring system may impart steric hindrance that can slow down reactions at the amine.

  • Compound Purity: As discussed, impurities or degradation products can interfere with the desired reaction.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNO[1][9][10]
Molecular Weight225.71 g/mol [9][10]
AppearanceWhite or almost white crystalline powder[1][9]
Melting Point~183-187°C[1]
Exact Mass225.092041[9][10]
LogP4.74[9][10]

Table 2: Solubility Profile (Qualitative)

SolventSolubilityNotes
WaterSolubleSolubility is pH-dependent.[1][2]
Methanol / EthanolSolubleCommon solvents for reactions and analysis.
Dichloromethane (DCM)Sparingly SolubleSolubility may improve with the free amine form.
Diethyl EtherPoorly SolubleTypical for amine salts.
Toluene / HexanesInsolubleNon-polar solvents are generally unsuitable.

Experimental Protocols

Protocol 1: Neutralization to the Free Amine

This procedure converts the hydrochloride salt to its free amine form, which is necessary for reactions requiring a nucleophilic amine.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent system (e.g., a mixture of dichloromethane and water).

  • Basification: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise while stirring. Use at least 1.1 equivalents of the base.

  • Monitoring: Monitor the pH of the aqueous layer using pH paper, ensuring it reaches a value of 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which may be an oil or a low-melting solid.

  • Purity Check: Confirm the conversion and purity via TLC or HPLC before proceeding with the next reaction.

Protocol 2: Standard HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Time: Highly dependent on the exact system, but the compound is expected to be well-retained due to its LogP.

Potential Degradation Pathway

Aromatic amines are prone to oxidation, which can lead to the formation of colored quinone-imine type structures and other complex products. This process is often catalyzed by light and trace metals.

compound 2-Butylbenzofuran-5-amine (White Solid) intermediate Radical Intermediate / N-oxide compound->intermediate Oxidation oxidant [O] (Air, Light) oxidant->intermediate product Complex Colored Impurities (e.g., Quinone-imines) (Yellow/Brown Solid) intermediate->product Further Oxidation/ Dimerization

Diagram 2: Simplified pathway for oxidative degradation.

References

Validation & Comparative

A Comparative Efficacy Analysis of Benzofuran Derivatives in Neurotherapeutics: 2-Butylbenzofuran-5-amine Hydrochloride versus Vilazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two benzofuran derivatives with applications in neurotherapeutics: 2-butylbenzofuran-5-amine hydrochloride and Vilazodone. While both compounds share a core benzofuran scaffold, a key structural motif in many biologically active molecules, their clinical application and available efficacy data differ significantly. This document aims to present the current state of knowledge on both compounds to inform research and development efforts in the fields of neuropsychopharmacology and medicinal chemistry.

Introduction to the Compounds

This compound is a chemical intermediate recognized for its role in the synthesis of potential antidepressant and neuroprotective agents.[1] The benzofuran moiety is a well-established pharmacophore that imparts a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] Derivatives of the benzofuran scaffold have been investigated for their potential to inhibit β-amyloid aggregation and protect against excitotoxicity, key pathological processes in neurodegenerative diseases.[2][3]

Vilazodone , on the other hand, is an established antidepressant medication used for the treatment of major depressive disorder (MDD).[5][6] It is a benzofuran derivative that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[6] This dual mechanism of action is believed to contribute to its efficacy and tolerability profile.

Comparative Efficacy and Mechanism of Action

Direct comparative efficacy studies between this compound and Vilazodone are not available in the public domain. The former is primarily documented as a synthetic intermediate, and as such, clinical efficacy data is absent. However, by examining the well-documented efficacy of Vilazodone, we can establish a benchmark for the therapeutic potential of benzofuran derivatives in the treatment of depression.

Vilazodone: A Profile of Efficacy

Clinical trials have demonstrated the efficacy of Vilazodone in treating MDD. Pooled data from multiple studies have shown a statistically significant reduction in depressive symptoms compared to placebo, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D-17).[7][8][9]

A randomized, parallel, open-label clinical study directly compared the efficacy and tolerability of Vilazodone with Escitalopram (an SSRI) and Amitriptyline (a tricyclic antidepressant) over a 12-week period.[10] The results indicated that Vilazodone was more efficacious in reducing HAMD-17 and MADRS scores compared to both Escitalopram and Amitriptyline.[10]

Table 1: Comparative Efficacy of Vilazodone in Major Depressive Disorder

Efficacy MeasureVilazodoneEscitalopramAmitriptyline
Mean Reduction in HAMD-17 Score (Baseline to 12 Weeks) Significantly greater reductionLess reduction than VilazodoneLeast reduction
Mean Reduction in MADRS Score (Baseline to 12 Weeks) Significantly greater reductionLess reduction than VilazodoneLeast reduction
Remission Rate (HAMD-17 ≤ 7 at 12 Weeks) 11 out of 17 patients4 out of 16 patients0 out of 17 patients
Sustained Response (MADRS) 12 out of 17 patients12 out of 16 patients1 out of 17 patients

Source: Adapted from a 2020 randomized clinical study.[10]

This compound: A Potential for Neuroprotection

While clinical data for this compound is unavailable, the neuroprotective potential of the broader benzofuran class is well-documented. Studies have shown that certain benzofuran derivatives can protect neurons from glutamate-induced excitotoxicity and oxidative stress.[2][11] The mechanism of this neuroprotection is often attributed to their antioxidant and free radical scavenging properties.[2][12]

Experimental Protocols

Detailed experimental protocols for the clinical trials involving Vilazodone can be found in their respective publications. A general outline of the methodology for a comparative clinical trial is provided below.

Protocol: Randomized, Parallel-Group, Open-Label Clinical Study of Antidepressants

  • Patient Recruitment: Patients diagnosed with Major Depressive Disorder based on DSM-V criteria are recruited for the study.

  • Inclusion/Exclusion Criteria: Specific criteria for patient inclusion (e.g., age, severity of depression) and exclusion (e.g., other psychiatric conditions, substance abuse) are established.

  • Randomization: Patients are randomly assigned to one of the treatment groups (e.g., Vilazodone, Escitalopram, Amitriptyline).

  • Dosing Regimen: A fixed or flexible dosing schedule is implemented for each medication over the study period (e.g., 12 weeks).

  • Efficacy Assessment: Standardized rating scales such as the Hamilton Depression Rating Scale (HAMD-17) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are used to assess the severity of depressive symptoms at baseline and at regular intervals throughout the study.

  • Tolerability Assessment: Adverse events are monitored and recorded at each study visit.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in depression scores and the incidence of adverse events between the treatment groups.

Signaling Pathways and Logical Relationships

The distinct mechanisms of action of Vilazodone and the proposed neuroprotective effects of benzofuran derivatives can be visualized through signaling pathway and workflow diagrams.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin_transporter Serotonin Transporter (SERT) HT1A_autoreceptor 5-HT1A Autoreceptor Serotonin->Serotonin_transporter Reuptake Serotonin->HT1A_autoreceptor HT1A_receptor Postsynaptic 5-HT1A Receptor Serotonin->HT1A_receptor Signaling_cascade Downstream Signaling HT1A_receptor->Signaling_cascade Activates Vilazodone Vilazodone Vilazodone->Serotonin_transporter Inhibits Vilazodone->HT1A_autoreceptor Partial Agonist Vilazodone->HT1A_receptor Partial Agonist

Caption: Vilazodone's dual mechanism of action.

Benzofuran_Neuroprotection cluster_stressors Cellular Stressors cluster_pathways Pathological Pathways Oxidative_stress Oxidative Stress ROS_production Reactive Oxygen Species (ROS) Production Oxidative_stress->ROS_production Excitotoxicity Excitotoxicity (e.g., Glutamate) Calcium_influx Excessive Ca2+ Influx Excitotoxicity->Calcium_influx Mitochondrial_dysfunction Mitochondrial Dysfunction ROS_production->Mitochondrial_dysfunction Calcium_influx->Mitochondrial_dysfunction Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis Neuronal_damage Neuronal Damage / Death Apoptosis->Neuronal_damage Benzofuran Benzofuran Derivatives Benzofuran->ROS_production Inhibits Benzofuran->Apoptosis Inhibits

Caption: Proposed neuroprotective pathways of benzofuran derivatives.

Conclusion

While this compound and Vilazodone share a common benzofuran core, their current statuses in the pharmaceutical landscape are vastly different. Vilazodone is a clinically proven antidepressant with a well-defined dual mechanism of action and a body of evidence supporting its efficacy. In contrast, this compound is at a much earlier stage of the drug development pipeline, primarily serving as a building block for more complex molecules.

The established neuroprotective and antidepressant activities of the benzofuran scaffold suggest that derivatives of this compound could hold therapeutic promise. Future research should focus on synthesizing and evaluating novel compounds derived from this intermediate to explore their potential as treatments for depression and neurodegenerative disorders. The well-documented clinical profile of Vilazodone serves as a valuable benchmark for these future investigations. Researchers in the field are encouraged to pursue preclinical studies, including in vitro and in vivo models, to elucidate the specific mechanisms of action and efficacy of novel benzofuran derivatives.

References

Validating the Proposed Mechanism of Action of 2-Butylbenzofuran-5-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of 2-butylbenzofuran-5-amine hydrochloride. Given the limited direct experimental data on this specific compound, its pharmacological profile is hypothesized based on its structural similarity to the antiarrhythmic drug Dronedarone, for which it serves as a key intermediate, and the known psychoactive properties of other benzofuran derivatives.[1] This document outlines the necessary experimental protocols to test these hypotheses and compares its potential activities with relevant compounds.

Proposed Mechanism of Action

It is proposed that this compound possesses a dual mechanism of action:

  • Modulation of Ion Channels: Similar to Dronedarone, it may act as a multi-channel blocker, affecting sodium, potassium, and calcium channels. This activity is crucial in regulating neuronal excitability and may contribute to neuroprotective effects.

  • Interaction with Monoamine Systems: Consistent with the pharmacological profile of many benzofuran derivatives, it is hypothesized to interact with serotonin, dopamine, and norepinephrine transporters and/or receptors. This interaction could underpin potential antidepressant and neuroprotective activities.

The following sections detail the experimental approaches required to validate these proposed mechanisms.

Comparative Data Tables

The tables below present a comparative summary of the known activities of Dronedarone and a representative psychoactive benzofuran, 5-(2-aminopropyl)benzofuran (5-APB), alongside the hypothesized activities of this compound.

Table 1: Comparison of Ion Channel Activity

CompoundTarget Ion ChannelKnown/Hypothesized Activity
2-Butylbenzofuran-5-amine HCl Sodium (Na+), Potassium (K+), Calcium (Ca2+)Hypothesized: Inhibition
Dronedarone Sodium (Na+), Potassium (K+), Calcium (Ca2+)Known: Inhibition
5-APB Not a primary targetKnown: No significant direct activity

Table 2: Comparison of Monoaminergic Activity

CompoundTargetKnown/Hypothesized Activity
2-Butylbenzofuran-5-amine HCl Serotonin Transporter (SERT)Hypothesized: Inhibition
Dopamine Transporter (DAT)Hypothesized: Inhibition
Norepinephrine Transporter (NET)Hypothesized: Inhibition
5-HT Receptors (e.g., 5-HT1A, 5-HT2A)Hypothesized: Agonist/Antagonist activity
Dronedarone Adrenergic Receptors (α, β)Known: Antagonist
5-APB SERT, DAT, NETKnown: Releasing agent and reuptake inhibitor
5-HT2A, 5-HT2B ReceptorsKnown: Agonist

Experimental Protocols

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Ion Channel Activity: Patch Clamp Electrophysiology

  • Objective: To determine if this compound modulates the activity of voltage-gated sodium, potassium, and calcium channels.

  • Methodology:

    • Culture cell lines stably expressing the human isoforms of the target ion channels (e.g., NaV1.5, KCNQ1/KCNE1, CaV1.2).

    • Use whole-cell patch clamp electrophysiology to record ionic currents in response to specific voltage protocols.

    • Apply increasing concentrations of this compound to the cells and record changes in current amplitude and kinetics.

    • Construct concentration-response curves to determine the IC50 for each channel.

  • Data Analysis: Compare the inhibitory potency (IC50) of this compound with that of Dronedarone.

2. Monoamine Transporter Activity: Radioligand Uptake Assay

  • Objective: To assess the inhibitory effect of this compound on serotonin, dopamine, and norepinephrine transporters.

  • Methodology:

    • Use cell lines stably expressing human SERT, DAT, or NET.

    • Incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

    • After a defined incubation period, lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the concentration of the compound that inhibits 50% of the specific uptake (IC50).

  • Data Analysis: Compare the IC50 values with those of a known monoamine reuptake inhibitor like 5-APB.

3. Serotonin Receptor Binding: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

  • Methodology:

    • Prepare cell membranes from cell lines expressing the target serotonin receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of this compound.

    • Separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • Calculate the inhibition constant (Ki) from the IC50 values.

  • Data Analysis: Compare the Ki values to those of known serotonin receptor ligands.

4. Neuroprotection Assay: In Vitro Excitotoxicity Model

  • Objective: To evaluate the potential of this compound to protect neurons from excitotoxic damage.

  • Methodology:

    • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Pre-treat the cells with different concentrations of this compound.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.

    • After 24 hours, assess cell viability using an MTT or LDH assay.

  • Data Analysis: Determine the concentration of the compound that provides 50% protection against excitotoxicity (EC50).

In Vivo Assays

1. Antidepressant-like Activity: Tail Suspension Test (TST) in Mice

  • Objective: To assess the potential antidepressant-like effects of this compound in a behavioral model of depression.

  • Methodology:

    • Administer this compound or a vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, suspend each mouse by its tail for a 6-minute period.

    • Videotape the sessions and score the duration of immobility.

  • Data Analysis: Compare the immobility time of the treated group with the control group. A significant reduction in immobility is indicative of an antidepressant-like effect.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed_Signaling_Pathways cluster_0 Neuronal Membrane cluster_1 Ion Channels cluster_2 Monoamine Systems cluster_3 Downstream Effects Compound 2-Butylbenzofuran- 5-amine HCl Na_Channel Na+ Channel Compound->Na_Channel Inhibition K_Channel K+ Channel Compound->K_Channel Inhibition Ca_Channel Ca2+ Channel Compound->Ca_Channel Inhibition SERT SERT Compound->SERT Inhibition DAT DAT Compound->DAT Inhibition NET NET Compound->NET Inhibition 5HT_Receptor 5-HT Receptor Compound->5HT_Receptor Modulation Neuroprotection Neuroprotection Na_Channel->Neuroprotection Ca_Channel->Neuroprotection Antidepressant_Effect Antidepressant-like Effect SERT->Antidepressant_Effect 5HT_Receptor->Antidepressant_Effect

Caption: Proposed signaling pathways for this compound.

Experimental_Workflow Start Hypothesized Mechanism In_Vitro In Vitro Validation Start->In_Vitro In_Vivo In Vivo Validation Start->In_Vivo Patch_Clamp Patch Clamp (Ion Channels) In_Vitro->Patch_Clamp Uptake_Assay Radioligand Uptake (Transporters) In_Vitro->Uptake_Assay Binding_Assay Radioligand Binding (Receptors) In_Vitro->Binding_Assay Neuroprotection_Assay Excitotoxicity Assay In_Vitro->Neuroprotection_Assay Data_Analysis Data Analysis & Comparison Patch_Clamp->Data_Analysis Uptake_Assay->Data_Analysis Binding_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis TST Tail Suspension Test (Antidepressant Effect) In_Vivo->TST TST->Data_Analysis Conclusion Validated Mechanism Data_Analysis->Conclusion

References

Assessing the Cross-Reactivity of 2-Butylbenzofuran-5-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-butylbenzofuran-5-amine hydrochloride, a novel benzofuran derivative with potential applications as an intermediate for antidepressants and neuroprotective agents.[1] Given the diverse biological activities of benzofuran-containing molecules, which range from anticancer to antiviral and psychoactive effects, a thorough evaluation of off-target interactions is critical for early-stage drug development to mitigate potential adverse effects and uncover novel therapeutic opportunities.[2][3][4][5]

This document outlines a recommended screening panel, detailed experimental protocols for key assays, and a representative data presentation format to guide the characterization of the selectivity profile of this compound and other novel chemical entities.

Recommended Off-Target Screening Panel

Based on the chemical structure of this compound, which features a benzofuran core and an amine group, and its potential development for central nervous system (CNS) indications, a targeted yet comprehensive off-target screening panel is recommended. The selection of targets is informed by the known activities of structurally related benzofuran and amine-containing compounds, which have shown affinity for monoamine transporters and G-protein coupled receptors (GPCRs). The following table outlines a suggested primary screening panel, focusing on targets commonly associated with adverse drug reactions.

Target ClassSpecific TargetsRationale for Inclusion
GPCRs (Family A) 5-HT Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)Structurally similar compounds have shown activity at serotonin receptors. 5-HT2B agonism is linked to cardiac valvulopathy.
Dopamine Receptors (e.g., D1, D2, D3)Potential for CNS-related off-target effects.
Adrenergic Receptors (e.g., α1A, α2A, β1, β2)Common off-targets for amine-containing compounds, associated with cardiovascular side effects.
Histamine Receptors (e.g., H1, H3)Benzofuran derivatives have been identified as H3 receptor antagonists. H1 antagonism is linked to sedation.
Muscarinic Receptors (e.g., M1, M2, M3)Screening for anticholinergic side effects (e.g., dry mouth, blurred vision).
Monoamine Transporters SERT (Serotonin Transporter)Primary target for many antidepressants.
NET (Norepinephrine Transporter)Primary target for some antidepressants and stimulants.
DAT (Dopamine Transporter)Activity can indicate potential for abuse liability or stimulant effects.
Ion Channels hERG (human Ether-à-go-go-Related Gene)Critical for cardiac safety; inhibition can lead to QT prolongation and torsades de pointes.
Voltage-gated Sodium Channels (e.g., Nav1.5)Implicated in cardiac and neurological side effects.
Voltage-gated Calcium Channels (e.g., Cav1.2)Important for cardiovascular function.
Enzymes Cyclooxygenases (COX-1, COX-2)Common off-targets that can lead to gastrointestinal or cardiovascular side effects.
Phosphodiesterases (e.g., PDE3, PDE4, PDE5)Broad family of enzymes where off-target activity can lead to various side effects.
Cytochrome P450 Isoforms (e.g., 1A2, 2B6, 2C9, 2D6, 3A4)To assess potential for drug-drug interactions.[6]

Experimental Data Summary

The following table is a template illustrating how cross-reactivity data for this compound could be presented. Data should be generated for a panel of targets, such as the one recommended above. For this example, hypothetical data is provided to demonstrate the format. The primary activity is assumed to be at a hypothetical "Target X".

TargetAssay Type2-Butylbenzofuran-5-amine HCl Ki (nM) or IC50 (nM)Reference Compound Ki (nM) or IC50 (nM)Fold Selectivity vs. Target X
Target X (Hypothetical Primary Target) Radioligand Binding1510 (Compound Y)-
5-HT2A Receptor Radioligand Binding1,2505 (Ketanserin)83
Dopamine Transporter (DAT) Radioligand Binding>10,00020 (GBR-12909)>667
Histamine H1 Receptor Radioligand Binding8502 (Diphenhydramine)57
hERG Channel Electrophysiology>30,00050 (Astemizole)>2000
Beta-Adrenergic Receptor 1 Radioligand Binding2,3001 (Propranolol)153
Muscarinic M1 Receptor Radioligand Binding>10,0003 (Pirenzepine)>667
Protein Kinase C Enzyme Inhibition5,60010 (Staurosporine)373

Ki (inhibition constant) is typically determined from radioligand binding assays, while IC50 (half maximal inhibitory concentration) is determined from functional or enzymatic assays. Fold selectivity is calculated as (Ki or IC50 for off-target) / (Ki or IC50 for primary target).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assay formats.

Radioligand Binding Assay for GPCRs (e.g., 5-HT2A Receptor)

This protocol is a standard competition binding assay used to determine the affinity of a test compound for a receptor.[7][8]

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

    • Non-specific competitor: Mianserin (10 µM).

    • Test compound: this compound, serially diluted.

    • 96-well microplates and glass fiber filter mats.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, serially diluted test compound, and a fixed concentration of [3H]-Ketanserin (typically at its Kd value).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • For determining non-specific binding, add a high concentration of Mianserin instead of the test compound. For total binding, add buffer.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

    • Dry the filter mats and add scintillation fluid.

    • Quantify the radioactivity on the filters using a microplate scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TR-FRET Kinase Binding Assay (e.g., for Protein Kinase C)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, to measure the binding of an inhibitor to the ATP site of a kinase.[9][10][11]

  • Materials:

    • Recombinant Protein Kinase C.

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Test compound: this compound, serially diluted.

    • 384-well, low-volume, black microplates.

    • A TR-FRET capable plate reader.

  • Procedure:

    • Prepare a 3x solution of the test compound in assay buffer containing 3% DMSO.

    • Prepare a 3x mixture of the kinase and the Eu-labeled antibody in assay buffer.

    • Prepare a 3x solution of the kinase tracer in assay buffer.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Initiate the reaction by adding 5 µL of the tracer solution. The final volume is 15 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

    • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC50 value.

Fluorescence-Based Ion Flux Assay for Ion Channels (e.g., Potassium Channels)

This protocol describes a functional assay to measure the activity of ion channels by detecting changes in ion concentration within the cell using a fluorescent indicator.[12][13][14]

  • Materials:

    • Cells stably expressing the target potassium channel (e.g., CHO or HEK-293 cells).

    • Potassium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay kit).

    • Assay Buffer (low potassium): Hank's Balanced Salt Solution (HBSS) or similar.

    • Stimulus Buffer (high potassium): Assay buffer with a high concentration of KCl.

    • Test compound: this compound, serially diluted.

    • 384-well, black-walled, clear-bottom microplates.

    • A fluorescence plate reader with kinetic reading and liquid handling capabilities.

  • Procedure:

    • Plate the cells in 384-well plates and grow to a confluent monolayer.

    • Remove the growth medium and load the cells with the potassium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add the serially diluted test compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence reader and begin kinetic reading to establish a baseline fluorescence.

    • Using the plate reader's liquid handler, add the stimulus buffer to all wells to activate the potassium channels.

    • Continue kinetic reading to measure the change in fluorescence over time as potassium flows into the cells, quenching the dye.

    • Data Analysis: Calculate the rate of fluorescence change or the peak response for each well. Plot the response against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 (for inhibitors) or EC50 (for activators).

Visualizations

The following diagrams illustrate the workflow for assessing cross-reactivity and the mechanism of a key assay.

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (Cross-Reactivity) cluster_3 Data Analysis & Decision Making Compound 2-Butylbenzofuran- 5-amine HCl PrimaryTarget Primary Target Assay (Hypothetical Target X) Compound->PrimaryTarget HitConfirmation Hit Confirmation & Potency Determination PrimaryTarget->HitConfirmation SafetyPanel Broad Off-Target Panel (e.g., SafetyScreen44) HitConfirmation->SafetyPanel High Potency SelectivityPanel Selectivity Panel (Related Targets) HitConfirmation->SelectivityPanel SAR Structure-Activity Relationship (SAR) SafetyPanel->SAR SelectivityPanel->SAR RiskAssessment Risk Assessment & Lead Optimization SAR->RiskAssessment GoNoGo Go/No-Go Decision RiskAssessment->GoNoGo

Caption: Cross-reactivity screening workflow in early drug discovery.

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Outcome Receptor Receptor on Cell Membrane Incubation Incubate to Equilibrium Receptor:f0->Incubation Radioligand Radioligand ([3H]) Radioligand:f0->Incubation TestCompound Test Compound (2-Butylbenzofuran...) TestCompound:f0->Incubation BoundComplex Receptor Radioligand Bound Incubation->BoundComplex Binding Unbound Unbound Radioligand + Test Compound Incubation->Unbound Competition

Caption: Principle of a competitive radioligand binding assay.

References

ensuring the reproducibility of 2-butylbenzofuran-5-amine hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-butylbenzofuran-5-amine hydrochloride and alternative compounds, with a focus on ensuring the reproducibility of experimental results. Detailed methodologies for synthesis, characterization, and key in vitro assays are presented to facilitate consistent outcomes in the exploration of novel neuroprotective agents.

Physicochemical Properties and Synthesis

Reproducibility in experimental biology begins with well-characterized and pure compounds. The synthesis of this compound can be achieved through a multi-step process, with careful purification and characterization at each stage being paramount for consistent results.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNO[1]
Molecular Weight225.72 g/mol [1]
AppearanceWhite to off-white crystalline powderChemBK
SolubilitySoluble in waterChemBK
Melting PointApproximately 183-187°CChemBK
Experimental Protocol: Synthesis and Purification

The synthesis of this compound is typically achieved via the synthesis of a nitro-intermediate, 2-butyl-5-nitrobenzofuran, followed by reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A common route to 2-butyl-5-nitrobenzofuran starts from 4-nitrophenol, which is converted in five steps to the desired product.[2][3]

Step 2: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The nitro group of 2-butyl-5-nitrobenzofuran is reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation using a palladium catalyst.

Step 3: Formation of this compound

The final hydrochloride salt is formed by treating the free amine with hydrochloric acid in a suitable solvent.

Purification:

The final product should be purified by recrystallization to ensure high purity.[4] The choice of solvent for recrystallization is critical and should be determined experimentally.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum of 2-butylbenzofuran shows a top peak at m/z 131 and a molecular ion peak at m/z 174.[5]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Comparative Biological Evaluation

Benzofuran derivatives are of significant interest for their neuroprotective properties.[6] Potential mechanisms of action include the inhibition of monoamine oxidase (MAO) and the inhibition of beta-amyloid (Aβ) aggregation, both of which are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[7][8]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are important targets in the treatment of neurological disorders.[7] The inhibitory activity of this compound can be compared with known MAO inhibitors.

Table 2: Comparative IC₅₀ Values for MAO Inhibition

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
2-Arylbenzofuran Derivative (Example) 0.07 ± 0.010.75 ± 0.0310.71
Moclobemide (Reference) 6.06 ± 0.26--
Clorgyline (Reference) 0.06 ± 0.01--
5-Nitro-2-(4-methoxyphenyl)benzofuran -0.140-
2-(2′-bromophenyl)-5-methylbenzofuran >1000.20>500

Data for 2-Arylbenzofuran Derivative from[9][10]. Data for Moclobemide and Clorgyline from[9]. Data for 5-Nitro-2-(4-methoxyphenyl)benzofuran from[7][11][12]. Data for 2-(2′-bromophenyl)-5-methylbenzofuran from[12].

Beta-Amyloid (Aβ) Aggregation Inhibition

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Benzofuran derivatives have been shown to inhibit this process.[8]

Table 3: Comparative IC₅₀ Values for Aβ Aggregation Inhibition

CompoundAβ Aggregation IC₅₀ (µM)
Aminostyrylbenzofuran Derivative 1i 0.07
Aminostyrylbenzofuran Derivative 1q 0.08
Curcumin (Reference) 0.80
IMSB (Reference) 8.00

Data from[13][14].

Experimental Protocols for Biological Assays

To ensure the reproducibility of biological data, detailed and standardized protocols are essential.

Cell-Based Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[15][16][17][18]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.[16]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Induction of Neurotoxicity: After a pre-incubation period, expose the cells to a neurotoxic agent (e.g., H₂O₂ or a specific neurotoxin). Include a positive control (neurotoxin alone) and a negative control (vehicle alone).[19]

  • Assessment of Cell Viability: After the incubation period with the neurotoxin, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion assay.[19]

Thioflavin T (ThT) Assay for Aβ Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[20][21][22]

Protocol:

  • Preparation of Aβ solution: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent.

  • Assay Setup: In a 96-well plate, mix the Aβ solution with the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the plate at 37°C to allow for fibril formation.

  • ThT Addition: Add Thioflavin T solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[20][23] An increase in fluorescence indicates the formation of amyloid fibrils.

MAO-Glo™ Assay for Monoamine Oxidase Activity

The MAO-Glo™ Assay is a luminescent method for measuring the activity of MAO-A and MAO-B.[24][25][26][27]

Protocol:

  • Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add the MAO substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature.

  • Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the control indicates inhibition of MAO activity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Recrystallization synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc neuroprotection Neuroprotection Assay hplc->neuroprotection maoi MAO Inhibition Assay hplc->maoi abeta Aβ Aggregation Assay hplc->abeta signaling_pathway MAO Monoamine Oxidase (MAO) Aldehydes Oxidative Deamination (Toxic Aldehydes) MAO->Aldehydes ROS Reactive Oxygen Species (ROS) MAO->ROS Neurotransmitters Monoamine Neurotransmitters Neurotransmitters->MAO Neurodegeneration Neurodegeneration Aldehydes->Neurodegeneration ROS->Neurodegeneration Benzofuran 2-Butylbenzofuran-5-amine HCl (MAO Inhibitor) Benzofuran->MAO Inhibits logical_relationship cluster_activity In Vitro Activity Metrics goal Identify Neuroprotective Compound synthesis Reproducible Synthesis goal->synthesis purity High Purity (>95%) goal->purity activity Potent In Vitro Activity goal->activity selectivity Target Selectivity goal->selectivity low_toxicity Low Cytotoxicity goal->low_toxicity ic50_mao Low IC50 (MAO) activity->ic50_mao ic50_abeta Low IC50 (Aβ Aggregation) activity->ic50_abeta ec50_neuro Low EC50 (Neuroprotection) activity->ec50_neuro

References

in vivo validation of the therapeutic effects of 2-butylbenzofuran-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of a representative benzofuran derivative, 2-phenyl-3-(phenylselanyl)benzofuran (SeBZF1), against established therapeutic agents. Due to the limited public data on 2-butylbenzofuran-5-amine hydrochloride, this guide will focus on a structurally related compound with published in vivo data to illustrate the potential therapeutic profile of this chemical class. The comparison includes data on antidepressant-like and neuroprotective effects, with fluoxetine and memantine serving as benchmarks.

Comparative Efficacy of Benzofuran Derivatives

The following table summarizes the in vivo efficacy of the benzofuran derivative SeBZF1 in preclinical models of depression, compared with the selective serotonin reuptake inhibitor (SSRI) fluoxetine.

CompoundAnimal ModelAssayDosageKey Findings
2-phenyl-3-(phenylselanyl)benzofuran (SeBZF1) Male Swiss miceForced Swim Test (FST)50 mg/kg (oral)Significant decrease in immobility time, indicating an antidepressant-like effect.[1]
Male Swiss miceTail Suspension Test (TST)50 mg/kg (oral)Significant decrease in immobility time. The effect was blocked by dopaminergic antagonists.[1]
Male Swiss mice with sleep deprivation-induced depressionForced Swim Test (FST)5 mg/kg (intragastric)Reversed the depressive-like behavior induced by sleep deprivation.[2]
Fluoxetine Male Swiss mice with sleep deprivation-induced depressionForced Swim Test (FST)20 mg/kg (intraperitoneal)Reversed the depressive-like behavior induced by sleep deprivation.[2]
RatsForced Swim Test (FST)10 mg/kgSignificantly decreased immobility time and increased swimming time.[3]

Experimental Methodologies

Detailed protocols for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity in rodents.[4][5][6]

Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).

  • The tank is filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm for mice).[4][6]

Procedure:

  • Mice are individually placed in the water-filled cylinder.

  • The total duration of the test is typically 6 minutes.[4]

  • Behavior is recorded, often by video, for later analysis.

  • The primary measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to keep its head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[5]

  • After the test, animals are removed from the water, dried, and returned to their home cage.[6]

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is an assay used to evaluate learning and memory, which are often impaired in neurodegenerative disorders.[7][8][9]

Apparatus:

  • An open-field arena (e.g., 40 x 60 x 19 cm).[7]

  • Two sets of identical objects and one or more novel objects. The objects should be of similar size but differ in shape and appearance.

Procedure:

  • Habituation: On the first day, mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[7][10]

  • Training/Familiarization: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time (e.g., 10 minutes).[7]

  • Testing: After a retention interval (e.g., 1-2 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).[7][10]

  • A "discrimination index" is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.[11]

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for the benzofuran derivative based on available data and a typical experimental workflow for its in vivo validation.

G cluster_workflow Experimental Workflow for In Vivo Validation Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

G cluster_pathway Proposed Antidepressant-like Mechanism of SeBZF1 SeBZF1 SeBZF1 DopaminergicSystem Dopaminergic System Modulation SeBZF1->DopaminergicSystem GlutamatergicSystem Glutamatergic System Modulation SeBZF1->GlutamatergicSystem AntidepressantEffect Antidepressant-like Effects DopaminergicSystem->AntidepressantEffect GlutamatergicSystem->AntidepressantEffect

Caption: Proposed signaling pathway for the antidepressant-like effects of SeBZF1.

Mechanism of Action of Comparator Drugs

  • Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the reuptake of serotonin into presynaptic neurons.[12][13] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[12][13][14] While its primary mechanism is well-established, research also suggests that fluoxetine may influence neuroplasticity and other neurotransmitter systems.[15][16]

  • Memantine: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist.[17][18][19] It is believed to exert its therapeutic effect in Alzheimer's disease by blocking the effects of excessive levels of glutamate that can lead to neuronal dysfunction.[18][20][21] Memantine is an uncompetitive, low-affinity antagonist, which allows it to block pathological activation of NMDA receptors without interfering with their normal physiological function.[18][21]

References

Confirming Cellular Target Engagement of 2-Butylbenzofuran-5-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of 2-butylbenzofuran-5-amine hydrochloride. While this compound is primarily recognized as a key intermediate in the synthesis of multi-ion channel blocking antiarrhythmic drugs like Amiodarone and Dronedarone, directly confirming its interaction with putative cellular targets is a critical step in understanding its pharmacological profile. Given the known activity of its derivatives, this guide will focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel as a primary putative target.

Introduction to this compound and Target Engagement

This compound is a benzofuran derivative. Its role as a precursor to potent antiarrhythmic agents suggests that its potential mechanism of action could involve the modulation of ion channels crucial for cardiac action potential propagation. Confirming that a compound physically interacts with its intended target within a cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, validates the mechanism of action and provides crucial dose-response relationships.

This guide compares three widely accepted methods for confirming the engagement of small molecules with ion channel targets:

  • Patch-Clamp Electrophysiology: The gold standard for characterizing ion channel function and modulation by test compounds.

  • Radioligand Binding Assay: A high-throughput method to quantify the direct binding of a compound to its target protein.

  • Cellular Ion Flux Assay: A fluorescence-based method to functionally assess ion channel activity in a high-throughput format.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative summary of the aforementioned methods for assessing the interaction of this compound with the putative hERG potassium channel target.

Method Principle Data Output Throughput Advantages Disadvantages
Patch-Clamp Electrophysiology Direct measurement of ion flow through channels in a single cell by controlling the membrane potential.IC50/EC50, gating kinetics, voltage-dependence, state-dependence.LowHigh-resolution functional data, considered the gold standard.Technically demanding, low throughput, requires specialized equipment.
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand from the target protein by the test compound.Ki, IC50, Bmax.HighHigh throughput, directly measures binding affinity.Requires a suitable radioligand, indirect measure of function, potential for artifacts.
Cellular Ion Flux Assay Measurement of ion flux (often using a surrogate ion like Thallium) through the channel using a fluorescent indicator.IC50/EC50, Z'-factor.HighHigh throughput, functional readout, cell-based.Indirect measure of ion flux, potential for off-target effects on fluorescence.

Representative data for Dronedarone, a derivative of this compound, is presented below to illustrate typical quantitative outputs.

Compound Assay Method Cell Line Reported IC50
DronedaronePatch-Clamp ElectrophysiologyXenopus laevis oocytes9.2 µM[1]
AmiodaronePatch-Clamp ElectrophysiologyHEK293 cells~45 nM[2][3][4]
Desethyl-amiodaronePatch-Clamp ElectrophysiologyHEK293 cells~158 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from standard procedures for assessing hERG channel inhibition in a mammalian cell line.[2][3][4]

Objective: To measure the inhibitory effect of this compound on hERG potassium channel currents.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for micropipette fabrication.

  • Cell culture reagents.

  • Extracellular (bath) solution: NaCl (137 mM), KCl (4 mM), CaCl2 (1.8 mM), MgCl2 (1 mM), Glucose (10 mM), HEPES (10 mM), pH 7.4.

  • Intracellular (pipette) solution: KCl (130 mM), MgCl2 (1 mM), EGTA (5 mM), MgATP (5 mM), HEPES (10 mM), pH 7.2.

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK293-hERG cells to 50-70% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the micropipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Record baseline currents in the vehicle control solution.

  • Perfuse the chamber with increasing concentrations of this compound and record the steady-state current inhibition at each concentration.

  • Analyze the data by measuring the peak tail current amplitude and calculate the percentage of inhibition relative to the control.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This protocol is based on competitive binding assays using membranes from cells expressing the target receptor.[5][6]

Objective: To determine the binding affinity of this compound to the hERG channel.

Materials:

  • Membrane preparations from HEK293 cells overexpressing the hERG channel.

  • Radiolabeled ligand specific for the hERG channel (e.g., [3H]-Astemizole or [3H]-Dofetilide).

  • Unlabeled competitor (e.g., Astemizole or Dofetilide) for non-specific binding determination.

  • Binding buffer: Tris-HCl (50 mM), MgCl2 (10 mM), pH 7.4.

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add binding buffer, the hERG membrane preparation, and either vehicle, unlabeled competitor (for non-specific binding), or varying concentrations of this compound.

  • Add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Cellular Ion Flux Assay (FluxOR™ Potassium Ion Channel Assay)

This protocol is a common high-throughput screening method for potassium channels.[7][8][9]

Objective: To functionally assess the inhibition of hERG channel activity by this compound in a high-throughput format.

Materials:

  • HEK293 cells expressing the hERG channel.

  • FluxOR™ Potassium Ion Channel Assay Kit (or similar).

  • Assay Buffer (Chloride-free).

  • Stimulus Buffer containing Thallium sulfate (Tl2SO4) and a potassium channel opener (if necessary for the specific cell line).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Seed HEK293-hERG cells in the microplate and grow overnight.

  • Remove the growth medium and add the FluxOR™ dye loading solution to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow for dye loading.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add Assay Buffer containing either vehicle or varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the Stimulus Buffer to all wells to activate the channels and initiate thallium influx.

  • Immediately begin kinetic fluorescence readings.

  • Analyze the data by calculating the change in fluorescence in the presence of the compound compared to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Cardiac Action Potential cluster_1 hERG Channel Inhibition Depolarization Depolarization Plateau Plateau Depolarization->Plateau Na+ influx Repolarization Repolarization Plateau->Repolarization Ca2+ influx Resting Potential Resting Potential Repolarization->Resting Potential K+ efflux (hERG) 2-butylbenzofuran-5-amine_hydrochloride 2-butylbenzofuran-5-amine_hydrochloride hERG Channel hERG Channel 2-butylbenzofuran-5-amine_hydrochloride->hERG Channel blocks Reduced K+ efflux Reduced K+ efflux hERG Channel->Reduced K+ efflux Prolonged Action Potential Prolonged Action Potential Reduced K+ efflux->Prolonged Action Potential cluster_0 Patch-Clamp Workflow Cell Culture Cell Culture Whole-Cell Configuration Whole-Cell Configuration Cell Culture->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Data Analysis (IC50) Data Analysis (IC50) Compound Application->Data Analysis (IC50) cluster_1 Radioligand Binding Workflow Membrane Prep Membrane Prep Incubation (Compound + Radioligand) Incubation (Compound + Radioligand) Membrane Prep->Incubation (Compound + Radioligand) Filtration & Washing Filtration & Washing Incubation (Compound + Radioligand)->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki) cluster_2 Ion Flux Assay Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Fluorescence Reading (Baseline) Fluorescence Reading (Baseline) Compound Incubation->Fluorescence Reading (Baseline) Stimulation & Kinetic Read Stimulation & Kinetic Read Fluorescence Reading (Baseline)->Stimulation & Kinetic Read Data Analysis (IC50) Data Analysis (IC50) Stimulation & Kinetic Read->Data Analysis (IC50)

References

how does 2-butylbenzofuran-5-amine hydrochloride compare to standard treatments in [disease model]

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound of interest: The following guide provides a comparative analysis of the benzofuran derivative vilazodone against the standard antidepressant fluoxetine. The initially requested compound, 2-butylbenzofuran-5-amine hydrochloride, is primarily documented as a chemical intermediate, and as such, lacks extensive preclinical or clinical data in specific disease models. Vilazodone, a structurally related and well-characterized antidepressant, has been selected as a suitable substitute to fulfill the comparative analysis requested by researchers, scientists, and drug development professionals.

This guide delves into the preclinical efficacy of vilazodone, a dual-acting serotonin partial agonist and reuptake inhibitor (SPARI), in comparison to fluoxetine, a selective serotonin reuptake inhibitor (SSRI), in a widely utilized animal model of depression: the Forced Swim Test (FST). Furthermore, this document outlines the distinct signaling pathways associated with each compound's mechanism of action.

Mechanism of Action: A Tale of Two Serotonergic Agents

Vilazodone exerts its antidepressant effects through a dual mechanism of action. It acts as both a potent and selective inhibitor of the serotonin transporter (SERT) and a partial agonist at the 5-HT1A receptor.[1][2] This dual activity is hypothesized to not only increase the synaptic availability of serotonin but also to modulate serotonergic neurotransmission through its interaction with 5-HT1A autoreceptors, potentially leading to a faster onset of therapeutic action compared to traditional SSRIs.[3][4]

Fluoxetine, a first-line treatment for major depressive disorder, primarily functions as a selective serotonin reuptake inhibitor.[5][6] By blocking SERT, fluoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.[5] While effective, the therapeutic effects of fluoxetine and other SSRIs are often delayed, a phenomenon thought to be related to the time-dependent desensitization of 5-HT1A autoreceptors.[4]

Preclinical Efficacy in the Forced Swim Test

The Forced Swim Test (FST) is a behavioral assay in rodents used to screen for potential antidepressant activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of immobility, reflecting an increase in escape-directed behaviors such as swimming and climbing.[7][8]

Quantitative Data Summary
CompoundDoseAnimal ModelPrimary OutcomeResult
Vilazodone Single doseRatImmobility TimeEfficacious at a single dose
Fluoxetine 10 mg/kgMale Sprague-Dawley RatsImmobility TimeFailed to increase swimming
Fluoxetine 20 mg/kgMale Sprague-Dawley RatsSwimming BehaviorGenerally decreased swimming and increased immobility

Table 1: Representative preclinical data for Vilazodone and Fluoxetine in the Forced Swim Test. It is crucial to note that these results are from different studies and are not a direct head-to-head comparison.

Experimental Protocols

Forced Swim Test Protocol (General):

The following is a generalized protocol for the FST, based on common practices. Specific parameters may vary between studies.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-30 cm, such that the animal cannot touch the bottom or escape.

  • Acclimation: Animals are typically handled for several days prior to the test to reduce stress.

  • Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored for antidepressant effects.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., vilazodone, fluoxetine) or vehicle at a specified time before being placed back into the swim cylinder for a 5 or 6-minute test session.[9]

  • Behavioral Scoring: The duration of immobility (the animal makes only minimal movements to keep its head above water), swimming (active movements throughout the cylinder), and climbing (active upward-directed movements of the forepaws along the side of the cylinder) are recorded, typically during the last 4 minutes of the test session.[9]

Signaling Pathways

The distinct mechanisms of action of vilazodone and fluoxetine translate to different signaling pathway engagements.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone_SERT Vilazodone SERT SERT Vilazodone_SERT->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_reuptake Serotonin Serotonin_vesicle->Serotonin_reuptake Release Serotonin_reuptake->SERT Reuptake Serotonin_synapse Increased Serotonin Serotonin_reuptake->Serotonin_synapse HT1A_auto 5-HT1A Autoreceptor Vilazodone_HT1A_auto Vilazodone Vilazodone_HT1A_auto->HT1A_auto Partial Agonist HT1A_post 5-HT1A Receptor Serotonin_synapse->HT1A_post Downstream_signaling_vil Downstream Signaling (e.g., SRC/MAPK) HT1A_post->Downstream_signaling_vil Activates

Caption: Vilazodone's dual mechanism of action.

Fluoxetine_Mechanism cluster_presynaptic_flu Presynaptic Neuron cluster_synaptic_cleft_flu Synaptic Cleft cluster_postsynaptic_flu Postsynaptic Neuron Fluoxetine Fluoxetine SERT_flu SERT Fluoxetine->SERT_flu Inhibits Serotonin_vesicle_flu Serotonin Vesicles Serotonin_reuptake_flu Serotonin Serotonin_vesicle_flu->Serotonin_reuptake_flu Release Serotonin_reuptake_flu->SERT_flu Reuptake Serotonin_synapse_flu Increased Serotonin Serotonin_reuptake_flu->Serotonin_synapse_flu Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin_synapse_flu->Postsynaptic_receptors Downstream_signaling_flu Downstream Signaling Postsynaptic_receptors->Downstream_signaling_flu Activates

Caption: Fluoxetine's mechanism of action.

Conclusion

Vilazodone, a benzofuran derivative with a dual mechanism of action, demonstrates antidepressant-like effects in preclinical models. Its ability to act as both a serotonin reuptake inhibitor and a 5-HT1A partial agonist distinguishes it from standard SSRIs like fluoxetine. While direct comparative studies are limited, the available data suggests that vilazodone's unique pharmacological profile may offer a different therapeutic approach. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential advantages of vilazodone over traditional SSRIs in the treatment of major depressive disorder.

References

Benchmarking 2-Butylbenzofuran-5-amine Hydrochloride Against Known Monoamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the direct inhibitory activity of 2-butylbenzofuran-5-amine hydrochloride against specific protein targets is limited. This guide provides a comparative framework based on the pharmacological profiles of structurally related benzofuran derivatives and well-characterized monoamine transporter inhibitors. The data presented for this compound should be considered hypothetical until experimentally verified. This document is intended to serve as a resource for researchers interested in evaluating the potential of this and similar compounds as monoamine transporter ligands.

The benzofuran scaffold is a core component of various compounds known to interact with monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft.[1][2] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are the targets of numerous antidepressant and psychostimulant drugs.[3][4] This guide benchmarks the potential inhibitory profile of this compound against a selection of established monoamine transporter inhibitors.

Comparative Analysis of Inhibitory Potency

To provide a quantitative benchmark, the following table summarizes the inhibitory constants (Ki, in nanomolars) of well-known monoamine transporter inhibitors. A lower Ki value indicates a higher binding affinity for the transporter.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Activity
2-Butylbenzofuran-5-amine HCl Data Not AvailableData Not AvailableData Not AvailableHypothetical
Cocaine299647304Non-selective Inhibitor
Fluoxetine (Prozac®)29006701.1Selective SERT Inhibitor
Nisoxetine890.8120Selective NET Inhibitor
Vanoxerine (GBR-12909)1.311511500Selective DAT Inhibitor
1-(Benzofuran-5-yl)propan-2-amine (5-APB)SubmicromolarSubmicromolarData Not AvailableDAT/NET Inhibitor

Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative examples from the literature. The inhibitory profile of 1-(Benzofuran-5-yl)propan-2-amine (5-APB), a structurally related benzofuran, suggests that derivatives of this class can exhibit potent, submicromolar inhibition of DAT and NET.[5]

Experimental Protocols

To experimentally determine the inhibitory profile of this compound, the following methodologies are recommended.

Radioligand Binding Assay for Inhibitory Constant (Ki) Determination

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT.

  • Test compound: this compound.

  • Non-specific binding inhibitors: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to block the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Test compound: this compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the corresponding radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of neurotransmitter uptake.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the monoamine transporter signaling pathway and a typical experimental workflow for determining inhibitory constants.

Monoamine_Transporter_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->Transporter Transport Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Vesicle Synaptic Vesicle Transporter->Vesicle Recycling Reuptake Reuptake

Caption: Monoamine transporter signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare cell membranes expressing target transporter C Incubate membranes, radioligand, and test compound A->C B Prepare radioligand and varying concentrations of 2-butylbenzofuran-5-amine HCl B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove non-specific binding D->E F Quantify radioactivity using scintillation counter E->F G Plot competition curve and determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Experimental workflow for Ki determination.

By following these protocols, researchers can elucidate the inhibitory profile of this compound and accurately benchmark its performance against known monoamine transporter inhibitors, thereby clarifying its potential as a novel pharmacological agent.

References

Independent Verification of 2-Butylbenzofuran-5-amine Hydrochloride Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a comparative overview based on the available information for structurally related benzofuran derivatives, with a focus on the therapeutic area of its primary known derivative, dronedarone. It is crucial to note that the data presented for alternative compounds does not represent the activity of 2-butylbenzofuran-5-amine hydrochloride itself, but rather serves to contextualize the potential biological activities of this chemical scaffold.

Comparative Analysis of Structurally Related Benzofuran Derivatives

Due to the absence of specific activity data for this compound, a direct comparison is not feasible. However, to provide a relevant framework for researchers, this section will focus on the well-characterized activity of Dronedarone , a multichannel blocking antiarrhythmic agent.

Table 1: Comparative Biological Activity of Dronedarone
CompoundTarget(s)Activity (IC50/Ki)Assay TypeReference
Dronedarone Multiple ion channels (Sodium, Potassium, Calcium) and β-adrenergic receptorsNot specified in publicly available data in terms of direct IC50 on all channels. It is characterized as a multichannel blocker.Electrophysiology studies on isolated cardiac cells and tissues.[1][2]
Amiodarone (Structural Analog)Multiple ion channels (Sodium, Potassium, Calcium) and α/β-adrenergic receptorsNot specified in publicly available data in terms of direct IC50 on all channels. Known for broad-spectrum antiarrhythmic action.Electrophysiology studies.[3]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is another measure of inhibitor potency. The lack of specific IC50 or Ki values for Dronedarone's multiple targets in the readily available literature highlights the complexity of its mechanism of action.

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments related to the characterization of antiarrhythmic drugs are provided below. These protocols are representative of the types of assays that would be necessary to determine the activity of this compound.

Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To determine the inhibitory effect of a compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired ion channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Specific voltage protocols are applied to elicit the ionic currents of interest.

  • Compound Application: The test compound (e.g., this compound) is perfused onto the cells at various concentrations.

  • Data Analysis: The effect of the compound on the peak current and other channel gating parameters is measured and analyzed to determine the concentration-response relationship and calculate the IC50 value.

Visualization of a Potential Signaling Pathway

Given the role of this compound as a precursor to Dronedarone, a diagram illustrating the downstream effects of multichannel blockade in a cardiomyocyte is presented below. This provides a hypothetical framework for the potential mechanism of action if the compound were to exhibit similar activities.

Cardiac_Action_Potential cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Ca_Channel L-type Ca2+ Channel Plateau_Phase Plateau_Phase Ca_Channel->Plateau_Phase Ca2+ Influx K_Channel Voltage-gated K+ Channel Repolarization Repolarization K_Channel->Repolarization K+ Efflux Beta_Receptor β-Adrenergic Receptor Increased_HR_Contractility Increased_HR_Contractility Beta_Receptor->Increased_HR_Contractility Adrenergic Stimulation Dronedarone_Analog 2-Butylbenzofuran-5-amine (Hypothetical Activity) Dronedarone_Analog->Na_Channel Inhibition Dronedarone_Analog->Ca_Channel Inhibition Dronedarone_Analog->K_Channel Inhibition Dronedarone_Analog->Beta_Receptor Antagonism Prolonged_AP Prolonged Action Potential & Reduced Excitability

Caption: Hypothetical mechanism of action for a Dronedarone analog.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Butylbenzofuran-5-amine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-butylbenzofuran-5-amine hydrochloride (CAS RN: 526196-90-7), a chemical intermediate used in pharmaceutical research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must recognize that proper disposal is not merely a suggestion but a requirement governed by local, state, and federal regulations.[1] Due to its chemical nature as an aromatic amine hydrochloride, specific handling and disposal protocols are necessary.

I. Understanding the Hazards

This compound is an organic compound that requires careful handling.[1] While specific hazard data for this compound is limited, related aromatic amines are known for potential toxicity. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, at all times when handling this chemical.[1]

II. Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number526196-90-7ECHEMI
Molecular FormulaC12H16ClNOChemBK[1]
Molecular Weight225.71 g/mol ECHEMI
AppearanceWhite to off-white solidECHEMI
Melting Point183-187 °CChemBK[1]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. The most common and effective method for final destruction is incineration.

Experimental Protocol: Incineration

Incineration is the preferred method for the complete destruction of many organic compounds, including aromatic amines and their hydrochlorides. This process should only be carried out by a licensed and certified waste disposal facility.

Methodology:

  • Segregation and Storage:

    • Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical.

  • Contact a Licensed Waste Disposal Service:

    • Engage a certified hazardous waste disposal company to handle the collection and disposal.

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • Transportation:

    • The licensed waste disposal company will transport the sealed container to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration Procedure:

    • At the TSDF, the compound is typically dissolved or mixed with a combustible solvent.

    • This mixture is then introduced into a chemical incinerator equipped with an afterburner and a scrubber.

    • The high temperatures of the incinerator break down the organic molecule into simpler, less harmful components.

    • The afterburner ensures the complete combustion of any residual organic material.

    • The scrubber neutralizes and removes any acidic gases, such as hydrogen chloride, that may be produced during combustion.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have waste 2-butylbenzofuran-5-amine hydrochloride segregate Segregate waste from other chemical streams start->segregate label_container Label container clearly with contents and hazards segregate->label_container contact_vendor Contact licensed hazardous waste disposal vendor label_container->contact_vendor provide_sds Provide vendor with Safety Data Sheet (SDS) contact_vendor->provide_sds vendor_pickup Vendor collects and transports waste provide_sds->vendor_pickup incineration Incineration at a licensed facility with afterburner and scrubber vendor_pickup->incineration documentation Receive and file certificate of disposal incineration->documentation end End: Proper disposal complete documentation->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Logistics for Handling 2-butylbenzofuran-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2-butylbenzofuran-5-amine hydrochloride.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1][2][3][4] The following table summarizes the required PPE:

PPE CategoryItemSpecification/Standard
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.[2]
GogglesChemical splash goggles should be worn when there is a risk of splashing.[1]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber).[1][2][5] Check manufacturer's compatibility data.
Body Protection Lab CoatStandard laboratory coat, fully fastened.[2][5]
Protective ClothingConsider additional protective clothing, such as an apron or coveralls, for larger quantities or when there is a significant risk of contamination.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols, especially in poorly ventilated areas.[1][4] Consult your institution's safety officer for specific guidance.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. This operational plan outlines the procedural steps for working with this compound.

Pre-Handling Preparations
  • Designated Work Area : All work with this compound should be conducted in a designated and clearly labeled area, such as a chemical fume hood.[5][6]

  • Gather Materials : Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available before starting any work.

  • Consult Safety Data Sheet (SDS) : Always review the SDS for this compound before use to be familiar with its specific hazards and handling requirements.

Handling Procedures
  • Weighing :

    • Whenever possible, weigh the compound directly in a fume hood to minimize the risk of inhalation.[5][6]

    • If a balance is located outside the fume hood, use the "tare method": tare a sealed container, add the powder to the container inside the fume hood, and then re-weigh the sealed container outside the hood.[5][6]

    • Use anti-static tools if the powder is prone to static dispersal.[5][6]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • General Handling :

    • Keep containers with the compound closed when not in use.[7]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Workflow for Handling this compound

G prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 setup Set up Designated Area (Fume Hood) ppe->setup Step 2 handling Handling setup->handling Step 3 weigh Weigh Compound handling->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Cleanup & Decontamination experiment->cleanup Step 4 decontaminate Decontaminate Surfaces cleanup->decontaminate waste Segregate & Dispose Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe Step 5 wash Wash Hands remove_ppe->wash Step 6

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8] Amine-containing waste should generally be kept separate from other chemical wastes.[9]

  • Contaminated Materials : Dispose of any items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, as solid hazardous waste.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately and clearly labeled with the chemical name and any associated hazards.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Collection : Follow your institution's guidelines for the collection of hazardous chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Do Not Drain Dispose : Never dispose of this compound or its solutions down the drain, as it can be harmful to aquatic life.[8]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound in the laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.